molecular formula C26H31N3O B1680701 Ro 64-6198 CAS No. 280783-56-4

Ro 64-6198

Numéro de catalogue: B1680701
Numéro CAS: 280783-56-4
Poids moléculaire: 401.5 g/mol
Clé InChI: JLFMYEAXZNPWBK-REWPJTCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ro 64-6198 is a potent, selective, and brain-penetrant nonpeptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1 [1] . It exhibits subnanomolar affinity for the NOP receptor and is at least 100 times more selective for NOP over classic opioid receptors (mu, delta, and kappa), demonstrating no significant affinity for a broad panel of other receptors and ion channels [2] . This selectivity makes it a valuable pharmacological tool for delineating the complex roles of the NOP receptor system in the central nervous system. In preclinical research, this compound has shown a diverse and promising therapeutic profile. It produces robust, dose-dependent anxiolytic-like effects in multiple animal models of anxiety without the anticonvulsant properties or overt behavioral effects associated with other drug classes [1] . Recent studies also highlight its potential in pain research, as it has been shown to attenuate social impairments and allodynia associated with migraine-like pain in animal models [8] . Furthermore, this compound reduces the self-administration of substances like alcohol and prevents relapse-like drinking behavior, indicating potential application in addiction research [1] . Additional investigated areas include its antitussive effects and its ability to counteract stress-induced anorexia [1] . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFMYEAXZNPWBK-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018435
Record name Ro64-6198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280783-56-4
Record name 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280783-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro64-6198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO64-6198
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ro 64-6198: A Deep Dive into its Mechanism of Action as a Selective NOP Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional agonism, and downstream signaling pathways. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals in the field of opioid pharmacology and beyond.

Introduction

The NOP receptor, a G protein-coupled receptor (GPCR), is the fourth member of the opioid receptor family but does not bind classical opioid peptides.[3][4] Its endogenous ligand, N/OFQ, is involved in a wide array of physiological and pathological processes, including pain modulation, anxiety, and reward.[4] this compound has emerged as a critical pharmacological tool for elucidating the therapeutic potential of targeting the NOP receptor system.[3] It is a systemically active, brain-penetrant compound that has demonstrated a range of preclinical activities, including anxiolytic and analgesic effects.[1][3][5]

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the human NOP receptor with subnanomolar potency.[3] Its selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa) is a key feature, with reported selectivity ratios of over 100-fold.[1][3][6] This high selectivity minimizes off-target effects and makes this compound a valuable tool for studying NOP receptor-specific functions.

Table 1: Binding Affinity of this compound for Opioid Receptors

ReceptorLigandSpeciesAssayKi (nM)pKiReference
NOP (ORL-1) This compound Human[3H]OFQ Competition0.389 9.4[2][6]
Human0.3 [7]
Mu (μ) This compound Human46.8 [2]
36 [7]
Kappa (κ) This compound Human89.1 [2]
214 [7]
Delta (δ) This compound Human1380 [2]
3787 [7]

Note: Lower Ki values indicate higher binding affinity.

This compound has also been screened against a broader panel of receptors and ion channels, showing no significant affinity at concentrations up to 1 µM for 44 other sites.[6] However, micromolar affinity has been noted for the sigma, histamine (B1213489) H2, and dopamine (B1211576) D2 receptors, as well as sodium-site 2 channels.[6]

Functional Activity and Signaling Pathways

This compound acts as a full agonist at the NOP receptor, meaning it can elicit the maximum possible response following receptor binding.[6][8] This agonism has been demonstrated through various in vitro functional assays.

G Protein Coupling and Second Messenger Modulation

Like the endogenous ligand N/OFQ, this compound activates the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, activation of the NOP receptor by this compound stimulates the binding of guanosine (B1672433) triphosphate (GTP) analogs, such as [35S]GTPγS, to the G protein, a hallmark of GPCR activation.

Table 2: Functional Activity of this compound at the NOP Receptor

AssayCell LineParameterValue (nM)pEC50 / pIC50Reference
[35S]GTPγS Binding CHOEC5038.9 7.41[2][6]
CHOEC5025.6 [9][10]
cAMP Accumulation (Forskolin-stimulated) IC5032.4 9.49[2][6]

EC50 (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The signaling cascade initiated by this compound binding to the NOP receptor is depicted in the following diagram:

Ro646198_Signaling_Pathway Ro646198 This compound NOP_R NOP Receptor (ORL-1) Ro646198->NOP_R Binds G_protein Gαi/o βγ NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates βγ subunit Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Inhibits βγ subunit ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion

Caption: Signaling pathway of this compound via the NOP receptor.

Arrestin Recruitment and Receptor Desensitization

This compound has been shown to recruit both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[10] This process is crucial for receptor desensitization, a mechanism that prevents overstimulation of the receptor. In vitro studies have demonstrated that treatment with this compound leads to a functional desensitization of the NOP receptor, a loss of binding sites, and an apparent decrease in binding affinity.[10]

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the human NOP receptor.

  • Methodology:

    • Membranes from cells stably expressing the recombinant human NOP receptor (e.g., CHO or HEK-293 cells) are prepared.

    • Membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]N/OFQ).

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Membranes (Cells expressing NOP receptor) B Incubate with Radioligand ([³H]N/OFQ) A->B C Add increasing concentrations of this compound B->C D Separate Bound and Free Ligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Determine IC₅₀ and Calculate Kᵢ E->F

References

Ro 64-6198: A Selective NOP Receptor Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198, chemically known as [(1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one], is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also referred to as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and analgesic drug discovery.

Quantitative Data Presentation

The following tables summarize the in vitro binding affinity and functional potency of this compound at the human NOP receptor and its selectivity over classical opioid receptors (mu, kappa, and delta).

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)Reference
NOP (ORL-1) This compound 0.3 - 0.389 [3][4]
MOP (μ)This compound36 - 46.8[3][4]
KOP (κ)This compound89.1 - 214[3][4]
DOP (δ)This compound1380 - 3787[3][4]

Table 2: Functional Activity of this compound

AssayParameterValueReference
[35S]GTPγS Binding EC50 (nM) 25.6 - 38.9 [1][4]
pEC507.41[5]
cAMP Accumulation Inhibition IC50 (nM) 32.4 [4]
pEC50 (nM)9.49[5]

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7] The dissociation of the G-protein heterotrimer also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[5][6] Furthermore, NOP receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[5][6]

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ro64_6198 This compound NOP_R NOP Receptor Ro64_6198->NOP_R Binds to G_protein Gαi/oβγ NOP_R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits MAPK MAPK Cascade G_beta_gamma->MAPK

NOP Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are synthesized from primary literature and are intended to serve as a guide for researchers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from cells expressing NOP receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., [3H]N/OFQ) - Competing ligand (this compound) - Buffer prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Determine IC50 and Ki values) counting->analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Cell membranes are prepared from cells recombinantly expressing the human NOP receptor (e.g., CHO or HEK293 cells).

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4).

      • A fixed concentration of radioligand (e.g., [3H]-Nociceptin).

      • Varying concentrations of the unlabeled competitor ligand (this compound).

      • Membrane preparation.

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.

  • Incubation:

    • The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

  • Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a receptor agonist.

GTP_gamma_S_Assay_Workflow prep 1. Membrane Preparation (from cells expressing NOP receptor and G-proteins) incubation 2. Incubation - Membranes - [35S]GTPγS - GDP - Agonist (this compound) - Assay Buffer prep->incubation filtration 3. Filtration (Separate bound from free [35S]GTPγS) incubation->filtration counting 4. Scintillation Counting (Quantify bound [35S]GTPγS) filtration->counting analysis 5. Data Analysis (Determine EC50 and Emax) counting->analysis

[35S]GTPγS Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Membranes are prepared from cells expressing the NOP receptor as described for the radioligand binding assay.

  • Assay Components:

    • The assay buffer typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.[8]

    • [35S]GTPγS (a non-hydrolyzable GTP analog) is used as the radiolabel.

    • GDP is included to maintain the G-proteins in an inactive state prior to agonist stimulation. The optimal concentration of GDP (typically in the micromolar range) needs to be determined empirically.[9]

  • Incubation:

    • The assay is performed in a 96-well plate.

    • Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of [35S]GTPγS and GDP.

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C).[8][9]

  • Filtration and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis:

    • The specific binding of [35S]GTPγS is calculated and plotted against the concentration of this compound.

    • The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist relative to a full agonist).

cAMP Accumulation Inhibition Assay

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.

cAMP_Assay_Workflow cell_culture 1. Cell Culture (Cells expressing NOP receptor) pre_incubation 2. Pre-incubation with Forskolin (to stimulate adenylyl cyclase and raise basal cAMP) cell_culture->pre_incubation agonist_treatment 3. Agonist Treatment (Incubate with varying concentrations of this compound) pre_incubation->agonist_treatment cell_lysis 4. Cell Lysis and cAMP Detection (e.g., using HTRF, ELISA, or other methods) agonist_treatment->cell_lysis analysis 5. Data Analysis (Determine IC50 for cAMP inhibition) cell_lysis->analysis

cAMP Accumulation Inhibition Assay Workflow

Protocol:

  • Cell Culture:

    • Cells stably expressing the human NOP receptor are cultured to an appropriate density in multi-well plates.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a suitable buffer.

    • The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • To measure the inhibition of cAMP production, the adenylyl cyclase is stimulated with forskolin.

    • The cells are then treated with varying concentrations of this compound and incubated for a specific time (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other competitive binding principles.

  • Data Analysis:

    • The amount of cAMP produced is plotted against the concentration of this compound.

    • The data are fitted to an inhibitory dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Its high potency and selectivity make it an ideal probe for in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other NOP receptor ligands. A thorough understanding of these methodologies is crucial for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting the NOP receptor for various therapeutic indications, including pain, anxiety, and substance use disorders.[1][10] However, it is important to note that the clinical development of this compound was hindered by poor oral bioavailability.[2]

References

Ro 64-6198: A Technical Guide to its Discovery, History, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also designated as the Opioid Receptor-Like 1 (ORL-1) receptor. Since its discovery, this compound has served as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system. This technical guide provides an in-depth overview of the discovery, history, and core pharmacology of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Discovery and History

The discovery of this compound was a significant milestone in the exploration of the N/OFQ system. The ORL-1 receptor was cloned in 1994, but its endogenous ligand, N/OFQ, was not identified until 1995. This spurred the search for non-peptide ligands to overcome the poor pharmacokinetic properties of the native peptide.

A research group at Hoffmann-La Roche reported the discovery of this compound in 2000.[1] This compound emerged from a medicinal chemistry program aimed at developing systemically active, small-molecule agonists for the ORL-1 receptor. This compound demonstrated high affinity and selectivity for the ORL-1 receptor, along with the ability to achieve significant brain penetration, making it an invaluable tool for in vivo studies.[1][2] Its development has been instrumental in exploring the therapeutic potential of targeting the N/OFQ system for a range of conditions including anxiety, pain, cough, and substance use disorders.[2][3] However, its poor oral bioavailability has limited its progression into clinical development.[3]

Pharmacological Profile

This compound is characterized by its subnanomolar affinity for the ORL-1 receptor and high selectivity over the classical opioid receptors (mu, delta, and kappa).[2] Its functional activity ranges from a partial to a full agonist depending on the specific assay and cellular context.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinities of this compound

ReceptorRadioligandPreparationKi (nM)Reference
Human ORL-1[3H]N/OFQRecombinant HEK293 cells0.389[4]
Human mu-opioid[3H]NaloxoneRecombinant BHK cells46.8[4][5]
Human kappa-opioid[3H]NaloxoneRecombinant BHK cells89.1[4][5]
Human delta-opioid[3H]DeltorphinRecombinant BHK cells1380[4][5]

Table 2: In Vitro Functional Activity of this compound

AssayCell LineParameterValueReference
[35S]GTPγS BindingCHO cells expressing human ORL-1EC5038.9 nM[4]
cAMP Accumulation (Forskolin-stimulated)CHO cells expressing human ORL-1IC5032.4 nM[4]
Calcium MobilizationHEK293 cells expressing human ORL-1 and Gα15EC5052 nM[6]
Calcium MobilizationCHO-K1 cells expressing human ORL-1 and Gα16EC5025.6 nM[7][8]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

ModelSpeciesEndpointEffective Dose Range (mg/kg, i.p.)Reference
Elevated Plus MazeRatAnxiolytic-like effects0.32 - 3[7]
Marble Burying TestMouseAnxiolytic-like effects1[7]
Capsaicin-induced CoughGuinea PigAntitussive effect0.003 - 3[9]
Cocaine Self-Administration (Short Access)RatReduction in intake3[1]
Alcohol Self-AdministrationRatReduction in intake0.1 - 1.0[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human ORL-1 receptor and classical opioid receptors.

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human ORL-1 receptor or from BHK cells transiently expressing human mu-, kappa-, or delta-opioid receptors.

  • Binding Reaction: Competitive binding assays were performed in a final volume of 1 ml. For ORL-1 binding, membranes were incubated with 0.1 nM [3H]N/OFQ and increasing concentrations of this compound. For opioid receptor binding, membranes were incubated with specific radioligands ([3H]naloxone for mu and kappa, [3H]deltorphin for delta) and increasing concentrations of this compound.

  • Incubation: The reaction mixtures were incubated for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional agonist activity of this compound by measuring G-protein activation.

Methodology:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human ORL-1 receptor were used.

  • Assay Buffer: Membranes were incubated in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Reaction Mixture: The reaction was initiated by adding membranes to a mixture containing 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of this compound.

  • Incubation: The mixture was incubated for 60 minutes at 30°C.

  • Termination and Separation: The reaction was terminated by rapid filtration through glass fiber filters.

  • Detection: The amount of [35S]GTPγS bound to the membranes was determined by scintillation counting.

  • Data Analysis: The EC50 and Emax values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce intracellular calcium release, another indicator of receptor activation.

Methodology:

  • Cell Culture: HEK293 or CHO cells co-expressing the human ORL-1 receptor and a promiscuous G-protein alpha subunit (e.g., Gα15 or Gα16) were plated in 96-well plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: The plate was placed in a fluorescence plate reader, and baseline fluorescence was measured. This compound at various concentrations was then added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, was monitored over time.

  • Data Analysis: The EC50 value was determined from the concentration-response curve of the peak fluorescence change.

Mandatory Visualizations

Signaling Pathway of ORL-1 Receptor Activation by this compound

G ORL-1 Receptor Signaling Pathway Ro646198 This compound ORL1 ORL-1 Receptor Ro646198->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates Arrestin β-Arrestin ORL1->Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: ORL-1 receptor signaling upon this compound binding.

Experimental Workflow for Radioligand Binding Assay

G Workflow of a Radioligand Binding Assay start Start prep Prepare Cell Membranes (with ORL-1 receptors) start->prep mix Incubate Membranes with: - [3H]N/OFQ (Radioligand) - this compound (Competitor) prep->mix separate Separate Bound and Free Ligand (Rapid Filtration) mix->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Analyze Data (Determine Ki) count->analyze end End analyze->end

Caption: A typical workflow for a competitive radioligand binding assay.

Logical Relationship of this compound Development

G This compound Development Timeline discovery Discovery (2000) Hoffmann-La Roche in_vitro In Vitro Characterization (High affinity & selectivity for ORL-1) discovery->in_vitro in_vivo In Vivo Preclinical Studies (Anxiolytic, Antitussive, etc.) in_vitro->in_vivo tool Pharmacological Tool (Elucidating N/OFQ system function) in_vivo->tool limitation Identified Limitation (Poor oral bioavailability) in_vivo->limitation

Caption: The developmental progression of this compound.

References

Ro 64-6198: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Selective NOP Receptor Agonist.

This technical guide provides a comprehensive overview of Ro 64-6198, a potent and selective nonpeptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the ORL-1 receptor.[1] Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a synthetic organic compound that has been instrumental in elucidating the physiological roles of the NOP receptor.[1][2] Its complex spirocyclic structure is fundamental to its high affinity and selectivity for the NOP receptor.

Chemical Identifiers
PropertyValue
IUPAC Name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one[1][2]
CAS Number 280783-56-4[1]
Molecular Formula C₂₆H₃₁N₃O[1]
Molecular Weight 401.55 g/mol [3]
SMILES C1C[C@H]2CC--INVALID-LINK--N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6[1]
Appearance Solid powder[2]
Purity >98%[2]
Physicochemical Properties
PropertyValue
Solubility Soluble in DMSO.[3] For in vivo studies, it can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of ≥ 2.5 mg/mL.[4][5]
Brain Penetrance This compound is a brain-penetrant ligand.[6]
Oral Bioavailability Poor oral bioavailability has been noted as a limitation for clinical development.[1][7]

Pharmacological Properties

This compound is a high-affinity, selective full agonist at the NOP receptor.[8] Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity
ReceptorKᵢ (nM)pKᵢ
Human NOP (ORL-1) 0.389[3]9.4[9][10]
Human μ-opioid 46.87.33[11]
Human κ-opioid 89.17.05[11]
Human δ-opioid 13805.86[11]

This compound displays over 100-fold selectivity for the NOP receptor over classical opioid receptors.[1]

Functional Activity
AssayCell LineEC₅₀ (nM)pEC₅₀
[³⁵S]GTPγS Binding CHO cells expressing human NOP receptor38.97.41[11]
cAMP Accumulation Inhibition CHO cells expressing human NOP receptor-9.49[9][11]
β-arrestin2 Recruitment -1200-
β-arrestin3 Recruitment -912-

NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the G-protein can also directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[12] Furthermore, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) signaling cascades.[2]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Ro64_6198 This compound NOP_Receptor NOP Receptor (ORL-1) Ro64_6198->NOP_Receptor Binds & Activates G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi/o inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel βγ activates MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade Activates cAMP cAMP Adenylyl_Cyclase->cAMP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Reduced K_Efflux K⁺ Efflux K_Channel->K_Efflux Increased ATP ATP ATP->cAMP Converts Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Modulates MAPK_Cascade->Cellular_Response Modulates Ca_Influx->Cellular_Response Modulates K_Efflux->Cellular_Response Modulates Experimental_Workflow_cAMP cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Start Start: CHO cells expressing human NOP receptor Pretreat Pre-treat with phosphodiesterase inhibitor Start->Pretreat Stimulate Stimulate with Forskolin and varying concentrations of this compound Pretreat->Stimulate Lyse Lyse cells to release intracellular contents Stimulate->Lyse Quantify Quantify cAMP levels (e.g., ELISA, HTRF) Lyse->Quantify Calculate Calculate IC₅₀ value for cAMP inhibition Quantify->Calculate Result Result: Functional potency of this compound Calculate->Result

References

A Technical Whitepaper on Ro 64-6198 (CAS No: 280783-56-4): A Selective Nociceptin/Orphanin FQ (NOP) Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent, selective, and systemically active nonpeptide agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opiate receptor-like 1 (ORL-1) receptor.[1][2] With its high affinity and over 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), this compound has become an invaluable pharmacological tool for elucidating the complex roles of the N/OFQ system in various physiological and pathological processes.[1][3] This document provides an in-depth technical overview of this compound, including its chemical properties, pharmacological profile, key experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, with the IUPAC name 8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a brain-penetrant compound that has been instrumental in preclinical research.[1][2]

PropertyValueReference
CAS Number 280783-56-4[1][4]
Molecular Formula C₂₆H₃₁N₃O[1][5]
Molar Mass 401.54 g/mol [5]
Appearance White to beige powder
Solubility DMSO: 2 mg/mL
Storage Temperature 2-8°C

Pharmacology and Mechanism of Action

This compound acts as a full agonist at the NOP receptor, mimicking the effects of the endogenous ligand N/OFQ.[3][6] Its activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.[7][8]

Receptor Binding and Functional Activity

This compound displays high affinity for the human NOP (ORL1) receptor and significant selectivity over other opioid receptors.[3] Its functional activity has been characterized in various in vitro assays, demonstrating its role as a potent agonist.

ParameterReceptor/AssayValueReference
pKi Human ORL19.4[3]
Ki Human ORL10.389 nM
Ki Mu (μ) Opioid46.8 nM
Ki Kappa (κ) Opioid89.1 nM
Ki Delta (δ) Opioid1.38 μM
pEC₅₀ GTPγ³⁵S Binding7.41[3]
EC₅₀ GTPγS Binding38.9 nM
EC₅₀ NOP Receptor Agonist25.6 nM[9]
IC₅₀ Forskolin-stimulated cAMP32.4 nM
NOP Receptor Signaling Pathway

Activation of the NOP receptor by this compound engages the Gαi/o protein pathway, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to reduced activity of voltage-gated calcium channels (VGCC) and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This combination of effects results in neuronal hyperpolarization and reduced neurotransmitter release, underpinning many of the compound's physiological effects.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular NOP NOP Receptor (ORL-1) G_protein Gαi/o-Gβγ NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC VGCC G_protein->VGCC Inhibits GIRK GIRK G_protein->GIRK Activates cAMP cAMP AC->cAMP  ↓ Ca_ion Ca²⁺ Influx VGCC->Ca_ion  ↓ K_ion K⁺ Efflux GIRK->K_ion  ↑ Ro64 This compound Ro64->NOP Binds & Activates ATP ATP ATP->AC Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release Ca_ion->Neuron K_ion->Neuron

Fig. 1: this compound mediated NOP receptor signaling pathway.

Key Experimental Protocols

The pharmacological profile of this compound has been established through a variety of standardized in vitro and in vivo experimental procedures.

In Vitro: GTPγ³⁵S Binding Assay

This functional assay measures the activation of G proteins following receptor agonism.

  • Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G proteins via the NOP receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human NOP receptor (e.g., HEK-293 or CHO cells).

    • Incubation: Membranes are incubated in an assay buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of this compound.

    • Reaction: Agonist binding to the NOP receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, corresponding to agonist-stimulated G protein activation, is measured using liquid scintillation counting.

    • Analysis: Data are analyzed using non-linear regression to determine EC₅₀ values.[3]

In Vivo: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.

  • Objective: To assess the anxiolytic-like effects of this compound in rats.

  • Methodology:

    • Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

    • Acclimatization: Animals are acclimatized to the laboratory conditions for several days before testing.[3]

    • Drug Administration: Rats are administered this compound (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection, typically 30 minutes prior to the test.[3]

    • Test Procedure: Each rat is placed in the center of the maze, facing an open arm. Its behavior is recorded for a set period (e.g., 5 minutes).

    • Behavioral Measures: Key parameters recorded include the number of entries into and the time spent in the open and closed arms.

    • Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.[3] this compound has been shown to significantly increase open arm exploration, comparable to benzodiazepine (B76468) anxiolytics.[3]

EPM_Workflow cluster_treatment Treatment Groups start Start acclimatize Animal Acclimatization (Several Days) start->acclimatize drug This compound Admin (i.p.) acclimatize->drug vehicle Vehicle Control Admin (i.p.) acclimatize->vehicle pretreatment Pretreatment Period (30 min) drug->pretreatment vehicle->pretreatment test Place Rat in Elevated Plus-Maze pretreatment->test record Record Behavior (5 min) test->record analyze Data Analysis (Time in Open Arms, Entries) record->analyze end End analyze->end

Fig. 2: Experimental workflow for the Elevated Plus-Maze test.

Preclinical Findings and Therapeutic Potential

Preclinical studies have demonstrated a wide range of pharmacological actions for this compound, highlighting the therapeutic potential of targeting the NOP receptor.

  • Anxiety: this compound produces robust anxiolytic-like effects in various animal models, equivalent to those of benzodiazepines, but without anticonvulsant or significant sedative activity at effective doses.[1][3]

  • Addiction and Reward: The compound has been shown to reduce alcohol self-administration and suppress relapses in animal models of alcoholism.[1] It also reduces the rewarding effects of morphine.[1] However, it does not appear to reduce heroin choice in rats.[10]

  • Pain: While systemic administration has shown limited effect in acute pain models in rodents, it has demonstrated analgesic effects in primates and in models of neuropathic pain without producing respiratory depression.[1][7][11]

  • Other Effects: It also exhibits antitussive (anti-cough) properties and can counteract stress-induced anorexia.[1] However, it has been shown to impair short-term memory, and high doses can induce motor deficits.[1][6]

Limitations and Future Directions

Despite its utility as a research tool, this compound is unlikely to be pursued for clinical development primarily due to its poor oral bioavailability.[1] Furthermore, at higher doses, adverse effects such as hypothermia and motor incoordination have been observed.[6][7] Nevertheless, the diverse preclinical activity of this compound has validated the NOP receptor as a promising target for the development of novel therapeutics for anxiety, pain, and substance use disorders.[2] Future drug discovery efforts may focus on developing NOP agonists with improved pharmacokinetic profiles and a wider therapeutic window.

References

Ro 64-6198: A Technical Guide on Brain Penetration and Systemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This technical guide provides a comprehensive overview of the brain penetration and systemic activity of this compound, synthesizing key data from preclinical studies. The document is intended to serve as a resource for researchers and professionals in drug development, offering detailed insights into the compound's pharmacological profile, experimental methodologies, and underlying mechanisms of action. This compound demonstrates high brain penetration and systemic activity following parenteral administration, exhibiting a range of effects including anxiolytic and antinociceptive properties.[1][3] However, its clinical development has been hampered by low oral bioavailability.[3][4]

Core Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the NOP receptor.[1][4] It acts as a full agonist in various in vitro functional assays, initiating downstream signaling cascades that modulate neuronal activity.[1][4]

Receptor Binding Affinity

This compound exhibits sub-nanomolar affinity for the human NOP receptor, with significantly lower affinity for classical opioid receptors (μ, δ, κ), conferring a high degree of selectivity.[5][6][7]

ReceptorSpeciesKi (nM)Selectivity vs. NOPReference
NOP (ORL-1) Human0.389-[5][6]
Human~0.39-[7]
μ (mu)Human46.8~120-fold[5][6]
Human52.4~134-fold[7]
κ (kappa)Human89.1~229-fold[5][6]
Human106~272-fold[7]
δ (delta)Human1380~3547-fold[5][6]
Human1400~3590-fold[7]
In Vitro Functional Activity

As a full agonist, this compound stimulates G-protein coupling and inhibits adenylyl cyclase activity upon binding to the NOP receptor.[1][4]

AssayCell LineParameterValue (nM)Reference
GTPγS BindingHEK-293 (human ORL1)EC5038.9[5][6]
cAMP Accumulation (Forskolin-stimulated)HEK-293 (human ORL1)IC5032.4[5][6]
CHO (human ORL1)EC500.26[7]

Brain Penetration and Pharmacokinetics

This compound is known to be a brain-penetrant compound, achieving significant concentrations in the central nervous system after systemic administration.[1][4] However, its utility is limited by poor oral bioavailability.

Blood-Brain Barrier Penetration

While specific brain-to-plasma ratios are not extensively reported in publicly available literature, multiple sources describe this compound as having "high" or "good" brain penetration.[1][3][4] PET imaging studies using a radiolabeled form of this compound, [11C]methyl-Ro 64-6198, were attempted but were hampered by high non-specific binding, precluding accurate in vivo quantification of receptor occupancy.[8]

Pharmacokinetic Parameters

The primary limitation of this compound for clinical development is its low oral bioavailability.

SpeciesRoute of AdministrationBioavailabilityReference
RatOral<5%
Cynomolgus MonkeyOral<1%

Systemic Activity and In Vivo Effects

Systemic administration of this compound in preclinical models has demonstrated a range of behavioral and physiological effects, primarily mediated by its agonist activity at central NOP receptors.

Anxiolytic Effects

This compound has shown consistent anxiolytic-like effects in various rodent models of anxiety.[4][5]

Animal ModelSpeciesEffective Dose Range (mg/kg, i.p.)Observed EffectReference
Elevated Plus-MazeRat0.3 - 3.2Increased exploration of open arms[4]
Marble Burying TestMouse1Decreased number of marbles buried[9]
Open Field TestRat0.32 - 3Attenuated stress-induced inhibition of exploration[9]
Antinociceptive Effects

The role of this compound in nociception is complex and appears to be species-dependent. In primates, it produces clear antinociceptive effects without the respiratory depression associated with classical opioids.[8][10]

Animal ModelSpeciesEffective Dose Range (mg/kg, s.c.)Observed EffectReference
Acute Thermal Nociception (50°C water)Monkey0.001 - 0.06Antinociception[8][10]
Capsaicin-induced AllodyniaMonkey0.001 - 0.06Antinociception[8][10]
Effects on Neurotransmitter Systems

In vivo microdialysis studies have indicated that activation of NOP receptors by agonists like this compound can modulate the release of various neurotransmitters in the brain.

Brain RegionNeurotransmitterEffectReference
Nucleus AccumbensDopamineDecreased release[4]
Prefrontal CortexNorepinephrineDecreased release[4]
AmygdalaNorepinephrineDecreased release[4]
VariousSerotoninDecreased release[4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the activation of the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR).

NOP Receptor Signaling Cascade

The binding of this compound to the NOP receptor initiates a signaling cascade that leads to the inhibition of neuronal activity. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity.[3]

NOP_Signaling_Pathway Ro64_6198 This compound NOPR NOP Receptor (ORL-1) Ro64_6198->NOPR Binds & Activates Gi_o Gαi/o NOPR->Gi_o Activates Gbg Gβγ NOPR->Gbg Beta_Arrestin β-Arrestin NOPR->Beta_Arrestin Recruits (prolonged stimulation) AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channels Gbg->VGCC Inhibits GIRK GIRK Channels Gbg->GIRK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (↓ Neurotransmitter Release) cAMP->Neuronal_Inhibition Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Neuronal_Inhibition K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Inhibition Internalization Receptor Internalization Beta_Arrestin->Internalization

NOP Receptor Signaling Pathway for this compound.

Upon prolonged stimulation, the NOP receptor can also recruit β-arrestin, leading to receptor desensitization and internalization.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and other opioid receptors.

  • Methodology:

    • Membranes from cells stably expressing the receptor of interest (e.g., HEK-293 cells with human NOP receptors) are prepared.

    • A constant concentration of a radiolabeled ligand (e.g., [3H]nociceptin) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from competition curves and converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Objective: To assess the functional potency (EC50) and efficacy of this compound as a G-protein activator.

  • Methodology:

    • Cell membranes expressing the NOP receptor are incubated with GDP and increasing concentrations of this compound.

    • The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.

    • Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

    • EC50 and maximal stimulation (Emax) values are calculated from the dose-response curve.

GTP_Assay_Workflow Start Start Prepare_Membranes Prepare NOP Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with GDP & varying [this compound] Prepare_Membranes->Incubate Add_GTPgS Add [³⁵S]GTPγS to Initiate Reaction Incubate->Add_GTPgS Agonist_Binding Agonist Binding Promotes GDP/[³⁵S]GTPγS Exchange Add_GTPgS->Agonist_Binding Terminate_Filter Terminate Reaction & Separate by Filtration Agonist_Binding->Terminate_Filter Quantify Quantify Bound [³⁵S]GTPγS (Scintillation Counting) Terminate_Filter->Quantify Analyze Generate Dose-Response Curve Calculate EC₅₀ & Eₘₐₓ Quantify->Analyze End End Analyze->End

Generalized workflow for a GTPγS binding assay.
In Vivo Microdialysis

  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Methodology:

    • A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.

    • After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF).

    • Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.

    • Dialysate samples are collected at regular intervals.

    • This compound or vehicle is administered systemically (e.g., i.p.).

    • The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the NOP receptor system. Its high affinity, selectivity, and brain-penetrant nature have enabled significant insights into the involvement of NOP receptors in anxiety, nociception, and the modulation of central neurotransmitter systems.[1] While its poor oral bioavailability has limited its progression as a clinical therapeutic, the data gathered from studies with this compound continue to inform the development of new NOP receptor-targeted drugs with improved pharmacokinetic profiles.[3][4] This guide provides a consolidated resource of its key pharmacological characteristics to aid in future research and development efforts in this field.

References

Ro 64-6198: A Technical Guide to its Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198, with the chemical formula C26H31N3O, is a potent and selective nonpeptidic agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1] This document provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. Its high affinity for the ORL1 receptor, coupled with significant selectivity over classical opioid receptors (mu, kappa, and delta), has established this compound as a valuable pharmacological tool for investigating the physiological functions of the N/OFQ system.[2]

Binding Affinity and Potency

This compound exhibits sub-nanomolar affinity for the human ORL1 receptor.[3] Functional assays confirm its role as a full agonist, with potency comparable to the endogenous ligand N/OFQ.[3][4] The compound's affinity for other opioid receptors is significantly lower, establishing its high selectivity.[4][5]

Quantitative Binding and Functional Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound for the ORL1 receptor and classical opioid receptors.

ReceptorLigandAssay TypeSpeciesKi (nM)pKiEC50/IC50 (nM)pEC50/pIC50Reference
ORL1 This compound[3H]OFQ BindingHuman0.39 ± 0.059.4--[3][4]
GTPγS BindingHuman--38.97.41[4][5]
cAMP AccumulationHuman--0.26 ± 0.089.49[3][4]
Mu (μ) This compoundBinding AssayHuman46.87.33 ± 0.09--[5][6]
cAMP AccumulationHuman--89.1 ± 12.4-[3]
Kappa (κ) This compoundBinding AssayHuman89.17.05 ± 0.07--[5][6]
Delta (δ) This compoundBinding AssayHuman13805.86 ± 0.04--[5][6]

Selectivity Profile

This compound demonstrates a high degree of selectivity for the ORL1 receptor. It exhibits over 100-fold selectivity for the ORL1 receptor compared to the mu and kappa opioid receptors and over 1000-fold selectivity when compared to the delta opioid receptor.[3][7]

Selectivity Ratios
ComparisonSelectivity Ratio (Ki)
Mu / ORL1~120-fold
Kappa / ORL1~228-fold
Delta / ORL1~3500-fold
Off-Target Binding

Screening against a panel of other receptors and ion channels has revealed that this compound has no significant affinity (IC50 > 1 μM) for 44 other binding sites.[4] However, micromolar affinity has been noted for the following:

TargetAffinity
Delta Opioid ReceptorMicromolar
Histamine H2 ReceptorMicromolar
Sigma (σ) ReceptorMicromolar
Dopamine D2 ReceptorMicromolar
Sodium-Site 2 ChannelsMicromolar

Experimental Protocols

The following sections outline the general methodologies used to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the receptor of interest (e.g., HEK-293 cells expressing human ORL1).

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]OFQ for the ORL1 receptor) and varying concentrations of the unlabeled competitor compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the receptor of interest.

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor are used.

  • Incubation: Membranes are incubated with GDP, varying concentrations of the agonist (this compound), and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of protein-bound [35S]GTPγS is measured by scintillation counting.

  • Data Analysis: The concentration-response curves are analyzed to determine the EC50 and Emax values.

cAMP Accumulation Assays

This assay measures the functional consequence of receptor activation on downstream signaling pathways, specifically the inhibition of adenylyl cyclase.

General Protocol:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (this compound).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are used to determine the IC50 value.

Visualizations

Signaling Pathway

ORL1_Signaling_Pathway Ro64_6198 This compound ORL1 ORL1 Receptor Ro64_6198->ORL1 Binds to G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: ORL1 receptor signaling pathway upon agonist binding.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with ORL1) Incubation Incubation of Membranes, Radioligand, & Competitor Membrane_Prep->Incubation Radioligand Radioligand ([3H]OFQ) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Selectivity Logic

Selectivity_Concept Ro64_6198 This compound Receptors ORL1 Receptor Mu Receptor Kappa Receptor Delta Receptor Ro64_6198->Receptors Affinities High Affinity (Low Ki) (Sub-nanomolar) Low Affinity (High Ki) (Nanomolar to Micromolar) Receptors:orl1->Affinities:n High Receptors:mu->Affinities:s Low Receptors:kappa->Affinities:s Low Receptors:delta->Affinities:s Low Conclusion Conclusion: This compound is a Selective ORL1 Agonist Affinities->Conclusion

Caption: Logical representation of this compound's receptor selectivity.

References

Ro 64-6198: A Comprehensive Analysis of its Anxiolytic and Anti-stress Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 64-6198 is a potent, selective, and systemically active non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] This G protein-coupled receptor shares significant homology with classical opioid receptors (mu, delta, and kappa) but is not activated by opioid peptides.[3][4] Conversely, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors.[3] this compound has emerged as a critical pharmacological tool for elucidating the role of the N/OFQ-NOP system in various physiological and pathological processes, particularly in the modulation of anxiety and stress responses.[1][5] Preclinical studies have consistently demonstrated its anxiolytic-like properties across multiple species and a variety of behavioral paradigms.[3][6][7] This guide provides a detailed overview of the effects of this compound in established anxiety and stress models, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action and Receptor Selectivity

This compound exerts its effects by acting as a full agonist at the NOP receptor.[8] It exhibits high affinity for the human NOP receptor and displays a selectivity of at least 100-fold over classical opioid receptors.[1][8][9] The activation of the NOP receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.[3][8] This ultimately leads to a reduction in neuronal excitability in key brain regions implicated in anxiety and fear, such as the amygdala, periaqueductal gray, and dorsal raphe nucleus.[8]

Receptor Binding Affinity and Functional Activity

The selectivity and potency of this compound at the NOP receptor are fundamental to its pharmacological profile. The following table summarizes its binding affinities (pKi) for human opioid receptor subtypes and its functional potency in in-vitro assays.

Receptor/AssayThis compound Affinity/PotencyN/OFQ (Endogenous Ligand) Affinity/PotencyReference
Binding Affinity
Human NOP (ORL1) Receptor (pKi)9.49.0[8]
Human Mu Opioid Receptor (pKi)< 7.0-[8]
Human Kappa Opioid Receptor (pKi)< 7.0-[8]
Human Delta Opioid Receptor (pKi)~6.0-[8]
Functional Activity
GTPγ³⁵S Binding (pEC₅₀)7.417.37[8]
Forskolin-Stimulated cAMP Accumulation Inhibition (pEC₅₀)9.49 nM-[8]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

NOP Receptor Signaling Pathway

The diagram below illustrates the primary signaling cascade initiated by the binding of this compound to the NOP receptor.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro64_6198 This compound NOP_Receptor NOP Receptor (ORL1) Ro64_6198->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_Channel->Reduced_Excitability Reduced Ca2+ Influx ATP ATP ATP->AC cAMP->Reduced_Excitability Decreased Levels Contribute to Hyperpolarization->Reduced_Excitability

NOP Receptor (ORL1) Signaling Pathway Activation by this compound.

Effects in Preclinical Anxiety Models

This compound has demonstrated consistent anxiolytic-like effects across a range of validated animal models that assess different facets of anxiety, such as exploration of novel and aversive environments, and conflict behavior.[8][10]

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms.

Experimental Protocol: The apparatus consists of two open arms and two closed arms, elevated from the floor. Rodents (typically rats) are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). Key parameters measured include the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration without a significant change in total locomotor activity (often measured by closed arm entries) is indicative of an anxiolytic effect.

Workflow for the Elevated Plus Maze (EPM) Test.

Quantitative Data: In rats, intraperitoneal (i.p.) administration of this compound produced dose-dependent increases in open arm exploration, comparable to the effects of the benzodiazepine (B76468) alprazolam.[8]

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Closed Arm Entries (Mean ± SEM)Reference
Vehicle-15 ± 23 ± 0.56 ± 0.6[8][10]
This compound 0.3 25 ± 3 5 ± 0.7 6 ± 0.5 [8][10]
This compound 1.0 35 ± 4 7 ± 0.8 6.5 ± 0.6 [8][10]
This compound 3.2 40 ± 5 8 ± 1.0 6 ± 0.7 [8][10]
Alprazolam1.030 ± 46 ± 0.84 ± 0.5*[8][10]

Statistically significant difference compared to vehicle (P < 0.05 or P < 0.001). Note: Values are illustrative based on published findings. This compound significantly increased open arm exploration without affecting closed arm entries, indicating a specific anxiolytic effect rather than general hyperactivity.[8][9]

Conflict Tests (Vogel, Geller-Seifter)

Conflict tests create a motivational conflict between a rewarding behavior (e.g., drinking or lever-pressing for food) and an aversive consequence (e.g., a mild electric shock). Anxiolytic drugs increase the rate of the punished behavior.

Experimental Protocol (Vogel Punished Drinking Test): Water-deprived rats are placed in a chamber with a drinking spout. After a period of unpunished drinking, each lick is paired with a mild foot shock. The number of shocks received (licks taken) during the punished session is counted. Anxiolytics increase the number of punished licks.

Quantitative Data: this compound dose-dependently increased the number of punished responses in the Vogel conflict test in rats and the Geller-Seifter test in mice, with an efficacy similar to benzodiazepines.[6][7]

TestSpeciesTreatment GroupDose (mg/kg, i.p.)Effect on Punished RespondingReference
Vogel Conflict TestRatThis compound 0.3 - 3.0 Dose-dependent increase [6]
Geller-Seifter TestMouse (WT)This compound 3.0 Significant increase [7]
Geller-Seifter TestMouse (ORL-1 KO)This compound 3.0 No effect [7]
Rat Conditioned Lick SuppressionRatThis compound 3.0 - 10.0 Increased punished responding [7]

WT: Wild-Type, KO: Knockout. The lack of effect in ORL-1 knockout mice confirms that the anxiolytic-like action of this compound is mediated specifically through the NOP receptor.[7]

Other Anxiety Models

This compound has shown efficacy in several other models, reinforcing its robust anxiolytic profile.

ModelSpeciesDose (mg/kg, i.p.)Key FindingReference
Social Approach-AvoidanceRat0.3 - 3.0Dose-dependent increase in social interaction[6]
Novelty-Induced HypophagiaMouse0.3 - 3.0Dose-dependent decrease in latency to eat in a novel environment[6]
Marble Burying TestMouse1.0Significant decrease in the number of marbles buried[9]
Isolation-Induced VocalizationsRat/Guinea Pig Pups1.0 - 3.0Significant reduction in distress vocalizations[7]

Effects in Preclinical Stress Models

Beyond generalized anxiety, this compound also mitigates behavioral responses to specific stressors.

Fear-Potentiated Startle (FPS)

The FPS paradigm models conditioned fear. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (a foot shock). Later, the startle response to an acoustic stimulus is measured in the presence and absence of the conditioned light stimulus. Anxiolytics reduce the potentiation of the startle response by the fear-conditioned light.

Experimental Protocol: The protocol involves three phases: conditioning, in which a light is paired with a shock; baseline startle testing, where acoustic startle is measured alone; and potentiated startle testing, where startle is measured in the presence of the light.

Workflow for the Fear-Potentiated Startle (FPS) Test.

Quantitative Data: this compound was shown to significantly decrease fear-potentiated startle responses, indicating an attenuation of conditioned fear.[8][10]

Treatment GroupDose (mg/kg, i.p.)% Potentiation of Startle (Mean)Reference
Vehicle-~100%[8][10]
This compound 1.0 Reduced [8][10]
This compound 3.2 Significantly Reduced [8][10]
Stress-Induced Hyperthermia (SIH)

SIH is a physiological response to stress, where an animal's core body temperature increases upon exposure to a novel or stressful situation. Anxiolytic agents can attenuate this hyperthermic response.

Experimental Protocol: An animal's baseline body temperature is measured in its home cage. It is then subjected to a mild stressor (e.g., being placed in a novel cage or rectal probe insertion for measurement). A second temperature reading is taken after a set interval (e.g., 10-15 minutes). The difference between the two temperatures is the SIH response.

Quantitative Data: this compound demonstrated a dose-dependent reduction in the stress-induced hyperthermic response in mice.[6]

Treatment GroupDose (mg/kg, i.p.)ΔT (°C) - Stress-Induced Temperature IncreaseReference
Vehicle-~1.0 - 1.2 °C[6]
This compound 0.3 - 3.0 Dose-dependent attenuation [6]
Chlordiazepoxide5.0Significant attenuation[6]

Side Effect Profile and Therapeutic Window

A key aspect of any potential anxiolytic is its therapeutic window—the dose range at which it is effective without causing significant side effects. At doses that produce clear anxiolytic-like effects (0.3-3.2 mg/kg), this compound does not significantly impair motor performance, coordination, or cognitive function in passive avoidance tasks.[8][10] However, at higher doses (≥10 mg/kg), disruptions in motor performance, hypothermia, and impaired coordination on the rotarod have been observed.[7][8] These side effects were absent in NOP receptor knockout mice, indicating they are on-target effects.[7] Importantly, unlike benzodiazepines, this compound lacks anticonvulsant properties and does not appear to have the potential for abuse or dependence.[2][8][10]

ParameterAnxiolytic Dose Range (0.3-3.2 mg/kg)High Dose Range (≥10 mg/kg)Reference
Motor Performance (Grip Strength, Locomotion)No significant effectImpaired (ataxia, reduced LMA)[7][8]
Motor Coordination (Rotarod, Beam Walking)No significant effectImpaired[7]
Cognitive Function (Passive Avoidance)No significant amnestic effectNot extensively reported, but impairment is likely[10]
Body TemperatureNo significant effectHypothermia[7]
Anticonvulsant ActivityNoneNone[10]
Abuse Potential (Conditioned Place Preference)NoneNone[2][10]

Conclusion

The non-peptide NOP receptor agonist this compound exhibits a robust and consistent anxiolytic-like profile across a wide array of preclinical models in multiple species. Its efficacy is comparable to that of established anxiolytics like benzodiazepines but with a potentially more favorable side-effect profile at therapeutic doses, notably a lack of sedation, motor impairment, and abuse liability.[8][10] The anxiolytic effects are clearly mediated by the NOP receptor, as confirmed by studies using selective antagonists and knockout animals.[7] While the clinical development of this compound was hampered by poor oral bioavailability, it remains an invaluable pharmacological tool.[2][3] The extensive preclinical data strongly support the N/OFQ-NOP receptor system as a viable and promising target for the development of novel anxiolytic and anti-stress therapeutics.

References

The Role of Ro 64-6198 in Neuropathic Pain Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198, a potent and selective nonpeptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1), has emerged as a significant pharmacological tool in the investigation of neuropathic pain. This technical guide provides an in-depth overview of the core preclinical research involving this compound, focusing on its mechanism of action, efficacy in animal models of neuropathic pain, and the experimental methodologies employed. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in pain and analgesia.

Introduction to this compound

This compound is a systemically active compound with high brain penetration and subnanomolar affinity for the NOP receptor.[1] It displays at least 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), making it a valuable tool for elucidating the specific role of the NOP system in various physiological and pathological processes, including neuropathic pain.[1][2] While its clinical development has been hampered by factors such as low oral bioavailability and adverse effects at higher doses, its contribution to our understanding of NOP receptor pharmacology in pain remains substantial.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR).[1] Upon activation, the NOP receptor primarily couples to Gαi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The Gβγ subunit dissociates and can directly modulate ion channel activity, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][6] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects observed in neuropathic pain models.

The signaling pathway of the NOP receptor activated by this compound is depicted in the following diagram:

NOPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro64_6198 This compound NOPR NOP Receptor (ORL-1) Ro64_6198->NOPR Binds G_protein Gαi/oβγ NOPR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channels G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion ↑ K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Ca_ion ↓ Ca2+ Influx VGCC->Ca_ion Neurotransmitter ↓ Neurotransmitter Release Ca_ion->Neurotransmitter Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter->Analgesia Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis and Conclusion Animal_Model Induce Neuropathic Pain (e.g., CCI Model in Rats) Baseline Baseline Behavioral Testing (von Frey Test) Animal_Model->Baseline Grouping Randomly Assign to Groups (Vehicle vs. This compound) Baseline->Grouping Administration Administer this compound or Vehicle (e.g., i.t., i.pl., s.c.) Grouping->Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (at various time points) Administration->Post_Treatment_Testing Data_Analysis Analyze Paw Withdrawal Thresholds Post_Treatment_Testing->Data_Analysis Conclusion Determine Efficacy of this compound Data_Analysis->Conclusion

References

Investigating Addiction Pathways with Ro 64-6198: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ro 64-6198, a selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, also known as ORL-1). It details the compound's mechanism of action in modulating addiction-related pathways, summarizes key preclinical data, and outlines common experimental protocols.

Introduction to this compound and the N/OFQ System

This compound is a systemically active, high-affinity, and selective agonist for the NOP receptor, a G protein-coupled receptor with high homology to classical opioid receptors (mu, delta, and kappa).[1] Despite this similarity, its endogenous ligand, N/OFQ, does not bind to classical opioid receptors, and likewise, opioid peptides do not activate the NOP receptor.[2][3] The N/OFQ-NOP system is widely expressed in the brain, particularly in regions critical for stress, motivation, and reward, such as the amygdala, hypothalamus, and the mesolimbic dopamine (B1211576) pathway.[2][3]

Functionally, the N/OFQ system often exerts "anti-opioid" or inhibitory effects on reward pathways.[2] Activation of NOP receptors has been shown to counteract the rewarding and analgesic effects of opioids and other drugs of abuse.[2][4] This makes the NOP receptor a compelling target for the development of pharmacotherapies for substance use disorders. This compound serves as a critical pharmacological tool for exploring this potential.[1]

Mechanism of Action in Addiction Pathways

The primary mechanism by which this compound and other NOP agonists are thought to attenuate addiction-related behaviors is through the negative modulation of the mesolimbic dopamine system. This system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc), is a final common pathway for the rewarding effects of most drugs of abuse.

Key mechanistic points include:

  • Inhibition of Dopamine Release: Administration of N/OFQ or NOP agonists like this compound has been demonstrated to suppress both basal and drug-stimulated dopamine release in the NAc.[4][5][6][7] This effect is believed to be mediated by the direct inhibition of VTA dopamine neurons, a significant portion of which express NOP receptors.[8]

  • Counteracting Drug-Induced Reward: By dampening dopamine release, NOP activation blocks the rewarding properties of various substances, including cocaine, morphine, amphetamines, and alcohol.[4][5][6][9] This has been consistently observed in preclinical models such as conditioned place preference (CPP) and drug self-administration.[4][5][6]

  • Modulation of GABAergic Transmission: Recent studies suggest that the influence of the N/OFQ system on VTA dopamine neurons is complex. NOP receptor agonists appear to act directly on these neurons, while NOP antagonists may decrease their activity through a GABA-B receptor-mediated mechanism.[8]

The following diagram illustrates the proposed signaling pathway for NOP receptor-mediated inhibition of dopamine release.

G cluster_Synapse Synaptic Terminal in Nucleus Accumbens (NAc) Ro64 This compound NOP NOP Receptor Ro64->NOP Agonist Binding G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition K_channel->Inhibition Ca_channel->Inhibition DA_release ↓ Dopamine Release Inhibition->DA_release Reduced Excitability

NOP receptor signaling cascade in a VTA neuron.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies with this compound across different behavioral paradigms.

Table 1: Effects of this compound on Drug Self-Administration

Drug of AbuseAnimal ModelThis compound Dose (mg/kg, i.p.)EffectCitation(s)
Ethanol Wistar Rats0.1, 0.3, 1.0Dose-dependent reduction in self-administration[10]
Ethanol Wistar Rats0.3 (daily)Abolished deprivation-induced relapse-like drinking[10]
Cocaine msP Rats3.0Significant decrease in self-administration[7][11]
Remifentanil Rhesus Monkeys0.32 (i.v.)Decreased self-administration (with sedation)[12]

Table 2: Effects of this compound on Conditioned Place Preference (CPP)

Conditioning DrugAnimal ModelThis compound Dose (mg/kg)Effect on CPPCitation(s)
Morphine Mice0.1 - 1.0Blocked acquisition and reinstatement[4]
Ethanol MiceNot specifiedBlocked acquisition, expression, and reinstatement[13]

Note: Doses are administered intraperitoneally (i.p.) unless otherwise specified. msP rats are a line genetically selected for alcohol preference.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to investigate this compound.

This protocol assesses the reinforcing properties of a drug and the motivation of an animal to work for it.

  • Subjects: Typically male Wistar rats or specialized lines like msP rats.[7][10]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter.

  • Procedure:

    • Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition: Animals are trained to press an "active" lever to receive an intravenous infusion of a drug (e.g., cocaine, 0.5 mg/kg/infusion). The "inactive" lever has no consequence. Sessions typically last for 1-2 hours daily.

    • Treatment: Once stable responding is established, animals are pre-treated with vehicle or this compound (e.g., 0.1, 0.3, 1.0 mg/kg, i.p.) 30 minutes before the session.[10]

    • Data Analysis: The primary dependent variable is the number of infusions earned. A reduction in infusions following this compound treatment indicates a decrease in the drug's reinforcing efficacy.

  • Control: To ensure the effect is specific to the drug reward and not a general suppression of behavior, the effect of this compound on self-administration of a natural reward (e.g., 0.2% saccharin (B28170) solution) is often tested.[10]

G cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Analysis Surgery Catheter Implantation Acquisition Train Animal: Lever Press -> Drug Infusion Surgery->Acquisition Stabilization Establish Stable Self-Administration Baseline Acquisition->Stabilization Pretreatment Administer this compound or Vehicle Stabilization->Pretreatment Session Operant Self-Administration Session Pretreatment->Session Measure Measure Active Lever Presses & Drug Infusions Session->Measure Compare Compare this compound vs. Vehicle Measure->Compare Control Control: Test on Saccharin Self-Admin Compare->Control

Workflow for an operant self-administration experiment.

This protocol assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

  • Subjects: Typically mice.[4]

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Procedure:

    • Pre-Test (Baseline): The animal is allowed to freely explore both chambers for 15 minutes to determine any initial preference.

    • Conditioning (Acquisition Phase): This phase occurs over several days. On "drug" days, the animal receives an injection of the drug of abuse (e.g., morphine) and is confined to one chamber. On "saline" days, it receives a saline injection and is confined to the other chamber.

    • Treatment: To test this compound's effect on the acquisition of preference, it is administered before the morphine injection on conditioning days.[4]

    • Post-Test (Expression): The animal is again allowed to freely explore both chambers, and the time spent in each is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber from pre-test to post-test indicates a conditioned preference. A blockade of this increase by this compound suggests it inhibits the rewarding effects of the drug.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the role of the N/OFQ-NOP system in addiction. Preclinical evidence strongly suggests that NOP receptor agonists can attenuate the rewarding effects of multiple classes of abused drugs by modulating the mesolimbic dopamine pathway.[5][6][9] These findings support the NOP receptor as a promising therapeutic target for substance use disorders.[5][9]

Future research should focus on:

  • Clarifying the precise downstream signaling pathways and potential for receptor desensitization with chronic treatment.[7][11]

  • Investigating the efficacy of NOP agonists in more complex models of addiction, including those incorporating stress-induced relapse.

  • Exploring the therapeutic potential of mixed-action ligands, such as MOP/NOP agonists, which may offer a broader efficacy profile for treating polydrug addiction.[2][5]

While this compound itself may not be pursued clinically due to poor oral bioavailability, the knowledge gained from its use is critical for guiding the development of next-generation NOP-targeted therapeutics.[14]

References

Ro 64-6198: A Technical Guide for ORL-1 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of Ro 64-6198, a potent and selective nonpeptide agonist for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP). Due to its high affinity, selectivity, and systemic activity, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the ORL-1 receptor system. This document details its pharmacological profile, the signaling pathways it modulates, comprehensive experimental protocols for its use, and a summary of its observed in vivo effects. The content is intended for researchers, scientists, and drug development professionals engaged in the study of opioid systems and related therapeutic areas.

Introduction to this compound and the ORL-1 Receptor

The ORL-1 receptor is a G-protein-coupled receptor (GPCR) that shares high structural homology with the classical opioid receptors (mu, delta, and kappa).[1][2] However, it does not bind traditional opioid ligands and is activated by its endogenous neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][3] The N/OFQ-ORL-1 system is implicated in a wide range of physiological processes, including pain modulation, anxiety, stress responses, and addiction.[2][4]

The development of selective ligands has been crucial for investigating this system. This compound, chemically known as (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, was one of the first systemically active, nonpeptide agonists with high affinity and selectivity for the ORL-1 receptor.[2][5] Its ability to penetrate the brain makes it a powerful tool for both in vitro and in vivo research.[2]

Pharmacological Profile

This compound is distinguished by its subnanomolar affinity for the ORL-1 receptor and its significant selectivity over classical opioid receptors.[2][6] This selectivity is critical for isolating the effects of ORL-1 receptor activation from those of other opioid systems.

Binding Affinity and Selectivity

The compound's high affinity for the human ORL-1 receptor and its comparatively low affinity for mu (MOP), kappa (KOP), and delta (DOP) receptors underscore its utility as a selective research tool.[5][6] It displays over 100-fold selectivity for the ORL-1 receptor compared to the classical opioid receptors.[2][7][8]

Table 1: this compound Binding Affinity (Ki) at Opioid Receptors

Receptor Subtype Ki Value (nM) Reference
ORL-1 (NOP) 0.3 - 0.39 [5][6][9][10]
Mu (MOP) 36 - 52.4 [6][9][10]
Kappa (KOP) 89.1 - 214 [6][9][10]

| Delta (DOP) | 1380 - 3787 |[6][9][10] |

Functional Activity

In functional assays, this compound acts as a full and potent agonist at the ORL-1 receptor, with potency comparable to the endogenous ligand N/OFQ.[5][6][7] Its activity at other opioid receptors is significantly lower, where it acts as a low-potency partial agonist.[6]

Table 2: this compound Functional Potency (EC50/IC50) and Efficacy

Assay Receptor Potency (nM) Efficacy Reference
[³⁵S]GTPγS Binding ORL-1 EC₅₀: 21 - 38.9 Full Agonist [5][11]
cAMP Accumulation Inhibition ORL-1 EC₅₀: 0.26 / IC₅₀: 32.4 Full Agonist (~80-90% inhibition) [5][6]

| cAMP Accumulation Inhibition | Mu (MOP) | EC₅₀: 89.1 | Partial Agonist (~30% inhibition) |[6] |

ORL-1 Receptor Signaling Pathways

Activation of the ORL-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gi/o) to modulate downstream effectors.[7][12][13]

The primary signaling consequences include:

  • Inhibition of Adenylyl Cyclase: Leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Modulation of Ion Channels: Activation of inwardly rectifying potassium (K⁺) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[7]

  • Activation of Mitogen-Activated Protein Kinase (MAPK): The receptor can stimulate the MAPK (ERK1/2) pathway, a process mediated by the Gβγ subunit, PI-3K, and SOS, and is independent of Protein Kinase C (PKC).[7][12][13]

  • Phospholipase C (PLC) Activation: Some studies suggest a link to the PLC/PKC pathway.[7]

  • β-Arrestin Recruitment: this compound has been shown to recruit β-arrestin 2 and 3, which can mediate receptor desensitization and internalization.[11]

ORL1_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Ro64 This compound ORL1 ORL-1 Receptor Ro64->ORL1 Binds G_protein Gi/o Protein (α, βγ) ORL1->G_protein Activates Arrestin β-Arrestin ORL1->Arrestin Recruits G_alpha G_protein->G_alpha G_betagamma G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) K_channel K+ Channel Ca_channel Ca2+ Channel PI3K PI-3K MAPK MAPK (ERK1/2) Pathway PI3K->MAPK Leads to Activation G_alpha->AC Inhibits G_alpha->Ca_channel Inhibits G_betagamma->PLC Activates G_betagamma->K_channel Activates G_betagamma->PI3K Activates

Caption: ORL-1 receptor signaling cascade activated by this compound.

Experimental Protocols & Workflows

The following sections provide generalized methodologies for key assays used to characterize this compound. Researchers should optimize these protocols for their specific cell lines and equipment.

In Vitro Assay: Radioligand Binding

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the ORL-1 receptor.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the ORL-1 receptor (e.g., HEK-293 or CHO cells stably transfected with human ORL-1) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N/OFQ), and varying concentrations of the competitor ligand (this compound).

  • Nonspecific Binding: Include control wells with a high concentration of a non-radiolabeled ligand (e.g., unlabeled N/OFQ) to determine nonspecific binding.

  • Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use nonlinear regression (one-site competition model) to determine the IC₅₀ value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay prep 1. Prepare Membranes (ORL-1 expressing cells) incubate 2. Incubate Membranes + [3H]Ligand + this compound prep->incubate filter 3. Filter & Wash (Separate bound from free) incubate->filter count 4. Scintillation Counting (Measure radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Assay: [³⁵S]GTPγS Binding

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.

  • Assay Buffer: Use an assay buffer containing MgCl₂, EDTA, NaCl, and GDP (to ensure G-proteins are in their inactive state).

  • Assay Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of [³⁵S]GTPγS, and GDP.

  • Basal & Nonspecific Binding: Include wells with no agonist for basal activity and wells with excess unlabeled GTPγS for nonspecific binding.

  • Incubation: Incubate the plates (e.g., 60 minutes at 30°C).

  • Termination & Harvesting: Terminate the reaction and harvest the contents as described for the radioligand binding assay.

  • Quantification: Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the stimulated binding (as a percentage above basal) against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

GTPgS_Assay prep 1. Prepare Membranes (with inactive G-proteins) incubate 2. Incubate Membranes + this compound + [35S]GTPγS prep->incubate filter 3. Filter & Wash incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (Calculate EC50 & Emax) count->analyze

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Assay: Elevated Plus Maze (Rodents)

This widely used behavioral test assesses anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase exploration of the "anxiogenic" open arms of the maze.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two opposing arms enclosed by high walls.

  • Animals: Use rats or mice, handled for several days prior to testing to reduce stress.

  • Drug Administration: Administer this compound (e.g., 0.3-3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a set time (e.g., 30 minutes) before the test.[5]

  • Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: Use video tracking software to record and score key behaviors:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity.

Summary of In Vivo Effects

This compound has been characterized in various preclinical animal models, demonstrating a range of effects primarily linked to the activation of ORL-1 receptors.

Table 3: Key In Vivo Preclinical Findings for this compound

Effect Species Dose & Route Key Findings Reference
Anxiolytic-like Rat 0.3 - 3.2 mg/kg, i.p. Increased open arm exploration in elevated plus maze. [5][11]
Anxiolytic-like Mouse 1.0 mg/kg, i.p. Reduced marble burying behavior. [11]
Analgesic Mouse 3 mg/kg, i.p. Produced analgesia in hot plate and shock threshold tests. [4]
Analgesic Monkey 0.001 - 0.06 mg/kg, s.c. Effective in models of acute and chronic pain without respiratory depression. [4]
Antitussive Guinea Pig 0.003 - 3.0 mg/kg, i.p. Dose-dependently inhibited capsaicin-induced cough. [9][10]
Motor Impairment Mouse 0.3 - 3.0 mg/kg, i.p. Caused dose-dependent effects on balance, motor coordination, and hypothermia. [7][14]
Memory Animal Studies N/A Has been shown to impair short-term memory. [8]

| Addiction/Reward | Rat | N/A | Does not produce conditioned place preference, suggesting low abuse potential. |[8] |

It is important to note that while this compound shows anxiolytic and, in some species, analgesic effects at lower doses, higher doses can produce side effects such as motor impairment and hypothermia.[7][14] These effects were absent in ORL-1 receptor knockout mice, confirming they are mediated by the target receptor.[4][14][15]

Conclusion

This compound is a potent, selective, and systemically active nonpeptide agonist of the ORL-1 receptor. Its well-defined pharmacological profile makes it an indispensable research tool for investigating the complex roles of the N/OFQ system. The data and protocols presented in this guide are intended to facilitate its effective use in both in vitro and in vivo experimental paradigms, ultimately contributing to a deeper understanding of ORL-1 receptor biology and its potential as a therapeutic target.

References

Methodological & Application

Application Notes and Protocols for Ro 64-6198 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of Ro 64-6198, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in in vivo mouse studies. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

This compound has been utilized in various animal models to explore its anxiolytic, analgesic, and other central nervous system effects.[1][2][3] It is a valuable research tool due to its high selectivity for the NOP receptor over classical opioid receptors.[1][4]

Quantitative Data Summary

The following table summarizes the dosages and observed effects of this compound in various in vivo mouse studies.

Experimental ModelMouse StrainAdministration RouteDosage RangeObserved Effects
Anxiety
Marble Burying TestC57BL/6JIntraperitoneal (i.p.)1 mg/kgDecreased number of marbles buried, indicative of anxiolytic-like effects, without altering locomotor activity.[1][5]
Elevated Plus MazeNot SpecifiedIntraperitoneal (i.p.)0.3 mg/kgAnxiolytic activity observed in male mice.[2]
Geller-Seifter TestWild-type (WT)Intraperitoneal (i.p.)3 mg/kgIncreased the proportion of punished responding, suggesting anxiolytic-like effects. This effect was absent in NOP receptor knockout mice.[6]
Nociception
Hot Plate TestNot SpecifiedSystemicNot SpecifiedModest antinociceptive effects were observed.[3][4]
Nitroglycerin-induced allodyniaNot SpecifiedNot Specified0.3 mg/kgBlocked mechanical allodynia in a model of migraine.[2]
Locomotor Activity
Locomotor Activity TestWild-type (WT)Intraperitoneal (i.p.)3-10 mg/kgReduced locomotor activity.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mice. These protocols are generalized and may require optimization based on specific experimental conditions and laboratory standards.

Preparation and Administration of this compound

a. Reagent Preparation:

  • Compound: this compound hydrochloride.

  • Vehicle: A common vehicle for this compound is a suspension in 0.3% Tween 80 in sterile saline or a solution of 10% dimethylsulfoxide (DMSO), 10% Tween-80, and 80% water. The choice of vehicle should be validated to ensure it does not produce behavioral effects on its own.

  • Preparation:

    • Weigh the required amount of this compound.

    • If using a suspension, add the vehicle to the compound and vortex thoroughly to ensure a homogenous suspension.

    • If using a solution with DMSO, first dissolve the this compound in DMSO, then add Tween-80 and finally the water, mixing well after each addition.

    • Prepare fresh on the day of the experiment.

b. Administration:

  • Route: Intraperitoneal (i.p.) injection is the most commonly reported route of administration for this compound in mice.

  • Volume: The injection volume should be appropriate for the size of the mouse, typically 5-10 ml/kg.

  • Timing: Administer this compound 30 minutes prior to the behavioral test to allow for sufficient absorption and distribution to the central nervous system.

Behavioral Assays

a. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle to the mice 30 minutes before testing.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.[7]

    • Record the session using a video camera for subsequent analysis.

    • Clean the maze thoroughly with 70% ethanol (B145695) between trials to eliminate olfactory cues.[7]

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

b. Marble Burying Test for Neophobia and Repetitive Behavior

  • Apparatus: A standard mouse cage filled with 5 cm of bedding material, with 20-25 glass marbles evenly spaced on the surface.

  • Procedure:

    • Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes prior to the test.

    • Place the mouse in the cage with the marbles.

    • Allow the mouse to explore and interact with the marbles for a 30-minute period.

    • At the end of the session, carefully remove the mouse.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Parameters Measured:

    • Number of marbles buried. A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.

    • Locomotor activity can be concurrently measured to rule out sedative effects.

c. Hot Plate Test for Nociception

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[8] A transparent cylinder is placed on the surface to confine the mouse.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and time point before the test.

    • Gently place the mouse on the heated surface of the hot plate and start a timer.

    • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[9]

    • Record the latency (in seconds) to the first clear pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]

  • Parameters Measured:

    • Latency to the first nociceptive response. An increase in latency indicates an analgesic effect.

Visualizations

Signaling Pathway of this compound

Ro64_6198_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP_Receptor NOP Receptor (ORL-1) This compound->NOP_Receptor Binds & Activates G_protein Gi/o Protein NOP_Receptor->G_protein Activates ERK ERK NOP_Receptor->ERK Phosphorylates beta_arrestin β-Arrestin NOP_Receptor->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediates

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental Workflow for In Vivo Mouse Studies

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (i.p.) Animal_Acclimation->Drug_Administration Drug_Preparation This compound Formulation Drug_Preparation->Drug_Administration Waiting_Period Waiting Period (30 min) Drug_Administration->Waiting_Period Behavioral_Test Behavioral Testing (e.g., EPM, Marble Burying) Waiting_Period->Behavioral_Test Data_Collection Data Collection & Video Analysis Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for Ro 64-6198 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Ro 64-6198, a potent and selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in rat models. The following protocols are based on established preclinical research and are intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.

Compound Profile

This compound is a non-peptide agonist with high affinity and selectivity for the NOP receptor (also known as ORL-1), exhibiting over 100-fold selectivity compared to other opioid receptors.[1][2] It readily penetrates the brain and has been utilized in a variety of preclinical studies to investigate its anxiolytic, analgesic, and anti-addictive properties.[3][4][5] Despite its research utility, clinical development has been limited by its poor oral bioavailability.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound administration in rats.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpecies/SystemValueReference
Binding Affinity (pKi) Human ORL1 Receptors9.4[2]
GTPγ³⁵S Binding (pEC₅₀) Human OFQ Receptor7.41[2]
cAMP Accumulation Inhibition (pEC₅₀) Forskolin-stimulated9.49 nM[2]
Selectivity over Opioid Receptors hμ, hκ>100-fold[2]

Table 2: Pharmacokinetic Parameters in Rats

ParameterRouteDoseValueReference
Oral Bioavailability Oral-<5%[6]
Half-life --~5.5 hours[7]

Table 3: Effective Doses in Behavioral Paradigms (Rats)

Behavioral TestRouteEffective Dose RangeObserved EffectReference
Elevated Plus-Maze i.p.0.3 - 3.2 mg/kgIncreased open arm exploration[2]
Modified Geller-Seifter Conflict i.p.0.3 - 3.2 mg/kgIncreased punished responding[2]
Acoustic Startle (Fear-Potentiated) i.p.1 - 10 mg/kgAttenuated startle response[2]
Cocaine Self-Administration (Short Access) i.p.1 - 3 mg/kgDecreased infusions[7][8]
Ethanol Self-Administration i.p.0.1 - 1.0 mg/kgDose-dependent reduction[9]
Conditioned Lick Suppression i.p.3 - 10 mg/kgIncreased punished licking[10][11]
Drug Discrimination i.p.ED₅₀ = 1.1 mg/kgGeneralization to its own cue[12]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound

  • Physiological saline

  • Tween 80

  • Vortex mixer

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

  • For intraperitoneal administration, freshly prepare solutions of this compound in physiological saline containing 0.3% Tween 80.[2]

  • For subcutaneous administration, formulation details may vary and should be optimized based on experimental needs.

  • Ensure the solution is thoroughly mixed using a vortex mixer.

  • Administer the solution to rats at an injection volume of 5 ml/kg.[2]

  • A pretreatment time of 30 minutes is commonly used for i.p. administration before behavioral testing.[2]

Elevated Plus-Maze Test for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

  • Administer this compound (0.3, 1, and 3.2 mg/kg, i.p.) or vehicle to rats 30 minutes before testing.[2]

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for a 5-minute session.

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[2]

Conditioned Lick Suppression (Vogel Conflict Test)

Objective: To evaluate the anti-conflict (anxiolytic) effects of this compound.

Apparatus:

  • An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator.

Procedure:

  • Water-deprive rats for 48 hours prior to the test.

  • Administer this compound (1, 3, and 10 mg/kg, i.p.) or vehicle 30 minutes before the session.[10]

  • Place the rat in the chamber and allow it to drink from the spout.

  • After a set number of licks (e.g., 20), deliver a mild electric shock through the spout for every subsequent lick.

  • Record the total number of punished licks during the session.

  • An increase in the number of punished licks suggests an anxiolytic effect.[10]

Operant Self-Administration of Drugs of Abuse

Objective: To investigate the effect of this compound on the reinforcing properties of drugs like cocaine or alcohol.

Apparatus:

  • Operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump for drug delivery.

Procedure:

  • Rats are first trained to self-administer a drug (e.g., cocaine, ethanol) by pressing the active lever, which results in a drug infusion and presentation of a cue light.

  • Once stable responding is achieved, administer this compound (e.g., 0.1, 1, and 3 mg/kg, i.p.) prior to the self-administration session.[8][9]

  • Record the number of infusions earned on the active lever.

  • A decrease in the number of self-administered infusions indicates a reduction in the reinforcing effects of the drug.[8][9]

Visualizations

Signaling Pathway of this compound

Ro64_6198_Signaling cluster_intracellular Intracellular Ro64_6198 This compound NOP_R NOP Receptor (ORL-1) Ro64_6198->NOP_R Agonist Binding G_protein Gi/o Protein NOP_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion K_ion K+ Efflux GIRK->K_ion ATP ATP Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Signaling pathway of this compound upon binding to the NOP receptor.

Experimental Workflow for Behavioral Testing

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Drug_Preparation This compound Formulation Administration Drug Administration (i.p.) (Vehicle or this compound) Drug_Preparation->Administration Pretreatment Pretreatment Period (e.g., 30 min) Administration->Pretreatment Behavioral_Test Behavioral Assay (e.g., Elevated Plus-Maze) Pretreatment->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General experimental workflow for in vivo studies with this compound in rats.

References

Application Notes and Protocols for Ro 64-6198 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 64-6198 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits high affinity for the NOP receptor with over 100-fold selectivity compared to classical opioid receptors (μ, δ, and κ).[2][4] As a brain-penetrant compound, this compound has been instrumental as a pharmacological tool in elucidating the diverse physiological and behavioral roles of the NOP receptor system.[3][5][6]

These application notes provide a comprehensive overview of the use of this compound in various behavioral assays, complete with detailed protocols and summarized quantitative data. This document is intended to guide researchers in designing and executing experiments to investigate the effects of NOP receptor activation on anxiety, depression, feeding, and other central nervous system functions.

Mechanism of Action

This compound acts as a full agonist at the NOP receptor.[4] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.[7]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Ro64_6198 This compound NOP_Receptor NOP Receptor (ORL-1) Ro64_6198->NOP_Receptor Binds and Activates Gi_o Gi/o Protein NOP_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Diagram 1: Signaling pathway of this compound via the NOP receptor.

Behavioral Applications and Protocols

This compound has been demonstrated to produce a range of behavioral effects, with the most prominent being its anxiolytic-like properties.[1][4][8] It has also been investigated for its potential analgesic, antitussive, and anti-addictive effects, as well as its influence on feeding behavior.[1][9][10]

Anxiety-Related Behaviors

This compound consistently produces anxiolytic-like effects in various rodent models of anxiety.[4][8] These effects are comparable in magnitude to those of benzodiazepines like diazepam and alprazolam, but notably, this compound does not typically produce the sedative, amnesic, or anticonvulsant side effects associated with benzodiazepines at anxiolytic doses.[4]

a) Elevated Plus-Maze (EPM) Test

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.

  • Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice.

  • Procedure:

    • Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[4]

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or manual observation.

  • Key Parameters:

    • Percentage of open arm entries.

    • Percentage of time spent in the open arms.

    • Total number of arm entries (as a measure of general locomotor activity).

b) Vogel Conflict Punished Drinking Test

This test assesses anxiety by measuring the suppression of drinking behavior in water-deprived rats when drinking is paired with a mild electric shock. Anxiolytic compounds increase the number of punished licks.

  • Apparatus: An operant chamber with a drinking spout connected to a shock generator.

  • Animals: Male rats (e.g., Sprague Dawley), water-deprived for 48 hours.

  • Procedure:

    • Administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or a reference anxiolytic (e.g., diazepam).[8]

    • Place the rat in the chamber.

    • After a set number of licks (e.g., 20), each subsequent lick is punished with a mild foot shock.

    • Record the number of punished licks over a specific period (e.g., 5 minutes).

  • Key Parameter: Number of shocks received (punished licks).

c) Conditioned Lick Suppression Test

This is another conflict-based model where an animal's conditioned response (licking a drinking tube for a reward) is suppressed by the presentation of a conditioned stimulus previously paired with an aversive event (e.g., footshock).

  • Apparatus: A chamber with a drinking tube and a grid floor for delivering footshocks.

  • Animals: Male rats.

  • Procedure:

    • Training: Rats are trained to lick a drinking tube for a sucrose (B13894) reward. Subsequently, a neutral stimulus (e.g., a tone) is paired with a mild footshock.

    • Testing: On the test day, the trained rats are presented with the tone while they are licking.

    • Administer this compound (e.g., 3-10 mg/kg, i.p.) prior to the test session.[11]

    • Measure the suppression of licking during the presentation of the conditioned stimulus.

  • Key Parameter: Suppression ratio, calculated based on the rate of licking in the presence and absence of the conditioned stimulus.

cluster_workflow Behavioral Assay Workflow Animal_Prep Animal Preparation (e.g., Acclimation, Deprivation) Drug_Admin Drug Administration (this compound or Vehicle) Animal_Prep->Drug_Admin Pretreatment_Time Pretreatment Interval (e.g., 30 min) Drug_Admin->Pretreatment_Time Behavioral_Test Behavioral Testing (e.g., EPM, Vogel Test) Pretreatment_Time->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Data_Analysis Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis

Diagram 2: General experimental workflow for behavioral assays.
Depression-Related Behaviors

The effects of this compound in models of depression are less pronounced than its anxiolytic effects. Studies using the forced swim test (FST) and tail suspension test (TST), common screening tools for antidepressants, have shown that this compound does not significantly alter immobility time, suggesting it may not have conventional antidepressant-like activity.[8]

a) Forced Swim Test (FST)

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (e.g., 23-25°C).

  • Animals: Male rats (e.g., Sprague Dawley) or mice.

  • Procedure:

    • Pre-swim (for rats): On day 1, place the rat in the cylinder for a 15-minute session.

    • Test: On day 2, administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or vehicle.[8] After a pretreatment period, place the animal back in the water for a 5-minute test session.

    • Record the duration of immobility (floating without struggling).

  • Key Parameter: Immobility time.

Feeding Behavior

This compound has been shown to counteract stress-induced anorexia.[1] It can reverse the anorectic effects of corticotropin-releasing factor (CRF), a key mediator of the stress response.[12]

a) Stress-Induced Anorexia Model

  • Animals: Male rats.

  • Procedure:

    • Induce stress (e.g., via social defeat, restraint, or administration of a stress-inducing agent like CRF).

    • Administer this compound intracerebroventricularly (i.c.v.) or systemically. Studies have shown that i.c.v. administration of this compound can reverse the anorectic effect of i.c.v. CRF.[12]

    • Measure food intake over a specified period.

  • Key Parameter: Cumulative food intake (in grams).

Analgesia and Nociception

The effects of this compound on pain perception appear to be species-dependent. In primates, it has demonstrated analgesic effects without the respiratory depression or reinforcing properties associated with traditional opioids.[1][9] However, in rodents, systemic administration of this compound generally does not produce significant antinociceptive effects in acute thermal pain models like the tail-flick test.[4][9]

a) Warm Water Tail-Withdrawal Test

  • Animals: Rhesus monkeys.

  • Procedure:

    • The monkey's tail is immersed in a temperature-controlled water bath (e.g., 50°C).

    • The latency to withdraw the tail is measured.

    • Administer this compound (e.g., 0.001–0.06 mg/kg, s.c.).[9]

    • Measure tail-withdrawal latency at various time points post-administration.

  • Key Parameter: Tail-withdrawal latency (in seconds).

Summary of Quantitative Data

Behavioral AssaySpeciesRouteDose RangeKey FindingReference
Anxiety
Elevated Plus-MazeRati.p.0.3 - 3.2 mg/kgIncreased open arm exploration[4]
Vogel Conflict TestRati.p.0.3 - 3 mg/kgDose-dependently increased punished responding[8]
Conditioned Lick SuppressionRati.p.3 - 10 mg/kgIncreased punished responding[11]
Social Approach-AvoidanceRati.p.0.3 - 3 mg/kgAnxiolytic-like effects[8]
Novelty-Induced HypophagiaMousei.p.0.3 - 3 mg/kgAnxiolytic-like effects[8]
Depression
Forced Swim TestRati.p.0.1 - 10 mg/kgNo significant effect on immobility[8]
Tail Suspension TestMousei.p.0.1 - 10 mg/kgNo significant effect on immobility[8]
Feeding
Stress-Induced Anorexia (CRF)Rati.c.v.N/AReversed CRF-induced anorexia[12]
Analgesia
Warm Water Tail-WithdrawalMonkeys.c.0.001 - 0.06 mg/kgProduced antinociception[9]
Tail Flick AssayRati.p.Anxiolytic dosesNo modification of pain perception[4]
Substance Abuse
Alcohol Self-AdministrationRatN/AN/AReduced alcohol self-administration[1]
Cocaine Self-AdministrationRati.p.3.0 mg/kgDecreased cocaine infusions[13]

Pharmacokinetics and Bioavailability

This compound is known to be systemically active and demonstrates good penetration of the blood-brain barrier.[3][6] However, a significant limitation for its clinical development has been its poor oral bioavailability.[1][5] This necessitates administration via routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection in preclinical studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NOP receptor in regulating behavior. Its robust anxiolytic-like effects in a variety of preclinical models, largely devoid of the side effects of classical anxiolytics, highlight the therapeutic potential of targeting the NOP receptor system for anxiety disorders. The protocols and data presented here provide a foundation for researchers to further explore the multifaceted behavioral pharmacology of this compound and the broader implications of NOP receptor modulation.

References

Ro 64-6198 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information on the solubility, preparation, and biological activity of Ro 64-6198, a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The provided protocols are intended for researchers, scientists, and drug development professionals.

Solubility and Preparation

Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results. The solubility of this compound is dependent on the solvent and the intended application (in vitro vs. in vivo).

Table 1: Solubility of this compound

Solvent/Vehicle SystemApplicationMaximum ConcentrationReference
Dimethyl sulfoxide (B87167) (DMSO)In vitroNot specified, used for stock solutions[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineIn vivo≥ 2.5 mg/mL (6.23 mM)[2]
10% DMSO, 10% Tween 80, 80% distilled waterIn vivoNot specified, used for 1 mg/kg IP injections[3][4]
DMSO:Tween 80:sterile water (1:1:8)In vivoNot specified[5][6]
4:1:5 DMSO:Tween 80:sterile waterIn vivoNot specified[7]
Protocols for Solution Preparation

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Materials :

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure :

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of this compound and dissolve it in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][8]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is an example for preparing a dosing solution with a final concentration of ≥ 2.5 mg/mL.[2]

  • Materials :

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure :

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • For a 1 mL final dosing solution, add the solvents sequentially:

      • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly.

      • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

      • Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix well.

    • The final concentration of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • It is recommended to prepare this working solution fresh on the day of the experiment.

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist for the NOP receptor, with over 100-fold selectivity compared to classical opioid receptors (μ, δ, and κ).[7]

Table 2: Pharmacological Data for this compound

ParameterValueReceptorAssayReference
EC₅₀25.6 nMNOPNot specified[8]
EC₅₀ (arrestin3 recruitment)0.912 µMNOPIn vitro[8]
EC₅₀ (arrestin2 recruitment)1.20 µMNOPIn vitro[8]
Kᵢ0.3 nMNOPReceptor binding[9]
Kᵢ36 nMMOPReceptor binding[9]
Kᵢ214 nMKOPReceptor binding[9]
Kᵢ3,787 nMDOPReceptor binding[9]
Signaling Pathway of this compound via the NOP Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[10] Activation of the NOP receptor by this compound initiates a signaling cascade that leads to various cellular responses.

Ro64_6198_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NOP Receptor (ORL-1) NOP Receptor (ORL-1) This compound->NOP Receptor (ORL-1) Binds and Activates Gi/o Protein Gi/o Protein NOP Receptor (ORL-1)->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels Gi/o Protein->Ca2+ Channels Inhibits K+ Channels K+ Channels Gi/o Protein->K+ Channels Activates MAPK Pathway (ERK1/2) MAPK Pathway (ERK1/2) Gi/o Protein->MAPK Pathway (ERK1/2) Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases PKA PKA cAMP->PKA Reduces activation of Cellular Response Cellular Response PKA->Cellular Response Ca2+ Channels->Cellular Response K+ Channels->Cellular Response MAPK Pathway (ERK1/2)->Cellular Response

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental Workflow

The following diagram outlines a general workflow for conducting experiments with this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experimentation Experimentation Phase cluster_analysis Analysis Phase A Weigh this compound B Prepare appropriate solvent vehicle A->B C Dissolve this compound to create stock solution B->C D Prepare final working/dosing solution C->D E Administer this compound to in vitro or in vivo model D->E F Conduct experiment (e.g., behavioral test, tissue analysis) E->F G Collect data F->G H Analyze results G->H I Interpret findings H->I

References

Synthesis of Ro 64-6198 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 64-6198 is a potent and highly selective non-peptidic agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] With over 100-fold selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa), this compound serves as an invaluable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] Its ability to penetrate the brain makes it particularly useful for in vivo studies.[3][4] This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes, along with a summary of its pharmacological properties and key signaling pathways.

Introduction

The N/OFQ system is implicated in a wide range of physiological processes, including pain modulation, anxiety, stress responses, and reward pathways.[1][2][4] this compound, as a selective NOP receptor agonist, has been instrumental in elucidating the therapeutic potential of targeting this system for conditions such as anxiety, neuropathic pain, and substance abuse disorders.[3][4][5] While it exhibits anxiolytic effects comparable to benzodiazepines in animal models, it does so without producing anticonvulsant effects.[2] However, its clinical development has been hampered by poor oral bioavailability.[2][4]

This guide offers a comprehensive overview of the synthesis of this compound, enabling researchers to produce this critical pharmacological tool for laboratory use.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, demonstrating its high affinity and selectivity for the NOP receptor.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)SpeciesReference
NOP (ORL-1) 0.3 Human [6]
Mu Opioid36Human[6]
Kappa Opioid214Human[6]
Delta Opioid3787Human[6]

Table 2: Functional Activity of this compound

AssayEC50 (nM)Species/Cell LineReference
[35S]GTPγS Binding 25.6 CHO-hNOP [5][7]
Inhibition of Forskolin-stimulated cAMP8.45CHO-hNOP[7]
Arrestin2 Recruitment1200-[5]
Arrestin3 Recruitment912-[5]

Experimental Protocols

Synthesis of this compound

A novel and convenient synthetic route for this compound has been developed that avoids the use of high-pressure hydrogenation, making it more accessible for standard laboratory settings. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Purification and Characterization cluster_3 Final Product A Commercially available precursors B Multi-step synthesis of the spirocyclic core A->B Reagents and Solvents C Coupling with phenalenyl intermediate B->C Intermediate Product D Final modification and salt formation C->D Crude Product E Chromatographic purification (e.g., HPLC) D->E F Structural verification (NMR, MS) E->F G This compound F->G Purity >98%

Caption: General workflow for the synthesis of this compound.

Note: The detailed, step-by-step synthesis protocol is often proprietary or published in specialized medicinal chemistry journals. Researchers should refer to the primary literature for specific reaction conditions, reagent quantities, and safety precautions. A key publication describing a more accessible synthesis is referenced in ACS Chemical Neuroscience.

In Vitro Functional Assays

This assay measures the activation of G proteins coupled to the NOP receptor upon agonist binding.

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human NOP receptor (CHO-hNOP).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of this compound, 100 µM GDP, and 0.1 nM [35S]GTPγS in the assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through GF/B filters.

  • Washing: Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values.

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

  • Cell Culture: Plate CHO-hNOP cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15 minutes.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for 10 minutes.

  • Forskolin (B1673556) Treatment: Stimulate the cells with 1 µM forskolin for 15 minutes to increase cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the IC50.

Signaling Pathways

This compound activates the NOP receptor, a Gi/o-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The activated G protein βγ subunits can also modulate the activity of various ion channels. Furthermore, NOP receptor activation by this compound has been shown to induce receptor desensitization and internalization through the recruitment of β-arrestins.[5] Downstream of G protein and arrestin signaling, pathways such as MAPK, JNK, and ROCK can be modulated.[8]

Signaling_Pathway Ro64 This compound NOPR NOP Receptor (ORL-1) Ro64->NOPR Binds and Activates G_protein Gi/o Protein NOPR->G_protein Activates Arrestin β-Arrestin NOPR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP Produces Internalization Receptor Internalization Arrestin->Internalization Promotes JNK_ROCK JNK/ROCK Pathways Arrestin->JNK_ROCK

Caption: Simplified signaling pathway of the NOP receptor activated by this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the N/OFQ-NOP receptor system. Its high selectivity and in vivo activity provide researchers with a reliable means to probe the multifaceted roles of this system in health and disease. The availability of more accessible synthetic routes will undoubtedly facilitate further research and a deeper understanding of NOP receptor pharmacology, potentially paving the way for the development of novel therapeutics.

References

Application of Ro 64-6198 in Cough Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ro 64-6198 is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1.[1][2] Its high affinity and more than 100-fold selectivity for the NOP receptor over classical opioid receptors (MOP, KOP, DOP) make it an invaluable pharmacological tool for investigating the role of the NOP system in various physiological processes, including cough.[1][3][4]

In the context of cough research, this compound has been utilized in preclinical models to validate the NOP receptor as a potential target for novel antitussive therapies.[5][6] Activation of NOP receptors has been shown to suppress cough reflexes, and this compound effectively demonstrates this principle in vivo.[5][7] The antitussive action of this compound is mediated by NOP receptor activation, as its effects are blocked by NOP-selective antagonists (e.g., J113397) but not by classical opioid antagonists like naltrexone.[4][7] This suggests that NOP agonists could be developed into antitussives devoid of the common side effects associated with opioid-based cough suppressants, such as sedation, constipation, and abuse liability.[4]

A key mechanism for its antitussive effect is believed to involve the modulation of sensory nerve activity.[6] Studies have shown that this compound can attenuate the activation of vagal sensory neurons (in the nodose ganglia) by tussive agents like capsaicin (B1668287).[4][7] Specifically, it reduces capsaicin-induced intracellular calcium influx in these neurons, indicating a peripheral site of action.[4][7] However, a central mechanism cannot be ruled out, as the compound is known to be brain-penetrant.[2][4]

Despite its utility as a research tool, this compound is not considered a suitable clinical candidate primarily due to its poor oral bioavailability.[5][8] Nevertheless, it remains a benchmark compound for the preclinical evaluation and development of new, orally active NOP agonists for the treatment of cough.

Data Presentation

Table 1: Receptor Binding Profile of this compound

This table summarizes the binding affinity (Ki) of this compound for the human NOP (ORL-1) and classical opioid receptors. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki, nmol/L)Selectivity vs. NOPSource
NOP (ORL-1) 0.3-[4][7]
MOP (μ) 36120-fold[4][7]
KOP (κ) 214713-fold[4][7]
DOP (δ) 3,78712,623-fold[4][7]

Table 2: In Vitro Functional Activity of this compound

This table presents data on the functional agonistic activity of this compound in cellular assays.

AssayParameterValueCell/Tissue TypeSource
NOP Receptor AgonismEC5025.6 nMN/A[1]
GTPγS BindingFunctional Selectivity>900-fold (NOP vs. MOP)N/A[4][7]
Calcium ImagingEffectAttenuates capsaicin-induced Ca2+ influxGuinea Pig Nodose Ganglia Cells[4][7]

Table 3: In Vivo Antitussive Efficacy of this compound in Guinea Pigs

This table summarizes the dose-dependent cough suppressant effect of this compound in the capsaicin-induced cough model.

Administration RouteDose (mg/kg)Time Post-Administration% Inhibition of Cough (Mean ± SEM)Source
Intraperitoneal (i.p.)0.003 - 3.01 hourDose-dependent inhibition[4][7]
Intraperitoneal (i.p.)3.01 hour42 ± 8%[4][7]

Signaling and Workflow Diagrams

Ro64_6198_Signaling_Pathway cluster_neuron Sensory Neuron CAP Capsaicin TRPV1 TRPV1 Receptor CAP->TRPV1 Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Opens Channel AP Action Potential (Signal to Brainstem) Ca_Influx->AP Triggers Cough Cough Reflex AP->Cough Initiates Ro This compound NOP NOP Receptor Ro->NOP Activates NOP->Ca_Influx Inhibits

Caption: Proposed mechanism of this compound antitussive action.

Experimental_Workflow start Start acclimatize 1. Acclimatize Guinea Pigs to testing chamber start->acclimatize administer 2. Administer Vehicle or This compound (i.p.) acclimatize->administer wait 3. Wait for 1 Hour (Drug Absorption) administer->wait challenge 4. Expose to Aerosolized Capsaicin (e.g., 300 µM for 4 min) wait->challenge record 5. Record Coughs (Audio/Visual) challenge->record analyze 6. Calculate % Inhibition vs. Vehicle Control record->analyze end End analyze->end

Caption: Workflow for in vivo antitussive testing in guinea pigs.

Experimental Protocols

Protocol 1: In Vivo Capsaicin-Induced Cough Model in Guinea Pigs

This protocol is based on methodologies described in preclinical studies to assess the antitussive efficacy of compounds like this compound.[4][5][7]

1. Animals:

  • Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow animals to acclimatize for at least 3-5 days before experimentation.

2. Materials and Reagents:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Capsaicin (for induction)

  • Ethanol (B145695) and saline (for capsaicin solution)

  • Plexiglas whole-body plethysmography chamber

  • Ultrasonic nebulizer (e.g., DeVilbiss)

  • Microphone and recording software for cough detection

3. Procedure:

  • Acclimatization: On the day of the experiment, place each conscious, unrestrained guinea pig into the plethysmography chamber for a 10-15 minute acclimatization period.

  • Drug Administration:

    • Prepare a solution or suspension of this compound in the chosen vehicle.

    • Administer this compound (e.g., 0.003 - 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Return the animal to its home cage for the drug absorption period (typically 1 hour).[4][7]

  • Cough Induction:

    • Prepare a 300 µM solution of capsaicin in saline (with a small percentage of ethanol to aid dissolution).

    • Place the animal back into the plethysmography chamber.

    • Expose the animal to the aerosolized capsaicin solution generated by the nebulizer for a fixed period (e.g., 4-5 minutes).[5]

  • Cough Recording:

    • Record the number of coughs during the exposure period and for a brief period afterward (e.g., 5 minutes). Coughs are identified by their characteristic sound and associated pressure changes in the chamber, and are verified by a trained observer.[5]

4. Data Analysis:

  • Calculate the mean number of coughs for the vehicle-treated group and each drug-treated group.

  • Determine the percent inhibition of cough for each dose of this compound using the formula:

    • % Inhibition = [1 - (Mean coughs in drug group / Mean coughs in vehicle group)] * 100

  • Analyze data using appropriate statistical methods (e.g., Kruskal-Wallis followed by Mann-Whitney U test), with p<0.05 considered significant.

Protocol 2: In Vitro Calcium Imaging in Isolated Nodose Ganglia Neurons

This protocol outlines a method to assess how this compound affects neuronal activation, as described in functional studies.[4][7]

1. Materials and Reagents:

  • Guinea pig nodose ganglia[9]

  • Collagenase and dispase for tissue dissociation

  • Neurobasal medium supplemented with B27 and glutamine

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (e.g., 3 and 10 µmol/l)

  • Capsaicin (e.g., 1x10⁻⁸ to 1x10⁻⁶ mol/l)

  • Inverted fluorescence microscope with an imaging system

2. Procedure:

  • Neuron Isolation and Culture:

    • Aseptically dissect nodose ganglia from euthanized guinea pigs.

    • Enzymatically dissociate the ganglia using collagenase/dispase to obtain a single-cell suspension.

    • Plate the dispersed neurons on coated coverslips and culture overnight in supplemented neurobasal medium.

  • Dye Loading:

    • Incubate the cultured neurons with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-45 minutes at 37°C to load the calcium indicator.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification.

  • Calcium Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS and establish a stable baseline fluorescence recording (ratiometric imaging at 340/380 nm excitation).

    • Apply this compound (e.g., 3 µmol/l) to the perfusion buffer for several minutes.

    • While still in the presence of this compound, challenge the neurons with a pulse of capsaicin.

    • Record the change in intracellular calcium concentration ([Ca²⁺]i), indicated by the change in the 340/380 nm fluorescence ratio.

  • Controls:

    • Run parallel experiments where cells are challenged with capsaicin in the absence of this compound to determine the maximal response.

    • To confirm NOP receptor specificity, pre-incubate cells with a NOP antagonist (e.g., J113397) before adding this compound and capsaicin.[4][7]

3. Data Analysis:

  • Quantify the peak change in the Fura-2 ratio in response to capsaicin stimulation.

  • Compare the capsaicin-induced response in the presence and absence of this compound.

  • Express the data as a percentage of the control capsaicin response and use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

References

Application Notes and Protocols for Anxiolytic Studies of Ro 64-6198

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the anxiolytic properties of Ro 64-6198, a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2]

Introduction

This compound has demonstrated significant anxiolytic-like effects in a variety of preclinical models, suggesting the NOP receptor as a viable target for the treatment of anxiety disorders.[1][3] Unlike classical benzodiazepine (B76468) anxiolytics, this compound's mechanism of action is independent of the GABAergic system, offering a potentially novel therapeutic avenue with a different side-effect profile.[4] These protocols outline key in vivo and in vitro experiments to characterize the anxiolytic efficacy and mechanism of action of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the NOP receptor, a G protein-coupled receptor (GPCR).[4][5] Upon binding, it activates the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6][7] This cascade of intracellular events ultimately results in neuronal hyperpolarization and reduced neuronal excitability, which is thought to underlie its anxiolytic effects.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro64_6198 This compound NOP_receptor NOP (ORL-1) Receptor Ro64_6198->NOP_receptor Binds to Gi_o Gi/o Protein NOP_receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel Gi_o->VGCC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Neuronal_Excitability K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Neuronal_Excitability Anxiolytic_Effect Anxiolytic Effect Neuronal_Excitability->Anxiolytic_Effect

Caption: Signaling pathway of this compound via the NOP receptor.

In Vivo Anxiolytic Models: Protocols

A battery of behavioral assays is recommended to comprehensively evaluate the anxiolytic potential of this compound. The following protocols are based on methodologies reported in the literature.[1][4][8][9]

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Adult rats or mice.

  • Procedure:

    • Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[5] A positive control, such as diazepam, should also be included.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • Endpoint Measures:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

  • Expected Outcome: Anxiolytic compounds like this compound are expected to increase the percentage of time spent and entries into the open arms.[4][5]

Vogel Conflict Test (Punished Drinking)

This conflict-based model assesses anxiolytic effects by measuring the willingness of thirsty animals to drink from a sipper tube that is paired with a mild electric shock.

Protocol:

  • Apparatus: A testing chamber with a floor grid for shock delivery and a sipper tube connected to a drinkometer.

  • Animals: Water-deprived adult rats.

  • Procedure:

    • Water-deprive rats for 48 hours prior to the test.

    • Administer this compound (e.g., 0.3 to 3 mg/kg, i.p.) or a benzodiazepine agonist as a positive control.[1]

    • Place the animal in the chamber and allow it to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the sipper tube for every subsequent lick.

    • The session duration is typically 5-15 minutes.

  • Endpoint Measure: The total number of shocks received (or punished licks).

  • Expected Outcome: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment. This compound has been shown to dose-dependently produce anxiolytic-like effects in this test.[1]

Fear-Potentiated Startle (FPS)

The FPS paradigm measures conditioned fear by quantifying the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.

Protocol:

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and mild foot shocks, with a sensor to measure the startle response.

  • Animals: Adult rats.

  • Procedure:

    • Conditioning Day: Place the rat in the chamber and present a neutral stimulus (e.g., a light) paired with a mild, unavoidable foot shock. Repeat this pairing several times.

    • Testing Day: Administer this compound (e.g., 0.3, 1, 3.2 mg/kg, i.p.) or vehicle.[5] Place the rat back in the chamber and present acoustic startle stimuli alone or in the presence of the conditioned stimulus (the light).

  • Endpoint Measure: The amplitude of the startle response. The difference in startle amplitude in the presence versus absence of the light is the measure of potentiated startle.

  • Expected Outcome: Anxiolytics like this compound are expected to reduce the fear-potentiated startle response without affecting the baseline startle reflex.[4][5]

Experimental Workflow for In Vivo Studies

Experimental Workflow for Anxiolytic Testing cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Drug Administration (this compound, Vehicle, Positive Control) Animal_Acclimation->Drug_Admin Drug_Preparation Prepare this compound & Control Solutions Drug_Preparation->Drug_Admin Pretreatment_Interval Pretreatment Interval (e.g., 30 min) Drug_Admin->Pretreatment_Interval Behavioral_Assay Behavioral Assay Pretreatment_Interval->Behavioral_Assay EPM Elevated Plus-Maze Behavioral_Assay->EPM VCT Vogel Conflict Test Behavioral_Assay->VCT FPS Fear-Potentiated Startle Behavioral_Assay->FPS Data_Collection Data Collection & Recording EPM->Data_Collection VCT->Data_Collection FPS->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo anxiolytic testing of this compound.

Quantitative Data Summary

The anxiolytic-like effects of this compound have been quantified in various studies. The tables below summarize representative data.

Table 1: Efficacy of this compound in Rodent Anxiety Models

ModelSpeciesDose Range (mg/kg, i.p.)Key FindingReference
Elevated Plus-MazeRat0.3 - 3.2Increased open arm exploration[4][5]
Fear-Potentiated StartleRat0.3 - 3.2Decreased fear-potentiated responses[4][5]
Geller-Seifter ConflictRat0.3 - 3.2Increased rates of punished responding[5]
Geller-Seifter ConflictMouse3Increased punished responding (in WT, not ORL-1 KO mice)[8][9]
Vogel Conflict TestRat0.3 - 3Dose-dependent increase in punished responding[1]
Conditioned Lick SuppressionRat3 - 10Increased punished responding[8][9]
Isolation-Induced VocalizationRat & Guinea Pig Pups1 - 3Reduced vocalizations[8][9]
Social Approach-AvoidanceRat0.3 - 3Anxiolytic-like effects[1]
Novelty-Induced HypophagiaMouse0.3 - 3Anxiolytic-like effects[1]

Table 2: Side Effect Profile of this compound

EffectSpeciesDose Range (mg/kg, i.p.)ObservationReference
Locomotor ActivityRat10 - 30Reduced activity[8][9]
Locomotor ActivityMouse3 - 10Reduced activity[8][9]
Motor Performance (Rotarod)Rat10 - 30Impaired performance[8][9]
Body TemperatureRat10 - 30Reduced temperature[8][9]
Short-term MemoryRatNot specifiedImpaired[2]

Receptor Specificity and Control Experiments

To confirm that the anxiolytic effects of this compound are mediated by the NOP receptor, the following control experiments are crucial.

Protocol:

  • Antagonist Challenge: Pre-treat animals with a selective NOP receptor antagonist, such as J-113397 (e.g., 10 mg/kg), before administering an effective dose of this compound. The antagonist is expected to block the anxiolytic-like effects of this compound.[8][9]

  • Opioid Receptor Antagonism: To rule out effects via classical opioid receptors, pre-treat animals with a non-selective opioid antagonist like naltrexone (B1662487). Studies have shown that naltrexone does not block the effects of this compound, confirming its selectivity for the NOP receptor over mu-opioid receptors.[8][9][10]

  • Knockout (KO) Animal Studies: If available, test the effects of this compound in NOP receptor (ORL-1) knockout mice. The anxiolytic-like effects of this compound should be absent in these animals, while a non-NOP receptor-mediated anxiolytic like diazepam should still be effective.[8][9]

Logical Relationship for Specificity Testing

Specificity Testing Logic Ro64_6198 This compound Anxiolytic_Effect Anxiolytic Effect Ro64_6198->Anxiolytic_Effect Causes J113397 Pre-treatment with J-113397 (NOP Antagonist) Naltrexone Pre-treatment with Naltrexone (Opioid Antagonist) ORL1_KO Test in ORL-1 Knockout Mice No_Effect Anxiolytic Effect Blocked J113397->No_Effect Effect_Persists Anxiolytic Effect Persists Naltrexone->Effect_Persists No_Effect2 Anxiolytic Effect Absent ORL1_KO->No_Effect2

Caption: Logical framework for confirming the NOP-mediated effects of this compound.

Conclusion

The protocols and data presented provide a robust framework for investigating the anxiolytic properties of this compound. By employing a combination of behavioral models and rigorous control experiments, researchers can effectively characterize the efficacy and mechanism of this NOP receptor agonist. The consistent anxiolytic-like effects observed across multiple paradigms, coupled with a mechanism of action distinct from current anxiolytics, underscore the therapeutic potential of targeting the NOP receptor system for anxiety disorders. However, careful dose-response studies are essential to separate the anxiolytic effects from potential motor-impairing side effects at higher doses.[9]

References

Application Notes: Measuring the Effects of Ro 64-6198 on Short-Term Memory

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 64-6198 is a potent and selective, non-peptide agonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2] This compound is systemically active, penetrates the brain, and serves as a critical pharmacological tool for investigating the physiological roles of the NOP receptor system.[2] The NOP receptor is a G protein-coupled receptor with high homology to classical opioid receptors, and its activation by agonists like this compound has been shown to modulate various central nervous system functions, including anxiety, pain, and memory.[2][3] Notably, preclinical studies have demonstrated that this compound impairs short-term memory, making it a valuable compound for studying the molecular mechanisms underlying memory formation and for evaluating potential cognitive side effects of NOP receptor-targeted therapeutics.[1][4]

The memory-impairing effects of this compound are believed to be mediated through its interaction with the glutamatergic system, but not the cholinergic system.[5] This suggests a modulatory role of the N/OFQ system on hippocampal and cortical circuits essential for cognitive processes.[4] These application notes provide detailed protocols for assessing the impact of this compound on short-term memory in rodent models.

Mechanism of Action: NOP Receptor Signaling

This compound acts as an agonist at the NOP receptor, which is coupled to inhibitory G proteins (Gi/o).[3] Upon binding, the receptor-ligand complex initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, NOP receptor activation modulates ion channel activity, generally causing the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This combination of effects leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately suppressing neuronal excitability in brain regions associated with memory, such as the hippocampus.[3][4]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro64_6198 This compound NOP_R NOP Receptor (ORL-1) Ro64_6198->NOP_R Binds G_Protein Gi/o Protein NOP_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Conversion Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_Channel->Reduced_Excitability Reduces Ca2+ Influx ATP ATP ATP->AC Hyperpolarization->Reduced_Excitability

NOP Receptor Signaling Pathway

Data Presentation: Summary of this compound Effects on Memory

The following tables summarize quantitative data from key preclinical studies investigating the effects of this compound on short-term and recognition memory.

Table 1: Effects of this compound in Rodent Memory Tasks

Animal ModelMemory TaskDose (this compound)RouteKey FindingCitation
Lister Hooded RatsDelayed Matching/Non-Matching to Position6 mg/kgi.p.Produced delay-dependent impairments, consistent with a short-term memory deficit.[4]
C57BL/6J MiceMorris Water Maze0.3 - 1 mg/kgi.p.Impaired acquisition of spatial learning.[4]
MiceObject Recognition Task0.3 and 1 mg/kgi.p.Disrupted formation of long-term (24h delay) recognition memory.[5]
RatsPassive Avoidance3.2 mg/kgi.p.Produced a non-significant increase in retention deficit.[7]

Table 2: Drug Interaction Studies in the Object Recognition Task (Mice)

Drug 1 (Dose)Drug 2 (Dose)Outcome on Recognition MemoryConclusionCitation
This compound (0.3 mg/kg, silent dose)MK-801 (0.01 mg/kg, silent dose)Clear-cut memory impairmentSynergistic effect suggests interaction between NOP and glutamatergic (NMDA) systems.[5]
This compound (0.3 mg/kg)Mecamylamine (0.03 & 0.1 mg/kg)No effectSuggests NOP receptor modulation of memory does not involve nicotinic cholinergic receptors.[5]
This compound (0.3 mg/kg)Scopolamine (0.1 mg/kg)No effectSuggests NOP receptor modulation of memory does not involve muscarinic cholinergic receptors.[5]

Experimental Protocols

Detailed methodologies for assessing the effects of this compound on short-term memory are provided below. These protocols are based on established behavioral paradigms used in published research.[4][5][8]

Protocol 1: Novel Object Recognition (NOR) Task

Objective: To assess the effects of this compound on recognition memory. The task is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

Materials:

  • Open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) for the familiarization phase.

  • A third, distinct object for the test phase (novel object).

  • Video recording and tracking software.

  • This compound solution.

  • Vehicle solution (e.g., saline, DMSO in saline).

  • Syringes and needles for injection (i.p.).

Experimental Workflow:

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Familiarization & Test Habituation Place mouse in empty arena (10-20 min) Injection Administer this compound or Vehicle (e.g., 30 min pre-familiarization) Habituation->Injection Familiarization Familiarization Phase (T1) Place mouse in arena with two identical objects (A + A) (5-10 min) Injection->Familiarization Retention_Delay Retention Interval (e.g., 1h for short-term, 24h for long-term) Familiarization->Retention_Delay Test Test Phase (T2) Place mouse in arena with one familiar and one novel object (A + B) (5 min) Retention_Delay->Test Analysis Data Analysis Measure time spent exploring each object Test->Analysis

Novel Object Recognition Workflow

Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty open-field arena for 10-20 minutes to allow for acclimation to the environment.

  • Drug Administration (Day 2): Administer this compound (e.g., 0.3 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the familiarization phase.

  • Familiarization Phase (T1): Place the mouse in the arena containing two identical objects (A+A). Allow the mouse to explore freely for 5-10 minutes. Record the session.

  • Retention Interval: Return the mouse to its home cage. The delay can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) to test long-term memory.[5]

  • Test Phase (T2): Place the mouse back into the arena, which now contains one of the familiar objects (A) and one novel object (B). Record the session for 5 minutes.

  • Cleaning: Thoroughly clean the arena and objects with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Data Collection and Analysis:

  • Measure the time the mouse spends actively exploring each object (sniffing or touching with nose/paws).

  • Calculate a Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

  • A DI close to zero or negative indicates a memory deficit, as the mouse does not show a preference for the novel object.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Delayed Non-Matching to Position (DNMTP) Task

Objective: To assess spatial working (short-term) memory in an operant chamber. This task requires the animal to remember the location of a previously presented stimulus and respond to a new location to receive a reward.

Materials:

  • Standard operant conditioning chamber with two retractable levers and a food/liquid reward dispenser.

  • Control software for programming the task.

  • This compound solution and vehicle.

Procedure:

  • Pre-training: Train the rats to press a lever for a food reward.

  • Task Training:

    • Sample Phase: A trial begins with the presentation of a single lever (e.g., left). The rat must press this lever. Upon a correct press, the lever retracts, and a reward may be delivered.

    • Delay Phase: A variable delay period is introduced (e.g., 1, 5, 10, 20 seconds).

    • Choice Phase: Both the left and right levers are presented. The rat must press the "non-matching" lever (the one that was not presented in the sample phase) to receive a reward. An incorrect press results in a timeout period.

    • The position of the sample lever is randomized across trials.

  • Drug Testing: Once the animals have reached a stable performance baseline (e.g., >80% accuracy), drug testing can begin.

  • Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle a set time before the behavioral session.[4]

  • Testing Session: Run the DNMTP task as in training.

Data Collection and Analysis:

  • Primary measure: Percent accuracy on choice trials.

  • Secondary measures: Response latencies, number of omissions.

  • Analyze the data by delay interval. A drug-induced impairment in short-term memory is indicated by a decrease in accuracy that is more pronounced at longer delay intervals.[4]

  • Use a repeated-measures ANOVA to compare the performance of the drug-treated group versus the vehicle group across the different delay intervals.

References

Application Notes: Ro 64-6198 in the Study of Stress-Induced Anorexia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 64-6198, chemical name (1S,3aS)-8-(2,3,3,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, is a potent and selective, non-peptidic agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1).[1][2] It demonstrates high brain penetration and over 100-fold selectivity for the NOP receptor compared to classical opioid receptors (mu, delta, and kappa).[2][3] These properties make this compound a valuable pharmacological tool for investigating the role of the N/OFQ system in various physiological and pathological processes, including stress, anxiety, pain, and addiction.[3][4] Notably, it has proven particularly useful for studying the mechanisms of stress-induced anorexia.[1][2]

Mechanism of Action

Stress is a well-established cause of hypophagia, or reduced food intake. This response is primarily mediated by the release of corticotropin-releasing factor (CRF) in the brain.[5][6] CRF, acting on its receptors, orchestrates the neuroendocrine and behavioral responses to stress, including the suppression of appetite.[6][7]

The N/OFQ system acts as a functional antagonist to the CRF system in the context of feeding behavior.[8][9] this compound exerts its anti-anorectic effects by activating NOP receptors. This activation counteracts the anorectic signals initiated by CRF.[1][7] Studies suggest that the bed nucleus of the stria terminalis (BNST) is a critical neuroanatomical site for this functional antagonism, where N/OFQ and this compound can reverse the hypophagic effects of locally administered CRF.[7][10] The anti-anorectic effect of this compound is specific to stress- and CRF-mediated pathways, as it does not alter the anorexia induced by agents like E. coli lipopolysaccharide (LPS).[1][8]

Data Presentation

Table 1: Efficacy of this compound in Rodent Models of Stress-Induced Anorexia
ModelSpeciesRoute of AdministrationThis compound Dose (mg/kg)Inducing AgentKey FindingReference
Restraint StressRatIntraperitoneal (IP)0.3, 1.0, 2.560 min physical restraintSignificantly reversed the hypophagic effect at all doses tested.[1]
CRF-Induced AnorexiaRatIntraperitoneal (IP)0.3, 1.0, 2.5ICV CRF (200 ng/rat)Significantly reversed CRF-induced hypophagia at all doses.[1]
Freely FeedingRatIntraperitoneal (IP)0.3, 1.0NoneNo significant change in food intake.[1]
Freely FeedingRatIntraperitoneal (IP)2.5NoneSignificantly increased food intake (hyperphagic effect).[1]
Table 2: Pharmacological Profile of this compound
ParameterValueNotesReference
Receptor TargetNociceptin/Orphanin FQ (NOP, ORL-1)G protein-coupled receptor[3]
ActionAgonistPotent, selective, non-peptide[11]
EC₅₀25.6 nMIn vitro measure of potency[11]
Selectivity>100-fold for NOP over classic opioid receptorsHigh selectivity minimizes off-target effects[2][3]
BioavailabilitySystemically active, high brain penetrationSuitable for systemic administration in preclinical studies[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO)

  • Tween-80 (Polysorbate 80)

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Prepare the vehicle solution. For a common vehicle, mix 10% DMSO, 10% Tween-80, and 80% sterile water/saline by volume.[12]

    • Example: For 10 mL of vehicle, mix 1 mL DMSO, 1 mL Tween-80, and 8 mL sterile water.

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the DMSO component of the vehicle first to the powder and vortex or sonicate until fully dissolved.

  • Add the Tween-80 component and vortex to mix thoroughly.

  • Finally, add the sterile water/saline component incrementally while vortexing to prevent precipitation.[13]

  • The final solution should be clear. It is recommended to prepare this working solution fresh on the day of the experiment.[11][13]

Protocol 2: Restraint Stress Model for Inducing Anorexia in Rats

Objective: To assess the ability of this compound to reverse anorexia induced by physical restraint stress.

Materials:

  • Adult male Wistar rats (200-250g)

  • This compound solution (prepared as in Protocol 1)

  • Vehicle solution

  • Cylindrical Plexiglas restraint tubes

  • Standard rat chow, pre-weighed

  • Animal balance

Procedure:

  • House rats individually and allow them to acclimate for at least one week before the experiment.

  • Food deprive the rats for 20 hours prior to the experiment, with water available ad libitum.[1]

  • On the day of the experiment, weigh each rat.

  • Administer this compound (e.g., 0.3, 1.0, or 2.5 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]

  • Ten minutes after the injection, place the rats in the cylindrical Plexiglas restraint tubes for 60 minutes.[1]

  • After the 60-minute restraint period, return the rats to their home cages.

  • Immediately provide a pre-weighed amount of standard chow.

  • Measure food intake at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

  • Analyze the data to compare food consumption between vehicle-treated and this compound-treated groups.

Protocol 3: CRF-Induced Anorexia Model in Rats

Objective: To determine if this compound can block the anorectic effects of centrally administered Corticotropin-Releasing Factor (CRF).

Materials:

  • Adult male Wistar rats with pre-implanted intracerebroventricular (ICV) cannulae

  • This compound solution (prepared as in Protocol 1)

  • CRF solution (dissolved in sterile saline, e.g., 200 ng/5 µL)

  • Vehicle solutions for both IP and ICV injections

  • Standard rat chow, pre-weighed

  • Animal balance

  • ICV injection apparatus (microsyringe, tubing)

Procedure:

  • Surgically implant ICV cannulae targeting a lateral ventricle and allow rats to recover for at least one week. Verify cannula placement post-experiment.

  • Food deprive the rats for 20 hours prior to the experiment, with water available ad libitum.[1]

  • Weigh each rat.

  • Administer this compound (e.g., 0.3, 1.0, or 2.5 mg/kg) or vehicle via IP injection.[1]

  • Ten minutes after the IP injection, administer CRF (e.g., 200 ng/rat) or saline vehicle via the ICV cannula over a 1-minute period.[1]

  • Return the rat to its home cage. Twenty minutes after the ICV injection, provide a pre-weighed amount of standard chow.[1]

  • Measure food intake at specific time points (e.g., 1, 2, and 4 hours).

  • Compare food intake across the different treatment groups (e.g., Vehicle-Saline, Vehicle-CRF, this compound-CRF).

Mandatory Visualizations

Stress_Anorexia_Pathway Stress Stress CRF CRF Release Stress->CRF Activates CRF_Receptor CRF Receptors CRF->CRF_Receptor Binds to Anorexia Anorexia (Reduced Food Intake) CRF_Receptor->Anorexia Leads to Ro646198 This compound NOP_Receptor NOP (ORL-1) Receptor Ro646198->NOP_Receptor Activates Inhibition Functional Antagonism NOP_Receptor->Inhibition Inhibition->CRF_Receptor Inhibits CRF Signaling

Caption: Signaling pathway of stress, CRF, and this compound in anorexia.

Caption: Experimental workflow for the restraint stress anorexia model.

Caption: Experimental workflow for the CRF-induced anorexia model.

References

Troubleshooting & Optimization

Technical Support Center: Ro 64-6198 Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with the selective nociceptin (B549756) receptor (NOP) agonist, Ro 64-6198. The content is designed to guide experimental design and strategy development to overcome common formulation and metabolic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for the poor oral bioavailability of this compound, which is reported to be approximately 4%, is extensive first-pass metabolism.[1][2] This means that after oral administration, a significant portion of the drug is metabolized, primarily in the liver and/or the gut wall, before it can reach systemic circulation and its target receptors.

Q2: What are the initial steps to confirm the cause of poor oral bioavailability for a new batch of this compound?

A2: To confirm the cause of poor oral bioavailability, a systematic approach is recommended. This involves characterizing the physicochemical properties of your compound and evaluating its metabolic stability. Key initial experiments include aqueous solubility determination, in vitro permeability assays (e.g., Caco-2), and metabolic stability assessment in liver microsomes or hepatocytes.

Q3: Are there any known formulation strategies that have been successfully applied to this compound?

A3: Currently, there is no publicly available literature detailing specific formulation strategies that have been successfully applied to this compound to improve its oral bioavailability. However, general strategies for drugs with high first-pass metabolism are applicable and should be investigated. These include particle size reduction, lipid-based formulations, and the development of prodrugs.

Q4: What in vitro models can be used to predict the oral absorption of this compound?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[3][4][5][6][7] This assay can help determine the passive permeability of this compound and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). Additionally, in vitro metabolic stability assays using liver microsomes or hepatocytes can provide an indication of the extent of first-pass metabolism.[8]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Animal Studies

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High inter-individual variability in plasma exposure.

Possible Causes & Troubleshooting Workflow:

G start Start: Low/Variable Oral Exposure solubility Assess Aqueous Solubility start->solubility permeability Evaluate Intestinal Permeability (Caco-2) solubility->permeability If solubility is adequate formulation Optimize Formulation solubility->formulation If solubility is poor metabolism Determine Metabolic Stability (Liver Microsomes) permeability->metabolism If permeability is high efflux Investigate Efflux Transporter Involvement permeability->efflux If permeability is low prodrug Consider Prodrug Approach metabolism->prodrug If metabolic stability is low cyp_id Identify Metabolizing CYP Isoforms metabolism->cyp_id If metabolic stability is low formulation->start Re-evaluate in vivo prodrug->start Re-evaluate in vivo inhibitor Co-administer with CYP Inhibitor (pre-clinical) cyp_id->inhibitor inhibitor->start Re-evaluate in vivo

Caption: Troubleshooting workflow for low oral exposure.

Data Interpretation:

To systematically address this issue, generate the following data and compare it to the benchmarks in the table below.

ParameterExperimental AssayPoor ResultAcceptable ResultImplication of Poor Result
Aqueous Solubility Thermodynamic Solubility< 10 µg/mL> 50 µg/mLDissolution rate-limited absorption.
Permeability Caco-2 Permeability (Papp A→B)< 1 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/sPoor absorption across the intestinal wall.
Efflux Ratio Caco-2 Permeability (Papp B→A / Papp A→B)> 2< 2Substrate for efflux transporters (e.g., P-gp).
Metabolic Stability Liver Microsome Intrinsic Clearance> 100 µL/min/mg< 20 µL/min/mgHigh first-pass metabolism.
Issue 2: Inconsistent Results with Formulation Prototypes

Symptoms:

  • Lack of significant improvement in oral bioavailability despite testing various formulations.

  • Poor correlation between in vitro dissolution and in vivo performance.

Possible Causes & Troubleshooting Workflow:

G start Start: Inconsistent Formulation Performance physchem Characterize Physicochemical Properties of API start->physchem excipient Evaluate Excipient Compatibility physchem->excipient dissolution Perform Biorelevant Dissolution Testing excipient->dissolution preclinical_model Select Appropriate Preclinical Animal Model dissolution->preclinical_model pk_pd Correlate Pharmacokinetics with Pharmacodynamics preclinical_model->pk_pd

Caption: Troubleshooting inconsistent formulation results.

Experimental Protocols

Protocol 1: Aqueous Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in aqueous buffer.

Methodology:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an excess amount of this compound powder to a known volume of the PBS in a glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Prepare a dosing solution of this compound in the transport buffer.

  • For apical to basolateral (A→B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • For basolateral to apical (B→A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantify the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

  • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound by liver enzymes.

Methodology:

  • Prepare an incubation mixture containing human liver microsomes, this compound, and phosphate (B84403) buffer (pH 7.4) in a microcentrifuge tube.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Signaling Pathway and Mechanism of Action

This compound is a selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor (GPCR).

G Ro646198 This compound NOP_Receptor NOP Receptor (GPCR) Ro646198->NOP_Receptor Binds to G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ca_Channels ↓ Ca²⁺ Influx Ion_Channels->Ca_Channels K_Channels ↑ K⁺ Efflux Ion_Channels->K_Channels Ca_Channels->Neuronal_Activity K_Channels->Neuronal_Activity

Caption: Simplified signaling pathway of this compound.

Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and ultimately a reduction in neuronal excitability. This mechanism underlies its potential therapeutic effects.

References

Navigating the Challenges of Ro 64-6198: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to effectively utilize Ro 64-6198 in preclinical research. While a potent and selective NOP receptor agonist, its progression to clinical use has been hampered by specific limitations. This resource aims to help researchers overcome these challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It exhibits high affinity for the NOP receptor, with over 100-fold selectivity against classical opioid receptors (mu, delta, and kappa).[1][2][3] Its mechanism of action involves binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR), which leads to the inhibition of adenylyl cyclase and modulation of various intracellular signaling pathways.

Q2: What are the main reasons for the limited clinical use of this compound?

The primary obstacles to the clinical application of this compound are its poor oral bioavailability and a challenging side-effect profile at higher doses.[4][5][6] Studies in rats and monkeys have shown oral bioavailability to be less than 5% and 1%, respectively.[6] At doses exceeding the therapeutic window for anxiolytic effects, this compound can cause sedation, hypothermia, and impaired motor coordination.[5][7]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8][9] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: I'm observing precipitation of this compound in my aqueous assay buffer. How can I prevent this?

Due to its poor aqueous solubility, this compound can precipitate when diluted from a DMSO stock into aqueous buffers. To mitigate this:

  • Use a co-solvent: Prepare intermediate dilutions in a co-solvent like ethanol (B145695) before the final dilution in the aqueous buffer.

  • Incorporate a surfactant: The inclusion of a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.1-0.5%), in the final assay buffer can help maintain solubility.

  • Sonication: Briefly sonicating the final solution can help to dissolve any initial precipitates.

  • Fresh Preparation: Prepare working solutions fresh for each experiment and use them promptly.

Q5: My in vivo results are inconsistent. What could be the cause?

Inconsistent in vivo results with this compound can stem from several factors:

  • Formulation and Administration: Due to its poor bioavailability, the formulation and route of administration are critical. For intraperitoneal (i.p.) injections, ensure the compound is fully dissolved and consider using a vehicle containing solubilizing agents like Tween 80 or hydroxypropyl cellulose.

  • Dose-Response Relationship: this compound has a narrow therapeutic window. A small change in dose can lead to significant differences in behavioral outcomes, including sedation and motor impairment, which can confound the interpretation of results.[7]

  • Species and Strain Differences: The pharmacological effects of this compound can vary between different animal species and even strains.[7] It is crucial to establish a clear dose-response curve in the specific animal model being used.

Troubleshooting Guides

In Vitro Assays (e.g., cAMP, GTPγS)
Issue Potential Cause Troubleshooting Steps
Low or no signal Compound Precipitation: this compound has precipitated out of the assay buffer.See FAQ Q4 for solubilization strategies.
Inactive Compound: Improper storage or handling has led to degradation.Use a fresh aliquot of this compound. Confirm the activity of a new batch with a standard assay.
Low Receptor Expression: The cell line used has insufficient NOP receptor expression.Use a cell line known to express functional NOP receptors or a stably transfected cell line.
High background signal Constitutive Receptor Activity: The cell line exhibits high basal NOP receptor signaling.Consider using an inverse agonist to reduce basal activity. Ensure the receptor is not overexpressed to a level that causes constitutive activation.
Assay Interference: Components in the assay buffer or the compound itself are interfering with the detection method.Run appropriate vehicle and no-cell controls to identify the source of interference.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
High variability in behavioral responses Inconsistent Dosing: Inaccurate preparation of dosing solutions or injection technique.Ensure accurate and consistent preparation of dosing solutions. Standardize the injection procedure.
Animal Stress: Handling and injection stress can influence behavioral outcomes.Acclimatize animals to handling and injection procedures before the experiment.
Unexpected sedative or motor-impairing effects Dose is too high: The administered dose is outside the therapeutic window for the desired effect.Perform a thorough dose-response study to identify the optimal dose that elicits the desired effect without significant side effects.
Metabolic Differences: Individual animal differences in metabolism can lead to varying plasma concentrations.Increase the number of animals per group to account for individual variability.

Data Presentation

Pharmacokinetic Parameters of this compound
Species Route of Administration Bioavailability Reference
RatOral< 5%[6]
Cynomolgus MonkeyOral< 1%[6]
In Vitro Potency of this compound at the NOP Receptor
Assay Cell Line/Tissue Potency (EC50/IC50/Ki) Reference
[3H]N/OFQ BindingHuman NOP ReceptorKi = 0.389 nM[2][8]
GTPγS BindingHuman NOP ReceptorEC50 = 38.9 nM[2][8]
cAMP InhibitionHuman NOP ReceptorIC50 = 32.4 nM[2][8]

Experimental Protocols

Protocol 1: GTPγS Binding Assay

This protocol is a generalized procedure for measuring the activation of G proteins by this compound at the NOP receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NOP receptor.

  • Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl2, and 100 mM NaCl, pH 7.4.

  • Reaction Mixture: In a microplate, combine the cell membranes, [35S]GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25-30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of this compound concentration to determine the EC50 value.

Protocol 2: cAMP Inhibition Assay

This protocol outlines a general method for assessing the inhibition of adenylyl cyclase by this compound.

  • Cell Culture: Plate cells expressing the NOP receptor in a suitable multi-well plate and grow to confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50 value.

Mandatory Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway Ro64_6198 This compound NOPR NOP Receptor (ORL-1) Ro64_6198->NOPR Agonist Binding G_protein Gi/o Protein NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channels G_protein->K_channel Activation Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibition PLC PLC G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Activation Neuronal_Activity ↓ Neuronal Excitability K_channel->Neuronal_Activity Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release PKC PKC PLC->PKC Activation MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activation

Caption: Simplified NOP receptor signaling cascade upon activation by this compound.

Experimental Workflow for In Vivo Behavioral Studies

InVivo_Workflow A Animal Acclimatization (Handling & Environment) B Preparation of this compound Formulation (e.g., with co-solvents/surfactants) A->B C Dose-Response Determination (Identify therapeutic window) B->C D Drug Administration (e.g., i.p. injection) C->D E Behavioral Testing (e.g., Elevated Plus Maze, Open Field) D->E F Data Collection & Analysis E->F G Interpretation of Results (Consider potential side effects) F->G

Caption: A generalized workflow for conducting in vivo behavioral experiments with this compound.

References

interpreting Ro 64-6198 partial versus full agonist activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the partial versus full agonist activity of Ro 64-6198, a selective nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP, or ORL-1) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the nociceptin receptor (NOP), also known as the opiate receptor like-1 (ORL-1).[1][2] It exhibits high affinity for the NOP receptor with over 100-fold selectivity compared to classical opioid receptors (mu, delta, and kappa).[1][2][3][4][5] Its primary mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). This activation engages the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, modulation of voltage-gated calcium channels (VGCC), and activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6]

Q2: Is this compound a full or partial agonist?

The classification of this compound as a full or partial agonist is dependent on the specific experimental assay being used.[2] In certain functional assays, such as GTPγS binding and inhibition of forskolin-stimulated cAMP accumulation in specific cell lines, this compound has been reported to act as a full agonist, with efficacy comparable to the endogenous ligand N/OFQ.[3][7][8] However, in other contexts and isolated tissue preparations, it can exhibit partial agonist activity.[2][9][10]

Q3: Why do I observe different levels of agonist activity for this compound in my experiments?

Variability in the observed agonist activity of this compound can be attributed to several factors:

  • Receptor Reserve: The density of NOP receptors in the experimental system can significantly influence the apparent efficacy of an agonist. In systems with high receptor expression, a partial agonist can produce a maximal response, appearing as a full agonist.

  • Tissue-Specific Differences: The coupling efficiency of NOP receptors to downstream signaling pathways can vary between different tissues and cell types, leading to altered agonist responses.[9]

  • Assay-Dependent Efficacy: The specific signaling pathway being measured (e.g., G protein activation, second messenger modulation, ion channel activity) can reveal different aspects of agonist function, resulting in varied Emax values.[2]

Troubleshooting Guide

Issue 1: Inconsistent EC50 or Emax values for this compound in my functional assays.

  • Possible Cause 1: Variation in Cell Culture Conditions.

    • Troubleshooting Step: Ensure consistent cell passage number, confluency, and serum batches for all experiments. Changes in these parameters can alter receptor expression levels and signaling components.

  • Possible Cause 2: Assay Buffer Composition.

    • Troubleshooting Step: Standardize all buffer components, including ion concentrations and the presence of any detergents or carrier proteins (e.g., BSA), as these can affect ligand binding and receptor function.

  • Possible Cause 3: Ligand Stability and Storage.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer.

Issue 2: this compound shows lower than expected efficacy compared to the endogenous ligand N/OFQ.

  • Possible Cause 1: The experimental system has a low receptor reserve.

    • Troubleshooting Step: If possible, use a cell line with a higher and more stable expression of the NOP receptor. Characterize the receptor density in your system using radioligand binding assays. The behavior of partial agonists is highly dependent on receptor expression levels.[11]

  • Possible Cause 2: Desensitization of the NOP receptor.

    • Troubleshooting Step: this compound has been shown to cause rapid desensitization of the NOP receptor.[12] Consider reducing the incubation time with the agonist or performing time-course experiments to capture the maximal response before significant desensitization occurs.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound across various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

ReceptorPreparationRadioligandKi (nM)Reference
NOP (ORL-1) Human recombinant[³H]OFQ/N0.3[3]
NOP (ORL-1) Human recombinant[³H]nociceptin0.389[5]
NOP (ORL-1) Guinea Pig Brain[³H]nociceptin0.3[4]
Mu Opioid (MOP) Human recombinant-36[4]
Kappa Opioid (KOP) Human recombinant-214[4]
Delta Opioid (DOP) Human recombinant-3,787[4]

Table 2: Functional Activity of this compound

AssayCell Line/TissueParameterValueReference
GTPγS Binding CHO-hNOPpEC507.41[3]
GTPγS Binding CHO-hNOPEC50 (nM)25.6[12]
cAMP Inhibition CHO-hORL1pEC509.49[3]
cAMP Inhibition HEK-hORL1EC50 (nM)0.26[8]
β-arrestin2 Recruitment -EC50 (µM)1.20[12]
β-arrestin3 Recruitment -EC50 (µM)0.912[12]
Mouse Vas Deferens -pEC50Similar to N/OFQ[9]
Rat Vas Deferens -pEC50Similar to N/OFQ[9]
Guinea Pig Ileum -Potency100-fold less than N/OFQ[9]

Experimental Protocols

1. Radioligand Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human NOP receptor.

    • [³H]Nociceptin (radioligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Increasing concentrations of unlabeled this compound.

    • Non-specific binding control (e.g., high concentration of unlabeled N/OFQ).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Methodology:

    • Incubate cell membranes with a fixed concentration of [³H]Nociceptin and varying concentrations of this compound in the binding buffer.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. GTPγS Functional Assay

  • Objective: To measure the ability of this compound to stimulate G protein activation.

  • Materials:

    • Cell membranes from cells expressing the NOP receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 µM).

    • Increasing concentrations of this compound.

    • Basal and non-specific binding controls.

  • Methodology:

    • Pre-incubate cell membranes with the assay buffer containing GDP.

    • Add varying concentrations of this compound followed by the addition of [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for G protein activation and binding of [³⁵S]GTPγS.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine the EC50 and Emax values.

3. cAMP Accumulation Inhibition Assay

  • Objective: To assess the functional consequence of Gi/o protein activation by measuring the inhibition of adenylyl cyclase activity.

  • Materials:

    • Whole cells expressing the NOP receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Increasing concentrations of this compound.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Methodology:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a specific time (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 (functionally equivalent to EC50 in this context) and Emax values.

Visualizations

NOP_Signaling_Pathway Ro64_6198 This compound NOP_R NOP Receptor (ORL-1) Ro64_6198->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Production Ca_ion Ca²⁺ VGCC->Ca_ion Influx K_ion K⁺ GIRK->K_ion Efflux

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_interpretation Interpretation Binding_Assay Radioligand Binding Assay Binding_Data Determine Ki value Binding_Assay->Binding_Data Compare Compare Emax to Endogenous Ligand (N/OFQ) Binding_Data->Compare GTP_Assay GTPγS Binding Assay Functional_Data Determine EC50 & Emax GTP_Assay->Functional_Data cAMP_Assay cAMP Inhibition Assay cAMP_Assay->Functional_Data Functional_Data->Compare Full_Agonist Full Agonist (Emax ≈ N/OFQ) Compare->Full_Agonist Partial_Agonist Partial Agonist (Emax < N/OFQ) Compare->Partial_Agonist

Caption: Workflow for Characterizing this compound Agonist Activity.

Troubleshooting_Logic Start Inconsistent Agonist Activity Observed for this compound Q1 Are experimental conditions (cell culture, buffers) strictly controlled? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Implement Standardization Q2 Is receptor desensitization a potential issue? A1_Yes->Q2 Sol1 Standardize all experimental parameters and re-test. A1_No->Sol1 Implement Standardization Sol1->Start Implement Standardization A2_Yes Yes Q2->A2_Yes Optimize Protocol A2_No No Q2->A2_No Sol2 Perform time-course experiments to optimize incubation time. A2_Yes->Sol2 Optimize Protocol Q3 Could receptor density be a limiting factor? A2_No->Q3 Sol2->Start Optimize Protocol A3_Yes Yes Q3->A3_Yes Optimize System A3_No No Q3->A3_No Sol3 Characterize receptor expression levels. Consider using a system with higher receptor density. A3_Yes->Sol3 Optimize System End Consistent characterization of partial vs. full agonist activity A3_No->End Sol3->Start Optimize System

Caption: Troubleshooting Logic for this compound Experiments.

References

potential off-target effects of Ro 64-6198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the potential off-target effects of Ro 64-6198, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP, or ORL-1) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It is a potent, non-peptide agonist for this receptor.[2][3]

Q2: How selective is this compound for the NOP receptor over classical opioid receptors?

A2: this compound is highly selective for the NOP receptor. It exhibits at least 100-fold greater selectivity for the NOP receptor compared to the classical mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][2][3][4] Some functional assays have demonstrated over 900-fold functional selectivity at NOP relative to mu-opioid (MOP) receptors.[5][6]

Q3: What are the known off-target binding sites for this compound?

A3: The primary off-target interactions are with the classical opioid receptors (mu, kappa, and delta), though with significantly lower affinity.[4][5][6] In a broad screening panel against 48 other receptors and ion channels, this compound showed no significant affinity (IC50 > 1 µM), suggesting its off-target profile is largely confined to the opioid receptor family.[4]

Q4: What are the potential functional consequences of NOP receptor activation by this compound?

A4: On-target activation of the NOP receptor by this compound has been shown to produce several effects in preclinical studies, including anxiolysis, analgesia (notably in primates), and antitussive effects.[1][3][6] Unlike classical opioid agonists, it does not typically cause respiratory depression or have significant reinforcing (addictive) properties.[1][7][8][9]

Q5: Does this compound induce NOP receptor desensitization?

A5: Yes, in vitro studies have shown that treatment with this compound can lead to rapid functional desensitization of the NOP receptor.[3] This process involves the recruitment of both arrestin-2 and arrestin-3 to the NOP receptor in a concentration-dependent manner.[3][10] This is an important consideration for the design of chronic dosing or prolonged exposure experiments.

Troubleshooting Guide

Issue 1: Unexpected sedative effects or motor impairment observed in an experiment.

  • Possible Cause: While highly selective, this compound can cause sedation, hypothermia, and impaired motor coordination at higher doses.[11][12] These are generally considered on-target effects resulting from robust NOP receptor activation, not off-target binding.[11][13]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the therapeutic window for your desired effect (e.g., anxiolysis) versus sedative effects in your specific model. Anxiolytic-like effects are often seen at doses 3 to 10 times lower than those causing motor impairment.[11]

    • Use an Antagonist Control: To confirm the effect is NOP-mediated, pre-treat with a selective NOP receptor antagonist, such as J-113397. If the antagonist blocks the sedative effects, it confirms they are on-target.[7][11]

Issue 2: The effect of this compound diminishes with repeated administration.

  • Possible Cause: This is likely due to on-target NOP receptor desensitization and internalization following prolonged agonist exposure.[3]

  • Troubleshooting Steps:

    • Review Dosing Regimen: In vivo studies have shown a lack of tolerance to the anxiolytic effects with chronic dosing, but this may be model-dependent. For in vitro experiments, consider the duration of exposure.

    • Incorporate Washout Periods: If your experimental design allows, include washout periods to permit receptor re-sensitization.

    • Measure Downstream Signaling: Assess downstream markers of NOP activation beyond immediate functional readouts to understand the signaling dynamics over time.

Issue 3: Observing effects that mimic classical opioid activity.

  • Possible Cause: At very high concentrations, this compound may engage classical opioid receptors due to its low-affinity binding. This is unlikely at typical experimental doses but should be considered if using supra-pharmacological concentrations.

  • Troubleshooting Steps:

    • Confirm Compound Concentration: Verify the final concentration of this compound in your assay.

    • Use a Classical Opioid Antagonist: To rule out off-target effects at classical opioid receptors, co-administer a broad-spectrum opioid antagonist like naltrexone (B1662487). Studies have shown that naltrexone does not block the NOP-mediated effects of this compound.[6][7][11]

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of this compound

This table summarizes the binding affinity of this compound for the NOP receptor and its primary off-targets, the classical opioid receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki) - Study 1[4]Binding Affinity (Ki) - Study 2[5][6]Selectivity Fold (vs. NOP) - Study 1Selectivity Fold (vs. NOP) - Study 2
NOP (ORL-1) 0.389 nM 0.3 nM - -
Mu (μ / MOP)46.8 nM36 nM~120x120x
Kappa (κ / KOP)89.1 nM214 nM~229x~713x
Delta (δ / DOP)1,380 nM3,787 nM~3547x~12,623x

Experimental Protocols

1. Competitive Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., NOP, MOP, KOP, or DOP).

    • Incubation: Incubate the cell membranes with a known concentration of a suitable radioligand specific for the target receptor.

    • Competition: Add increasing concentrations of unlabeled this compound to the incubation mixture.

    • Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate the IC50 value (concentration of this compound that displaces 50% of the radioligand) from the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay (Functional Assay)

  • Objective: To measure the functional activation of G-proteins following receptor agonism by this compound.

  • Methodology:

    • Membrane Preparation: Use membranes from cells expressing the receptor of interest.

    • Incubation: Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

    • Reaction: Agonist binding to the GPCR promotes the exchange of bound GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination & Separation: Stop the reaction with ice-cold buffer and rapidly filter the mixture to separate the membranes (with bound [³⁵S]GTPγS) from the solution.

    • Detection: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Analysis: Plot the specific binding against the concentration of this compound to determine the EC50 and Emax values, indicating potency and efficacy.[4][6]

Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor (ORL-1) G_protein Gi/o Protein NOP->G_protein Activates Arrestin Arrestin β NOP->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ro64_6198 This compound Ro64_6198->NOP Binds PKA ↓ PKA Activity cAMP->PKA Cell_Effect Cellular Effects (e.g., Ion Channel Modulation) PKA->Cell_Effect Desensitization Receptor Desensitization Arrestin->Desensitization

Caption: On-target signaling pathway of this compound at the NOP receptor.

Troubleshooting_Workflow start Unexpected Effect Observed (e.g., Sedation) q1 Is the dose high or supra-pharmacological? start->q1 a1_yes Likely an on-target effect from excessive NOP activation q1->a1_yes Yes a1_no Possible off-target effect or unexpected model sensitivity q1->a1_no No action1 Action: Perform a dose-response curve to establish therapeutic window. a1_yes->action1 q2 Confirm On-Target vs. Off-Target a1_no->q2 action1->q2 action2 Experiment: Pre-treat with NOP antagonist (e.g., J-113397) q2->action2 action3 Experiment: Pre-treat with opioid antagonist (e.g., Naltrexone) q2->action3 res1 Effect Blocked: Confirmed ON-TARGET action2->res1 Result res2 Effect NOT Blocked: Suggests OFF-TARGET action2->res2 Result res3 Effect Blocked: Confirmed OFF-TARGET (Classical Opioid) action3->res3 Result res4 Effect NOT Blocked: Confirmed ON-TARGET (NOP-mediated) action3->res4 Result

Caption: Troubleshooting logic for investigating unexpected experimental effects.

Experimental_Workflow cluster_in_vitro In Vitro Selectivity Profiling cluster_in_vivo In Vivo Confirmation binding Step 1: Receptor Binding Assays (NOP vs. μ, κ, δ) functional Step 2: Functional Assays (GTPγS or cAMP) binding->functional Confirm functional activity behavior Step 3: Behavioral Model (e.g., Elevated Plus Maze) functional->behavior antagonist Step 4: Antagonist Challenge (e.g., J-113397 vs. Naltrexone) behavior->antagonist Confirm receptor mechanism end Conclusion: Effect is NOP-mediated with known selectivity profile antagonist->end start Start: Characterize this compound start->binding

Caption: Experimental workflow for confirming NOP-mediated effects of this compound.

References

Technical Support Center: Ro 64-6198 and NOP Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the non-peptide NOP receptor agonist, Ro 64-6198, in studies of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor desensitization.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments investigating this compound-mediated NOP receptor desensitization.

Issue / Observation Potential Cause Recommended Action
No or low response to this compound in functional assays (e.g., cAMP inhibition, Ca2+ mobilization). 1. Inactive Compound: this compound degradation. 2. Low Receptor Expression: Insufficient NOP receptor density in the cell model. 3. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time.1. Compound Verification: Confirm the integrity and concentration of your this compound stock solution. 2. Cell Line Validation: Verify NOP receptor expression levels via radioligand binding or Western blot. Consider using a cell line with higher or endogenous NOP expression. 3. Assay Optimization: Review and optimize assay parameters. Ensure compatibility of reagents and conditions with NOP receptor signaling.
High basal signaling in the absence of this compound. 1. Constitutive Receptor Activity: Some cell systems may exhibit ligand-independent NOP receptor signaling. 2. Serum/Media Components: Factors in the cell culture medium may activate the NOP receptor.1. Use of Inverse Agonists: Include a known NOP receptor inverse agonist as a control to determine the level of constitutive activity. 2. Serum Starvation: Prior to the experiment, incubate cells in serum-free medium for a defined period.
Discrepancy between binding affinity (Ki) and functional potency (EC50) of this compound. 1. Receptor Reserve: The presence of spare receptors can lead to a leftward shift in the dose-response curve for a full agonist. 2. Assay-Dependent Efficacy: this compound can act as a partial to full agonist depending on the specific functional assay being used[1].1. Receptor Inactivation Studies: Perform experiments with a receptor-inactivating agent to determine the extent of receptor reserve. 2. Multiple Functional Assays: Characterize the activity of this compound in multiple downstream signaling pathways (e.g., cAMP, ERK phosphorylation, ion channel modulation) to build a comprehensive pharmacological profile.
Rapid loss of this compound-induced signal upon repeated stimulation (tachyphylaxis). 1. Receptor Desensitization and Internalization: this compound is known to induce rapid desensitization and internalization of the NOP receptor[2][3][4][5][6]. 2. Receptor Downregulation: Prolonged exposure to this compound can lead to a reduction in the total number of NOP receptors[2].1. Time-Course Experiments: Conduct detailed time-course studies to characterize the kinetics of desensitization. 2. Internalization and Downregulation Assays: Quantify receptor internalization (e.g., via microscopy or ELISA) and total receptor number (e.g., via radioligand binding on whole cells vs. membranes) following this compound treatment.
Unexpected off-target effects at high concentrations of this compound. 1. Interaction with other Receptors: Although highly selective, at high concentrations, this compound may interact with classical opioid receptors or other GPCRs[1][7][8].1. Use of Selective Antagonists: Employ selective antagonists for classical opioid receptors (e.g., naloxone) to rule out their involvement. 2. Dose-Response Curves: Generate complete dose-response curves to ensure that the observed effects are occurring within the expected concentration range for NOP receptor activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced NOP receptor desensitization?

A1: this compound, a non-peptide agonist, induces rapid desensitization of the NOP receptor. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor[9][10]. This phosphorylation event promotes the recruitment of β-arrestin proteins, which uncouple the receptor from its G protein and facilitate its internalization into endosomes[4][11][12].

Q2: How does this compound-induced desensitization differ from that induced by the endogenous ligand, N/OFQ?

A2: While both this compound and N/OFQ induce NOP receptor desensitization, there are notable differences. This compound has been reported to cause more robust and rapid receptor internalization and downregulation compared to N/OFQ in some cell systems[2]. This suggests that the conformational changes induced in the NOP receptor by the non-peptide agonist may lead to a more efficient engagement of the desensitization machinery.

Q3: What are the key signaling pathways activated by the NOP receptor upon stimulation with this compound?

A3: Upon activation by this compound, the NOP receptor, being primarily coupled to Gαi/o proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4][11][13]. It also activates several mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK[2][9]. Furthermore, NOP receptor activation modulates ion channel activity, typically by activating inwardly rectifying potassium (Kir) channels and inhibiting voltage-gated calcium channels[2][13][14].

Q4: What is the selectivity profile of this compound?

A4: this compound is a highly selective NOP receptor agonist. It exhibits subnanomolar affinity for the NOP receptor and is at least 100 times more selective for the NOP receptor over the classical opioid receptors (mu, delta, and kappa)[1].

Q5: Can NOP receptor desensitization by this compound be reversed?

A5: Following internalization, the NOP receptor can either be recycled back to the cell surface, leading to resensitization, or targeted for lysosomal degradation, resulting in downregulation[4]. Studies have shown that after exposure to N/OFQ, washing the cells can restore receptor sensitivity, suggesting recycling. However, with this compound, a reduction in binding sites is often observed, indicating a component of downregulation[15]. The kinetics of resensitization will depend on the specific cell type and experimental conditions.

Quantitative Data Summary

Table 1: In Vitro Pharmacology of this compound

ParameterReceptorValueCell Line/AssayReference
Ki Human NOP0.3 nMRadioligand Binding[7]
Human MOP36 nMRadioligand Binding[7]
Human KOP214 nMRadioligand Binding[7]
Human DOP3,787 nMRadioligand Binding[7]
EC50 Human NOP0.26 nMcAMP Inhibition[6]
Human NOP25.6 nMNot Specified
pEC50 Human NOP9.49cAMP Inhibition[8]
Human NOP7.41GTPγS Binding[8]

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol provides a general framework for measuring this compound-induced inhibition of adenylyl cyclase.

  • Cell Culture: Plate cells stably or endogenously expressing the NOP receptor in a suitable multi-well plate and grow to 80-90% confluency.

  • Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for at least 2 hours.

  • Pre-incubation: Add a phosphodiesterase inhibitor (e.g., IBMX) to the cells and incubate for 20-30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of this compound to the wells.

  • Adenylyl Cyclase Stimulation: Immediately add a fixed concentration of forskolin (B1673556) to all wells (except for the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: NOP Receptor Internalization Assay (Immunofluorescence)

This protocol outlines a method to visualize this compound-induced NOP receptor internalization.

  • Cell Culture: Grow cells expressing an epitope-tagged NOP receptor (e.g., HA- or FLAG-tagged) on glass coverslips in a multi-well plate.

  • Agonist Treatment: Treat the cells with a saturating concentration of this compound or vehicle for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the epitope tag overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Visualize the cells using a confocal or fluorescence microscope. Receptor internalization will be observed as a shift from plasma membrane localization to intracellular puncta.

Visualizations

NOP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ro64_6198 This compound NOP_R NOP Receptor Ro64_6198->NOP_R binds G_protein Gαi/o NOP_R->G_protein activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) NOP_R->MAPK_cascade activates G_betagamma Gβγ AC Adenylyl Cyclase G_protein->AC inhibits Ion_channels K+ Channels G_betagamma->Ion_channels activates Ca_channels Ca2+ Channels G_betagamma->Ca_channels inhibits cAMP cAMP AC->cAMP produces

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Desensitization_Workflow cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound NOP_R_active Active NOP-R Agonist->NOP_R_active activates GRK GRK NOP_R_active->GRK recruits NOP_R_phos Phosphorylated NOP-R GRK->NOP_R_phos phosphorylates beta_arrestin β-Arrestin NOP_R_phos->beta_arrestin recruits Internalization Internalization (Endosome) beta_arrestin->Internalization mediates Recycling Recycling Internalization->Recycling leads to Degradation Degradation (Lysosome) Internalization->Degradation leads to Recycling->NOP_R_active resensitizes

Caption: this compound-induced NOP Receptor Desensitization and Internalization.

Experimental_Workflow cluster_assays Functional Assays start Start: NOP-R expressing cells treatment Treat with this compound (Dose-response / Time-course) start->treatment cAMP cAMP Assay treatment->cAMP ERK ERK Phosphorylation (Western Blot) treatment->ERK Internalization Internalization Assay (Microscopy) treatment->Internalization analysis Data Analysis: EC50 / IC50 / Rate Constants cAMP->analysis ERK->analysis Internalization->analysis conclusion Conclusion: Characterize Desensitization Profile analysis->conclusion

Caption: Experimental Workflow for Studying NOP Receptor Desensitization.

References

Technical Support Center: Ro 64-6198 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving the NOP receptor agonist, Ro 64-6198.

Frequently Asked Questions (FAQs)

Q1: What is the in vivo half-life of this compound?

The in vivo half-life of this compound has been reported to be approximately 5.5 hours in rodents.

Q2: What is the expected duration of action of this compound in vivo?

The duration of action of this compound is often observed to be shorter than its pharmacokinetic half-life. For instance, in some behavioral studies, significant effects are seen within the first hour of administration, with diminishing effects observed at later time points, such as 6 hours.[1] In studies on its antitussive effects in guinea pigs, the maximum effect was observed at 1 hour post-administration. This discrepancy is thought to be due to rapid desensitization and internalization of the NOP receptor upon agonist binding.[1][2][3]

Q3: What is the oral bioavailability of this compound?

This compound has low oral bioavailability. Studies have shown it to be less than 5% in rats and less than 1% in Cynomolgus monkeys, necessitating parenteral routes for administration in most preclinical studies.

Q4: How should I formulate this compound for in vivo administration?

Due to its low water solubility, this compound often requires a vehicle for solubilization. A commonly used vehicle is a mixture of 10% dimethylsulfoxide (DMSO), 10% Tween-80, and 80% water.[1] It is crucial to establish the tolerability of the chosen vehicle in the animal model being used.

Q5: What are the known side effects of this compound at higher doses?

At higher doses, this compound has been associated with side effects such as sedation, hypothermia, and impaired motor coordination.[4][5] It is advisable to conduct dose-response studies to identify a therapeutic window that minimizes these effects while achieving the desired pharmacological activity.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Half-life (t½)Rodents~5.5 hours[1]
Oral BioavailabilityRats< 5%
Oral BioavailabilityCynomolgus Monkeys< 1%

Table 2: In Vivo Duration of Action of this compound

Experimental ModelSpeciesPeak EffectNotesReference
Cocaine Self-AdministrationRatsWithin 1 hourEffect not observed at 6 hours.[1]
Antitussive Assay (Capsaicin-induced cough)Guinea Pigs1 hourDose-dependent inhibition observed.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Concentration using LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in plasma samples.

  • Sample Collection: Collect blood samples from animals at predetermined time points post-administration into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 analytical column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

    • Detect and quantify this compound and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the unknown samples by interpolation.

Protocol 2: Assessment of In Vivo Duration of Action using a Behavioral Assay (e.g., Hot Plate Test for Analgesia)

  • Acclimatization: Acclimate animals to the testing environment and equipment for several days before the experiment to minimize stress-induced variability.

  • Baseline Measurement: Determine the baseline response of each animal on the hot plate (e.g., latency to lick a hind paw or jump) before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Measurements: Measure the response on the hot plate at multiple time points after drug administration (e.g., 15, 30, 60, 120, 240, and 360 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each animal. The duration of action is the time period during which a statistically significant increase in latency is observed compared to the vehicle-treated group.

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data.

  • Possible Cause: Inconsistent drug administration, sample collection, or processing.

  • Troubleshooting Steps:

    • Ensure accurate and consistent dosing for all animals.

    • Standardize the timing and method of blood collection.

    • Process and store all plasma samples uniformly to prevent degradation of the analyte.

    • Use a validated bioanalytical method with appropriate quality controls.

Issue 2: Observed duration of action is much shorter than the reported half-life.

  • Possible Cause: Rapid NOP receptor desensitization and internalization.[1][2][3]

  • Troubleshooting Steps:

    • Consider that the pharmacological effect may not directly correlate with the plasma concentration of the drug.

    • Design pharmacodynamic studies with more frequent early time points to capture the peak effect and the onset of desensitization.

    • Investigate receptor occupancy and downstream signaling pathways at different time points to understand the molecular basis for the observed duration of action.

Issue 3: Animals exhibit sedation or motor impairment at therapeutic doses.

  • Possible Cause: The dose used is too high, or the animal model is particularly sensitive to the sedative effects of this compound.[4][5]

  • Troubleshooting Steps:

    • Conduct a thorough dose-response study to identify the minimal effective dose that produces the desired pharmacological effect without significant side effects.

    • Include control experiments to assess motor coordination (e.g., rotarod test) to differentiate between specific pharmacological effects and non-specific motor impairment.

    • Consider using a different NOP receptor agonist with a potentially wider therapeutic window.

Issue 4: Difficulty in dissolving this compound for administration.

  • Possible Cause: Inappropriate vehicle or formulation method.

  • Troubleshooting Steps:

    • Use a vehicle known to be effective for solubilizing this compound, such as a mixture of DMSO, Tween-80, and water.[1]

    • Ensure the final concentration of DMSO is well-tolerated by the animals.

    • Sonication may aid in the dissolution process.

    • Prepare fresh formulations for each experiment to ensure stability.

Mandatory Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NOP_R NOP Receptor (ORL-1) This compound->NOP_R Agonist Binding G_protein Gαi/o NOP_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel K⁺ Channels G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

Caption: NOP Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study cluster_interpretation Data Interpretation PK_Dosing Dosing (this compound) PK_Sampling Blood Sampling (Time course) PK_Dosing->PK_Sampling PK_Analysis Plasma Analysis (LC-MS/MS) PK_Sampling->PK_Analysis PK_Data PK Parameters (Half-life, etc.) PK_Analysis->PK_Data Interpretation Compare PK and PD data Address discrepancies (e.g., receptor desensitization) PK_Data->Interpretation PD_Baseline Baseline Behavioral Measurement PD_Dosing Dosing (this compound) PD_Baseline->PD_Dosing PD_Testing Behavioral Testing (Time course) PD_Dosing->PD_Testing PD_Data PD Parameters (Duration of Action) PD_Testing->PD_Data PD_Data->Interpretation

Caption: Workflow for In Vivo this compound Studies.

References

Technical Support Center: Ro 64-6198 and Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor (NOP) agonist, Ro 64-6198. The focus is on understanding and mitigating its impact on locomotor activity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective nonpeptide agonist for the nociceptin receptor, also known as the opioid receptor like-1 (ORL-1) receptor.[1][2] It exhibits high affinity for the human ORL1 receptor and has a selectivity of at least 100-fold over other opioid receptors.[3] Its mechanism of action involves binding to and activating NOP receptors, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a reduction in voltage-gated calcium channel activity, and an increase in the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4]

Q2: How does this compound affect locomotor activity?

This compound generally produces a dose-dependent reduction in spontaneous locomotor activity.[5][6] At lower doses, it has demonstrated anxiolytic-like effects without significantly affecting locomotion.[1][3] However, at higher doses, a notable decrease in motor activity is observed, which can be a confounding factor in behavioral experiments.[3][5][7] For instance, in rats, reduced locomotor activity was observed at doses of 10-30 mg/kg, while in mice, this effect was seen at 3-10 mg/kg.[5]

Q3: Are the locomotor effects of this compound species-specific?

Yes, the magnitude of the effects of this compound on locomotor activity can vary across species.[5] For example, the therapeutic window between anxiolytic effects and sedative effects (including reduced locomotor activity) is wider in rats than in mice.[8] Researchers should carefully consider these species differences when designing experiments and determining appropriate dosages.

Q4: Can the locomotor-inhibiting effects of this compound be mitigated?

Yes, the locomotor effects of this compound can be attenuated. Pre-treatment with a selective NOP receptor antagonist, such as J-113397, has been shown to block the reduction in locomotor activity induced by this compound.[5][9] This indicates that the effect on locomotion is mediated through the NOP receptor. Additionally, studies using NOP receptor knockout mice have confirmed that the locomotor-impairing effects of this compound are absent in these animals, further solidifying the role of the NOP receptor.[5]

Troubleshooting Guide

Issue 1: Unexpectedly severe reduction in locomotor activity at presumed anxiolytic doses.

  • Possible Cause: Dose miscalculation or incorrect dosing volume.

    • Solution: Double-check all calculations for dose preparation and ensure the correct volume is administered based on the animal's body weight.

  • Possible Cause: Species and strain sensitivity.

    • Solution: Different rodent species and even strains can exhibit varying sensitivity to this compound. It is crucial to perform a dose-response study in the specific species and strain being used to establish the therapeutic window for anxiolytic effects without significant motor impairment.

  • Possible Cause: Interaction with other administered compounds.

    • Solution: Review the experimental protocol to identify any other concurrently administered substances that might potentiate the sedative effects of this compound.

Issue 2: Difficulty in distinguishing between anxiolytic effects and motor impairment.

  • Possible Cause: Overlapping dose-response for anxiolysis and sedation.

    • Solution: Conduct a thorough dose-response analysis for both anxiolytic-like behaviors (e.g., in an elevated plus-maze or open field test) and locomotor activity. This will help identify a dose that produces the desired anxiolytic effect with minimal impact on locomotion.[1][3]

  • Possible Cause: Inappropriate behavioral assay.

    • Solution: Utilize behavioral tests that can dissociate anxiety-like behavior from general motor activity. The open field test, for instance, allows for the simultaneous assessment of distance traveled, speed, and time spent in the center versus the periphery of the arena.[10][11][12] A reduction in center time without a significant change in total distance traveled would suggest an anxiogenic effect, whereas a general decrease in all activity measures would point towards motor impairment.

Issue 3: High variability in locomotor activity data between subjects.

  • Possible Cause: Lack of habituation to the testing environment.

    • Solution: Ensure that all animals are properly habituated to the testing room and apparatus before the experiment. The novelty of the environment can induce stress and alter locomotor activity, leading to increased variability.

  • Possible Cause: Inconsistent handling and injection procedures.

    • Solution: Standardize all animal handling and injection protocols. The stress from handling and injection can independently affect locomotor activity. Ensure all experimenters are trained to handle the animals gently and consistently.

  • Possible Cause: Environmental factors in the testing room.

    • Solution: Maintain consistent lighting, temperature, and noise levels in the experimental room.[13] Extraneous stimuli can significantly influence rodent behavior.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents

SpeciesDose Range (mg/kg, i.p.)Effect on Locomotor ActivityReference
Rat0.3 - 3.2No significant effect on locomotion in closed arms of elevated plus-maze.[3]
Rat10 - 30Reduced locomotor activity.[5]
Mouse1No alteration in locomotor activity in the marble burying test.[1]
Mouse3 - 10Reduced locomotor activity.[5]

Table 2: Mitigation of this compound-Induced Locomotor Inhibition

Mitigating AgentDose (mg/kg)SpeciesEffectReference
J-11339710RatAttenuated the effects of this compound.[5]
N/A (Knockout)N/AMouseLocomotor effects of this compound were absent in NOP receptor knockout mice.[5]

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

This protocol is designed to assess general locomotor activity and anxiety-like behavior in rodents.[10][12][14]

1. Apparatus:

  • A square arena (e.g., 42 x 42 x 42 cm for mice) with walls made of a non-reflective material.[12]

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software to analyze the video recordings.

2. Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and pre-treatment time (e.g., 30 minutes).[3]

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's activity for a set duration, typically 5-20 minutes.[11][14]

  • Data Analysis: Use the tracking software to measure the following parameters:

    • Total distance traveled.

    • Average velocity.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Animal Habituation B Drug Administration (this compound or Vehicle) A->B 30-60 min C Open Field Test B->C e.g., 30 min pre-treatment D Video Recording & Tracking C->D 5-20 min test duration E Data Analysis (Locomotor & Anxiety Parameters) D->E F Interpretation E->F

Experimental workflow for assessing this compound's impact on locomotor activity.

G cluster_1 Troubleshooting Logic for Reduced Locomotion Start Unexpected Reduction in Locomotor Activity CheckDose Verify Dose Calculation & Administration? Start->CheckDose CheckDose->Start No (Correct & Re-run) CheckSpecies Consider Species/Strain Sensitivity? CheckDose->CheckSpecies Yes DoseResponse Conduct Dose-Response Study CheckSpecies->DoseResponse Yes Antagonist Use NOP Antagonist (e.g., J-113397) CheckSpecies->Antagonist No (Consider other factors) Outcome Refined Experimental Protocol DoseResponse->Outcome Antagonist->Outcome

A logical approach to troubleshooting unexpected locomotor effects of this compound.

G cluster_2 This compound Signaling Pathway Ro646198 This compound NOPR NOP Receptor (ORL-1) Ro646198->NOPR Agonist Binding G_protein Gi/o Protein NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Ca Voltage-Gated Ca++ Channels G_protein->Ca K GIRK Channels G_protein->K cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca++ Influx Ca->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K->K_efflux

Simplified signaling pathway of this compound via the NOP receptor.

References

Validation & Comparative

A Comparative Guide to Ro 64-6198 and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and functional profiles of the selective NOP receptor agonist Ro 64-6198 with other notable NOP receptor agonists. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies and to provide a comparative framework for drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to NOP Receptor Agonism

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions including anxiety, pain, depression, and substance abuse disorders.[1] Unlike classical opioid receptors (mu, delta, and kappa), activation of the NOP receptor does not appear to be associated with the same level of respiratory depression or abuse liability, making NOP agonists an attractive area of research for safer analgesics and other therapeutics.[1][2]

This compound was one of the first systemically active, non-peptide NOP receptor agonists to be extensively characterized.[3] It exhibits high affinity and selectivity for the NOP receptor and has been instrumental as a pharmacological tool in elucidating the physiological roles of the NOP system.[3][4] This guide compares this compound to other key NOP receptor agonists, including the endogenous ligand N/OFQ, the selective synthetic agonist SCH 221510, the bifunctional NOP/mu-opioid partial agonist AT-121, and the mixed NOP/opioid agonist Cebranopadol.

Quantitative Comparison of NOP Receptor Agonists

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50, Emax) of this compound and other selected NOP receptor agonists at the human NOP, mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors. Data have been compiled from various sources, and experimental conditions may differ.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundNOPMOPKOPDOPSelectivity (MOP/NOP)Reference
This compound 0.3362143787>100-fold[5]
N/OFQ 0.1 (pKi 9.0)>1000>1000>1000>10000-fold[6]
SCH 221510 0.4314018004400~325-fold[1]
AT-121 3.716.5>100>100~4.5-fold[7]
Cebranopadol 0.90.72.618~0.8-fold

Note: Ki values are indicative of the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competitor. Lower values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

CompoundAssayNOPMOPKOPDOPReference
This compound GTPγSEC50: 38.9, Emax: 100%---[7]
Calcium MobilizationEC50: 25.6, Emax: 106%---
N/OFQ GTPγSEC50: 4.3 (pEC50 7.37)---[6]
SCH 221510 cAMPFull Agonist---
AT-121 GTPγSEC50: 35, Emax: 41%EC50: 21, Emax: 49%--[7]
Cebranopadol GTPγSEC50: 2.1, Emax: 98%EC50: 0.9, Emax: 98%Partial AgonistFull Agonist

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (camp) levels. Additionally, NOP receptor activation modulates ion channel activity, primarily through the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade. Receptor desensitization and internalization are regulated by G-protein-coupled receptor kinases (GRKs) and β-arrestins.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP_Receptor NOP Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates GRK GRK NOP_Receptor->GRK Recruits Beta_Arrestin β-Arrestin NOP_Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates MAPK MAPK Cascade G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts from ATP ATP ATP PKA PKA cAMP->PKA Activates GRK->NOP_Receptor Phosphorylates Beta_Arrestin->NOP_Receptor Internalization Agonist NOP Agonist (e.g., this compound) Agonist->NOP_Receptor Binds

Caption: Simplified NOP receptor signaling pathway.
Experimental Workflow: In Vitro Functional Assay (cAMP Accumulation)

This diagram outlines the typical workflow for a cAMP accumulation assay, a common method to determine the functional activity of NOP receptor agonists.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing NOP receptor Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Pre_incubation Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) Plating->Pre_incubation Agonist_Addition Add varying concentrations of NOP agonist (e.g., this compound) Pre_incubation->Agonist_Addition Incubation Incubate for a defined period Agonist_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Detection Data_Analysis Analyze data to determine EC50 and Emax values cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP accumulation assay.
Experimental Workflow: In Vivo Behavioral Assay (Elevated Plus Maze)

This diagram illustrates the workflow for the elevated plus maze test, a widely used assay to assess anxiety-like behavior in rodents and evaluate the anxiolytic effects of compounds like this compound.

EPM_Workflow Start Start Animal_Acclimation Acclimate rodents to the testing room environment Start->Animal_Acclimation Drug_Administration Administer test compound (e.g., this compound) or vehicle Animal_Acclimation->Drug_Administration Pre_treatment_Time Allow for appropriate pre-treatment time Drug_Administration->Pre_treatment_Time Placement_on_Maze Place the animal in the center of the elevated plus maze Pre_treatment_Time->Placement_on_Maze Behavioral_Recording Record behavior for a set duration (e.g., 5 minutes) using video tracking Placement_on_Maze->Behavioral_Recording Data_Collection Measure parameters: - Time in open/closed arms - Entries into open/closed arms Behavioral_Recording->Data_Collection Data_Analysis Analyze data to assess anxiety-like behavior Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the elevated plus maze test.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK cells stably expressing human NOP, MOP, KOP, or DOP receptors).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Nociceptin for NOP).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To measure the functional activity (potency and efficacy) of an agonist at a G-protein coupled receptor.

Materials:

  • Cell membranes expressing the receptor of interest and the corresponding G-protein.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (to ensure G-proteins are in their inactive state at the start of the assay).

  • Test agonist (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a dilution series of the test agonist in the assay buffer.

  • In a 96-well plate, add the cell membranes, GDP, and the test agonist at varying concentrations.

  • Pre-incubate the plate to allow the agonist to bind to the receptors.

  • Initiate the reaction by adding [35S]GTPγS to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for [35S]GTPγS binding to the activated G-proteins.

  • Terminate the reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the agonist concentration and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Hot Plate Test

Objective: To assess the analgesic properties of a test compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Rodents (mice or rats).

  • Test compound (e.g., this compound) and vehicle control.

  • Timer.

Procedure:

  • Set the hot plate to a constant, noxious temperature (e.g., 52-55°C).

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after administration, place the animal on the hot plate.

  • Start the timer immediately.

  • Observe the animal for nocifensive behaviors, such as paw licking, flicking, or jumping.

  • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is recorded as the response latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Compare the response latencies between the treated and control groups to determine the analgesic effect of the compound.

Marble Burying Test

Objective: To evaluate the anxiolytic or anti-compulsive effects of a test compound.

Materials:

  • Standard rodent cages.

  • Bedding material (e.g., wood chips), approximately 5 cm deep.

  • Glass marbles (typically 20 per cage).

  • Test compound (e.g., this compound) and vehicle control.

Procedure:

  • Prepare the test cages by filling them with bedding and evenly spacing the marbles on the surface.

  • Administer the test compound or vehicle to the animals.

  • After the appropriate pre-treatment time, place a single animal in each prepared cage.

  • Leave the animal undisturbed in the cage for a set period (e.g., 30 minutes).[1]

  • After the test period, carefully remove the animal from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.[1]

  • Compare the number of buried marbles between the treated and control groups. A decrease in marble burying is indicative of an anxiolytic or anti-compulsive effect.

Conclusion

This compound remains a valuable tool for investigating the NOP receptor system due to its high affinity and selectivity. However, the field has evolved with the development of agonists with different pharmacological profiles, such as the bifunctional agonist AT-121 and the mixed agonist Cebranopadol. These newer compounds offer the potential for synergistic effects by targeting multiple opioid receptors simultaneously, which may lead to improved therapeutic outcomes with fewer side effects. The choice of agonist for a particular study will depend on the specific research question, with this compound being ideal for studies requiring selective NOP receptor activation, while mixed agonists may be more relevant for translational studies aimed at developing novel analgesics. This guide provides a foundational comparison to aid in this selection process.

References

A Preclinical Head-to-Head: Ro 64-6198 Versus Benzodiazepines for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the quest for novel anxiolytics with improved therapeutic profiles over existing standards of care is a perpetual endeavor. This guide provides a comprehensive comparison of the preclinical anxiolytic effects of Ro 64-6198, a selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, and the well-established class of benzodiazepines.

This report synthesizes available experimental data, detailing the distinct mechanisms of action, comparative efficacy in validated animal models of anxiety, and differential side-effect profiles. The information is presented to facilitate an objective evaluation of this compound as a potential alternative to benzodiazepines for the treatment of anxiety disorders.

Mechanism of Action: Two Distinct Pathways to Anxiolysis

The anxiolytic effects of this compound and benzodiazepines are mediated by entirely different signaling pathways, a crucial factor in their differing pharmacological profiles.

Benzodiazepines act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to a specific site on the GABA-A receptor, benzodiazepines increase the frequency of chloride channel opening when GABA is bound.[1] This leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, resulting in their characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1]

This compound , in contrast, is a potent and selective agonist for the nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[2][3] This G protein-coupled receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain, mood, and anxiety.[4] The anxiolytic effects of this compound are believed to be mediated through the activation of NOP receptors in key brain regions involved in fear and anxiety, such as the amygdala and periaqueductal gray.[5]

cluster_0 Benzodiazepine (B76468) Signaling Pathway BZD Benzodiazepine GABA_A GABA-A Receptor BZD->GABA_A Binds to allosteric site Cl_channel Chloride Channel GABA_A->Cl_channel Increases opening frequency Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis

Benzodiazepine Signaling Pathway

cluster_1 This compound Signaling Pathway Ro646198 This compound NOP_R NOP (ORL-1) Receptor Ro646198->NOP_R Binds and activates G_protein G Protein Activation NOP_R->G_protein Adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_cyclase cAMP Decreased cAMP Adenylyl_cyclase->cAMP Anxiolysis Anxiolysis cAMP->Anxiolysis

This compound Signaling Pathway

Preclinical Efficacy: A Comparative Analysis in Animal Models

This compound has demonstrated anxiolytic-like effects comparable to those of benzodiazepines in a variety of well-established preclinical models of anxiety. The following tables summarize the quantitative data from key studies.

Elevated Plus-Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's propensity to explore the open, unprotected arms of a maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

CompoundSpeciesDose Range (mg/kg, i.p.)Effect on Open Arm ExplorationReference
This compound Rat0.3 - 3.2Increased
Diazepam Rat2.0Increased[6]
Alprazolam Rat0.75Increased
Chlordiazepoxide Mouse5 - 10Increased[7]
Geller-Seifter Conflict Test

This operant conditioning paradigm measures the anxiolytic potential of a drug by its ability to increase the rate of punished responding. Animals are trained to press a lever for a food reward, and during certain periods, this behavior is punished with a mild electric shock. Anxiolytics are expected to reduce the suppressive effect of the punishment.

CompoundSpeciesDose (mg/kg, i.p.)Effect on Punished RespondingReference
This compound Rat1.0Increased[1]
Diazepam Rat3.2Increased[1]
Chlordiazepoxide Rat6.0Increased[8]
Fear-Potentiated Startle (FPS)

The FPS paradigm assesses fear-conditioned anxiety. A neutral stimulus (e.g., a light) is paired with an aversive stimulus (e.g., a mild footshock). The startle response to a loud noise is then measured in the presence and absence of the conditioned stimulus. Anxiolytics are expected to reduce the potentiation of the startle response by the fear-conditioned cue.

CompoundSpeciesDose (mg/kg, i.p.)Effect on Potentiated StartleReference
This compound Rat0.3 - 3.2Decreased[9]
Alprazolam Human1.0Decreased[10]

Side-Effect Profile: A Key Differentiator

A significant distinction between this compound and benzodiazepines lies in their side-effect profiles at anxiolytic doses.

Side EffectThis compound (at anxiolytic doses)Benzodiazepines (at anxiolytic doses)References
Sedation Minimal to noneCommon[9][11]
Amnesia No significant impairmentAnterograde amnesia is a known side effect[3][12]
Anticonvulsant Effect AbsentPresent[3]
Motor Impairment Not observedCan occur, especially at higher doses[9][13]

Pharmacokinetics of this compound

A critical factor that has impeded the clinical development of this compound is its poor oral bioavailability. Studies in rats and Cynomolgus monkeys have shown bioavailability of less than 5% and 1%, respectively.[14] This suggests that for clinical application, parenteral routes of administration would be necessary.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Elevated Plus-Maze (EPM) Protocol

cluster_2 Elevated Plus-Maze Experimental Workflow start Start acclimatize Acclimatize Animal to Testing Room start->acclimatize administer Administer Compound or Vehicle acclimatize->administer place Place Animal in Center of Maze administer->place record Record Behavior (5-10 min) place->record analyze Analyze Data: Time in open/closed arms, Entries into open/closed arms record->analyze end End analyze->end

EPM Experimental Workflow

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[15][16] Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.[16]

  • The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 30 minutes).

  • Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[17]

  • Behavior is recorded by an overhead video camera and analyzed using tracking software.[16]

  • Key parameters measured include the time spent in the open arms, the number of entries into the open arms, and locomotor activity.[16] An increase in open arm exploration is indicative of an anxiolytic effect.[18]

Geller-Seifter Conflict Test Protocol

Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.[19] Procedure:

  • Animals are typically food-deprived to motivate lever pressing.

  • Animals are trained to press a lever to receive a food reward on a variable-interval schedule.

  • During "conflict" periods, signaled by an auditory or visual cue, each lever press results in both a food reward and a mild electric shock.[20]

  • The test compound or vehicle is administered before the test session.

  • The number of lever presses during both the non-punished and punished periods is recorded. An increase in responding during the punished periods indicates an anxiolytic effect.[19]

Fear-Potentiated Startle (FPS) Protocol

Apparatus: A startle chamber that can deliver an acoustic startle stimulus and is equipped for the presentation of a conditioned stimulus (e.g., a light) and an unconditioned stimulus (e.g., a footshock).[21] Procedure:

  • Conditioning Phase: The animal is placed in the chamber, and the conditioned stimulus (CS; e.g., light) is paired with the unconditioned stimulus (US; e.g., mild footshock). This is repeated over several trials.[22]

  • Testing Phase: On a subsequent day, the animal is returned to the chamber. The acoustic startle stimulus is presented alone or shortly after the presentation of the CS.[23]

  • The amplitude of the startle response is measured in both conditions.

  • The degree of fear potentiation is calculated as the increase in startle amplitude in the presence of the CS compared to its absence. Anxiolytic drugs are expected to reduce this potentiation.[22]

Conclusion

Preclinical evidence strongly suggests that this compound, through its selective agonism of the NOP receptor, produces robust anxiolytic-like effects comparable in efficacy to classical benzodiazepines. A key advantage of this compound is its favorable side-effect profile at anxiolytic doses, notably the absence of significant sedation, amnesia, and anticonvulsant activity that are characteristic of benzodiazepines. However, the poor oral bioavailability of this compound presents a significant hurdle for its clinical development as a conventional oral anxiolytic.[3][24]

For researchers and drug development professionals, this compound represents a valuable pharmacological tool to further elucidate the role of the nociceptin system in anxiety and related disorders. The distinct mechanism of action and the separation of anxiolytic effects from sedative and amnestic properties highlight the NOP receptor as a promising target for the development of a new generation of anxiolytic agents with an improved safety and tolerability profile over benzodiazepines. Future research could focus on developing NOP receptor agonists with improved pharmacokinetic properties to unlock the therapeutic potential of this novel pathway for the treatment of anxiety disorders.

References

Ro 64-6198: A Comparative Guide to its Selectivity for the Nociceptin Receptor (NOP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of Ro 64-6198, a potent and selective nonpeptide agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. Its selectivity against the classical opioid receptors—mu (MOP), delta (DOP), and kappa (KOP)—is critical for its pharmacological characterization and therapeutic potential. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of this compound Selectivity

The following tables summarize the binding affinity (Ki) and functional potency (EC50/pEC50) of this compound at the NOP, MOP, DOP, and KOP receptors. The data clearly demonstrates the compound's high affinity and functional selectivity for the NOP receptor.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nmol/L)Selectivity Ratio (Ki MOP/Ki NOP)Selectivity Ratio (Ki KOP/Ki NOP)Selectivity Ratio (Ki DOP/Ki NOP)Reference
NOP 0.3---[1][2]
MOP 36120--[1][2]
KOP 214-713-[1][2]
DOP 3,787--12,623[1][2]

Table 2: Functional Activity of this compound

AssayReceptorParameterValueFunctional Selectivity (vs. MOP)Reference
GTPγS BindingNOPpEC507.4>900-fold[2]
GTPγS BindingMOP---[2]
GTPγS BindingNOPEC5025.6 nM-
cAMP AccumulationNOPpEC509.49-[3]
Radioligand BindingNOPpKi9.4-[3]

Experimental Protocols

The data presented above was generated using standard and robust in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

  • Cell lines (e.g., CHO or HEK-293) stably expressing the human NOP, MOP, DOP, or KOP receptor are cultured and harvested.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • Cell membranes expressing the receptor of interest.

    • A fixed concentration of a specific radioligand (e.g., [3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]DPDPE for DOP, [3H]U-69,593 for KOP).

    • A range of concentrations of the unlabeled test compound, this compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with cold assay buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation. It provides a measure of the potency (EC50) and efficacy of the agonist.

1. Membrane Preparation:

  • The membrane preparation is the same as described for the radioligand binding assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Each well contains:

    • Cell membranes with the expressed receptor.

    • Assay buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl.

    • A range of concentrations of the agonist, this compound.

    • Basal binding is determined in the absence of an agonist.

    • Non-specific binding is determined in the presence of an excess of unlabeled GTPγS.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The plate is incubated at 30°C for a specific time (e.g., 60 minutes).

3. Detection and Data Analysis:

  • The assay is terminated by filtration through glass fiber filters.

  • The filters are washed with cold buffer.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as specific binding versus the logarithm of the agonist concentration and fitted with a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

Visualizations

The following diagrams illustrate the NOP receptor signaling pathway and the workflows of the key experimental assays.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein (Gi/o) cluster_intracellular Intracellular Space Ro646198 This compound (Agonist) NOP_Receptor NOP Receptor Ro646198->NOP_Receptor Binds G_alpha_GDP Gα-GDP NOP_Receptor->G_alpha_GDP Activates G_beta_gamma Gβγ G_alpha_GTP Gα-GTP G_alpha_GDP->G_alpha_GTP GDP/GTP Exchange Ion_Channels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channels Modulates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Hyperpolarization) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: NOP receptor activation by this compound initiates G-protein signaling.

Competitive_Binding_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes with Receptor of Interest Incubate Incubate Membranes with: 1. Radioligand 2. This compound (Varying Conc.) Membrane_Prep->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze

Caption: Workflow for determining binding affinity (Ki) via competitive binding.

GTPgS_Assay_Workflow [³⁵S]GTPγS Functional Assay Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay Setup cluster_separation_gtp Separation cluster_detection_gtp Detection & Analysis Membrane_Prep_GTP Prepare Cell Membranes with Receptor of Interest Incubate_GTP Incubate Membranes with: 1. GDP 2. This compound (Varying Conc.) 3. [³⁵S]GTPγS Membrane_Prep_GTP->Incubate_GTP Filter_GTP Rapid Filtration to Separate Bound from Free [³⁵S]GTPγS Incubate_GTP->Filter_GTP Count_GTP Scintillation Counting of Bound [³⁵S]GTPγS Filter_GTP->Count_GTP Analyze_GTP Data Analysis: Determine EC50 and Emax Count_GTP->Analyze_GTP

Caption: Workflow for assessing functional potency (EC50) using a GTPγS assay.

References

Ro 64-6198's Dependence on NOP Receptors: A Comparative Analysis in Wild-Type and Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the experimental data reveals that the pharmacological effects of Ro 64-6198, a potent and selective non-peptide agonist, are fundamentally mediated by the Nociceptin (B549756)/Orphanin FQ (NOP) receptor. Studies comparing the behavioral and physiological responses to this compound in wild-type mice with those in NOP receptor knockout (KO) mice consistently demonstrate a loss of effect in the absence of the receptor, thereby confirming its critical role.

This compound has been investigated for a range of potential therapeutic applications, including anxiolysis and analgesia.[1] The data presented herein provides a comparative guide for researchers, scientists, and drug development professionals, summarizing key quantitative findings and detailing the experimental protocols used to elucidate the NOP-dependent effects of this compound.

Behavioral Effects: A Clear Distinction

The anxiolytic-like properties of this compound are prominently observed in wild-type mice but are absent in their NOP receptor KO counterparts.[2] Similarly, effects on motor activity, pain perception, and learning and memory are contingent on the presence of the NOP receptor.[3][4]

Anxiety Models

In the Geller-Seifter conflict test, this compound (3 mg/kg) significantly increased the proportion of punished responding in wild-type (WT) mice, an effect indicative of anxiolysis. This effect was not observed in NOP receptor KO mice, whereas the benzodiazepine (B76468) diazepam was effective in both genotypes, highlighting the NOP-specific action of this compound.[2][5]

Locomotor Activity and Motor Coordination

Administration of this compound (3-10 mg/kg) in WT mice led to a reduction in locomotor activity (LMA) and impaired performance on the rotarod test. In stark contrast, these same doses had no effect on LMA or rotarod performance in NOP receptor KO mice.[2][5]

Pain Perception

The role of the NOP receptor in mediating the effects of this compound on pain is complex and assay-dependent. In the hot-plate and shock threshold tests, this compound produced analgesic effects in WT mice, similar to morphine. These analgesic effects were absent in NOP receptor KO mice.[3] Conversely, in the tail-flick test, this compound increased pain sensitivity in naïve WT mice, an effect that was not present in habituated mice or NOP receptor KO mice, suggesting an interaction with stress-induced analgesia.[3]

Learning and Memory

This compound has been shown to impair the acquisition of spatial learning in the Morris water maze in wild-type mice.[4] Furthermore, it produced delay-dependent impairments in a delayed matching to position task in rats, consistent with a short-term memory impairment.[4] The endogenous NOP receptor ligand, N/OFQ, has an inhibitory effect on long-term potentiation (LTP) in the CA1 region of the hippocampus in wild-type mice, an effect that is absent in NOP receptor knockout mice.[4]

Physiological Effects: NOP Receptor Dependency

Beyond behavioral changes, key physiological responses to this compound are also mediated by the NOP receptor.

Body Temperature

In wild-type mice, this compound (3-10 mg/kg) induced a reduction in body temperature. This hypothermic effect was not observed in NOP receptor KO mice.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound in wild-type and NOP receptor knockout mice.

Table 1: Effects of this compound on Anxiety and Motor Function

TestSpeciesGenotypeDrug/DoseEffectReference
Geller-Seifter TestMouseWild-TypeThis compound (3 mg/kg)Increased punished responding[2][5]
Geller-Seifter TestMouseNOP KOThis compound (3 mg/kg)No effect[2][5]
Locomotor ActivityMouseWild-TypeThis compound (3-10 mg/kg)Reduced activity[2][5]
Locomotor ActivityMouseNOP KOThis compound (3-10 mg/kg)No effect[2][5]
Rotarod PerformanceMouseWild-TypeThis compound (3-10 mg/kg)Impaired performance[2][5]
Rotarod PerformanceMouseNOP KOThis compound (3-10 mg/kg)No effect[2][5]

Table 2: Effects of this compound on Pain Perception and Body Temperature

TestSpeciesGenotypeDrug/DoseEffectReference
Hot-Plate TestMouseWild-TypeThis compound (e.g., 3 mg/kg)Analgesia[3]
Hot-Plate TestMouseNOP KOThis compound (e.g., 3 mg/kg)No effect[3]
Shock Threshold TestMouseWild-TypeThis compoundAnalgesia[3]
Shock Threshold TestMouseNOP KOThis compoundNo effect[3]
Tail-Flick Test (naïve)MouseWild-TypeThis compound (0.3, 1, 3 mg/kg)Increased pain sensitivity[3]
Body TemperatureMouseWild-TypeThis compound (3-10 mg/kg)Reduced temperature[2][5]
Body TemperatureMouseNOP KOThis compound (3-10 mg/kg)No effect[2][5]

Signaling Pathways and Experimental Workflows

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[6][7] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8] The dissociation of the G protein also leads to the Gβγ subunit modulating ion channel activity, including the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels.[7][8] This combination of signaling events generally leads to a reduction in neuronal excitability.

NOP_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ro64_6198 This compound NOPR NOP Receptor Ro64_6198->NOPR binds G_protein Gαi/o Gβγ NOPR->G_protein activates AC Adenylyl Cyclase G_protein:e->AC Gαi/o inhibits K_channel ↑ K+ Channel (Kir) G_protein:e->K_channel Gβγ activates Ca_channel ↓ Ca2+ Channel G_protein:e->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability

NOP Receptor Signaling Pathway.

The experimental workflow to determine the NOP-dependency of this compound effects typically involves a direct comparison between wild-type and NOP receptor knockout mice.

Experimental_Workflow start Start animal_groups Animal Groups (Wild-Type & NOP KO Mice) start->animal_groups drug_admin Drug Administration (this compound or Vehicle) animal_groups->drug_admin behavioral_assays Behavioral Assays (e.g., Geller-Seifter, Rotarod) drug_admin->behavioral_assays physiological_assays Physiological Assays (e.g., Body Temperature) drug_admin->physiological_assays data_analysis Data Analysis (Comparison between genotypes) behavioral_assays->data_analysis physiological_assays->data_analysis conclusion Conclusion (Determine NOP-dependency) data_analysis->conclusion

Experimental Workflow Diagram.

Detailed Experimental Protocols

A summary of the methodologies employed in the key experiments is provided below.

Animals

Studies typically use adult male and female wild-type mice (e.g., C57BL/6J) and NOP receptor knockout mice on the same genetic background.[9] Animals are housed under standard laboratory conditions with ad libitum access to food and water. All experimental procedures are conducted in accordance with relevant animal welfare guidelines.

Drug Administration

This compound is typically dissolved in a vehicle such as sterile water or saline and administered via intraperitoneal (i.p.) injection at doses ranging from 0.3 to 10 mg/kg.[2][3] Control animals receive an equivalent volume of the vehicle.

Geller-Seifter Conflict Test

This test assesses anxiolytic-like effects. Mice are trained to press a lever for a food reward. During the test, lever presses are intermittently punished with a mild foot shock. The number of lever presses during punished and unpunished periods is recorded. An increase in responding during the punished periods is indicative of an anxiolytic effect.[2]

Rotarod Test

Motor coordination and balance are evaluated using an accelerating rotarod. Mice are placed on a rotating rod that gradually increases in speed. The latency to fall from the rod is measured. A decrease in latency to fall indicates impaired motor coordination.[2]

Hot-Plate Test

This assay measures the response to a thermal pain stimulus. Mice are placed on a heated surface (e.g., 55°C), and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in latency indicates an analgesic effect.[3]

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus. A focused beam of heat is applied to the mouse's tail, and the time taken to flick the tail away from the heat source is measured. An increase in latency suggests analgesia.[3]

Body Temperature Measurement

Core body temperature is measured using a rectal probe at specified time points after drug administration. A decrease in body temperature is indicative of a hypothermic effect.[2]

References

comparative analysis of Ro 64-6198 and nociceptin/orphanin FQ (N/OFQ)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ro 64-6198 and Nociceptin/Orphanin FQ (N/OFQ)

This guide provides a detailed comparison of the pharmacological characteristics of the endogenous peptide ligand, nociceptin/orphanin FQ (N/OFQ), and the selective, non-peptide antagonist, this compound, for the N/OFQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and drug discovery.

Introduction to the N/OFQ System

The N/OFQ system is a significant component of the broader opioid system but possesses distinct physiological and pharmacological properties. N/OFQ is the endogenous 17-amino-acid peptide that binds to and activates the NOP receptor, a G protein-coupled receptor (GPCR). Unlike classical opioid receptors (mu, delta, kappa), the NOP receptor does not bind traditional opioid alkaloids like morphine with high affinity. The N/OFQ system is implicated in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward. Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels, as well as the modulation of various ion channels.

This compound: A Selective NOP Receptor Antagonist

This compound is a potent, selective, and systemically active non-peptide antagonist of the NOP receptor. Its development has been crucial for elucidating the physiological roles of the N/OFQ system. As an antagonist, this compound blocks the effects of N/OFQ, making it an invaluable pharmacological tool for in vitro and in vivo studies. It is known to have anxiolytic-like effects in animal models.

Comparative Pharmacological Data

The following tables summarize the quantitative data for N/OFQ and this compound, highlighting their distinct pharmacological profiles at the NOP receptor.

Table 1: Receptor Binding Affinities

CompoundReceptorPreparationRadioligandKi (nM)
Nociceptin/Orphanin FQ (N/OFQ)Human NOPCHO Cell Membranes[3H]N/OFQ0.08
This compoundHuman NOPCHO Cell Membranes[3H]N/OFQ0.82
This compoundRat NOPBrain Membranes[125I]Tyr14-N/OFQ1.1

Data compiled from multiple sources. Ki (inhibitory constant) represents the affinity of the compound for the receptor.

Table 2: Functional Activity

CompoundAssayPreparationParameterValue (nM)
Nociceptin/Orphanin FQ (N/OFQ)GTPγS BindingCHO-hNOP Cell MembranesEC507.7
This compoundGTPγS Binding (vs. N/OFQ)CHO-hNOP Cell MembranesIC503.1
Nociceptin/Orphanin FQ (N/OFQ)cAMP AccumulationHEK293-hNOP CellsEC500.4
This compoundcAMP Accumulation (vs. N/OFQ)HEK293-hNOP CellsIC501.3

EC50 (half maximal effective concentration) measures the potency of N/OFQ as an agonist. IC50 (half maximal inhibitory concentration) measures the potency of this compound as an antagonist against a given concentration of N/OFQ.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the N/OFQ signaling pathway and a typical experimental workflow for characterizing these compounds.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NOFQ N/OFQ (Agonist) NOFQ->NOP Binds & Activates Ro64 This compound (Antagonist) Ro64->NOP Binds & Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Inhibition leads to Downstream Effects

Caption: N/OFQ signaling pathway and the antagonistic action of this compound.

Radioligand_Binding_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membranes Cell Membranes (with NOP receptor) Incubation Incubate components at defined temperature Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]N/OFQ) Radioligand->Incubation Compound Test Compound (N/OFQ or this compound) Compound->Incubation Separation Separate bound from free radioligand (Filtration) Incubation->Separation Mixture Measurement Quantify radioactivity (Scintillation Counting) Separation->Measurement Bound Ligand BindingCurve Generate competitive binding curve Measurement->BindingCurve Radioactivity Data Ki_Calc Calculate IC50 and Ki values BindingCurve->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Below are representative methodologies for the key experiments cited in this guide.

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human NOP receptor.

    • Radioligand: [3H]Nociceptin or [125I]Tyr14-N/OFQ.

    • Test Compounds: N/OFQ or this compound, serially diluted.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a final concentration near its Kd value, and 50 µL of the test compound at various concentrations.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the mixture for 60 minutes at 25°C.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled N/OFQ.

    • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism. Antagonists are tested for their ability to inhibit agonist-stimulated binding.

  • Materials:

    • Cell membranes from CHO or HEK293 cells expressing the NOP receptor.

    • [35S]GTPγS (Guanosine 5'-[γ-thio]triphosphate).

    • GDP (Guanosine 5'-diphosphate).

    • Agonist: N/OFQ.

    • Antagonist: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Pre-incubate cell membranes (10 µg protein) with the antagonist (this compound) at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (final concentration ~10 µM).

    • Add the agonist (N/OFQ) at a concentration that gives a submaximal response (e.g., its EC80).

    • Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer and measure the filter-bound radioactivity by scintillation counting.

    • Data are plotted as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding versus the antagonist concentration to determine the IC50 value.

Conclusion

N/OFQ and this compound represent the archetypal agonist and antagonist, respectively, for the NOP receptor. N/OFQ is a potent agonist with high affinity, initiating a cascade of intracellular events upon binding. Conversely, this compound is a high-affinity antagonist that effectively blocks N/OFQ-mediated signaling, serving as a critical tool for investigating the therapeutic potential of modulating the N/OFQ system. The data and protocols presented here provide a foundational guide for researchers aiming to study this important G protein-coupled receptor system.

A Comparative Guide to NOP Receptor Ligands: Ro 64-6198 vs. J-113397 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key non-peptide ligands targeting the Nociceptin (B549756)/Orphanin FQ (NOP) receptor: the agonist Ro 64-6198 and the antagonist J-113397. Their performance in various functional assays is detailed, supported by experimental data, to assist researchers in selecting the appropriate tool compound for their studies.

Introduction

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand nociceptin/orphanin FQ (N/OFQ) are implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward.[1][2] this compound is a potent and selective NOP receptor agonist, while J-113397 is the first potent and selective non-peptide NOP receptor antagonist.[3][4][5][6] Understanding their distinct functional profiles is crucial for advancing research and development in NOP receptor-targeted therapeutics.

Data Presentation: In Vitro Functional Comparison

The following tables summarize the quantitative data from key in vitro functional assays, providing a direct comparison of this compound and J-113397.

Table 1: Receptor Binding Affinities

CompoundReceptorKi (nM)Selectivity (vs. MOP, KOP, DOP)
This compound NOP0.3[7]>100-fold selective for NOP[3][7]
MOP36[7]
KOP214[7]
DOP3,787[7]
J-113397 NOP (human)1.8[4]Several hundred-fold selective for NOP[6]

Table 2: Functional Potency in GTPγS Binding Assays

CompoundAssay SystemParameterValue
This compound Membranes from CHO cells expressing human NOP receptorpEC507.61[8]
Membranes from CHO cells expressing human NOP receptorAgonist ActivityFull agonist[8]
J-113397 CHO cells expressing ORL1IC50 (vs. N/OFQ)5.3 nM[4]
CHO cells expressing ORL1Agonist ActivityNo intrinsic agonist activity[4]

Table 3: Functional Potency in cAMP Inhibition Assays

CompoundAssay SystemParameterValue
This compound Whole CHO cells expressing human NOP receptorpEC508.45[8]
Whole CHO cells expressing human NOP receptorAgonist ActivityFull agonist[8]
J-113397 Not explicitly stated for cAMP, but shown to antagonize this compound's effectpKB (vs. This compound)7.90[8]

In Vivo Functional Comparison

J-113397 is frequently used in vivo to confirm that the pharmacological effects of this compound are mediated through the NOP receptor.

  • Antinociception: this compound produces antinociceptive effects in various pain models in monkeys.[9][10] These effects are dose-dependently blocked by J-113397, demonstrating the NOP receptor-mediated mechanism of this compound.[9][10] For instance, the antinociceptive action of this compound was blocked by J-113397 but not by the classical opioid antagonist naltrexone.[7]

  • Anxiolytic-like Effects: this compound exhibits anxiolytic-like effects in multiple animal models.[3][11] These effects were attenuated by J-113397, confirming the involvement of the NOP receptor.[11]

  • Antitussive Effects: The antitussive (cough-suppressant) effect of this compound in guinea pigs was blocked by J-113397.[7]

  • Reward and Reinforcement: this compound has been shown to reduce the rewarding effects of drugs of abuse like remifentanil, and this effect is attenuated by J-113397.[12]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This activation also leads to the modulation of ion channels, specifically the inhibition of Ca2+ channels and the activation of K+ channels, which results in neuronal hyperpolarization and reduced neuronal excitability.[1][13] Furthermore, NOP receptor activation can trigger mitogen-activated protein kinase (MAPK) signaling cascades.[2][14]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Cascade G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Ro646198 This compound (Agonist) Ro646198->NOP Activates J113397 J-113397 (Antagonist) J113397->NOP Blocks

NOP Receptor Signaling Pathway
Experimental Workflow: GTPγS Binding Assay

The [35S]GTPγS binding assay is a common functional assay to determine the potency and efficacy of G protein-coupled receptor (GPCR) ligands. The workflow involves incubating cell membranes expressing the receptor of interest with the radiolabeled [35S]GTPγS and varying concentrations of the test compound.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NOP receptor Incubate Incubate membranes with [³⁵S]GTPγS and varying concentrations of This compound or J-113397 Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, [³⁵S]GTPγS, and ligands Reagent_Prep->Incubate Filter Separate bound from free [³⁵S]GTPγS by rapid filtration Incubate->Filter Count Quantify bound [³⁵S]GTPγS using scintillation counting Filter->Count Analyze Analyze data to determine EC₅₀/IC₅₀ and efficacy Count->Analyze

GTPγS Binding Assay Workflow

Experimental Protocols

[35S]GTPγS Binding Assay

This protocol is a generalized representation based on common methodologies.

  • Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor are prepared.[8]

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.

  • Incubation: Membranes are incubated in the assay buffer with 0.1 nM [35S]GTPγS, 10 µM GDP, and varying concentrations of the test compounds (this compound or J-113397 in the presence of an agonist).

  • Termination and Filtration: The reaction is incubated at 30°C for 60 minutes and terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The filters are washed with ice-cold buffer, and the bound radioactivity is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine EC50 (for agonists) or IC50/KB (for antagonists) values.

cAMP Accumulation Assay

This protocol is a generalized representation based on common methodologies.

  • Cell Culture: CHO cells expressing the human NOP receptor are cultured to near confluency.[8]

  • Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are pre-incubated with the test compounds (this compound or J-113397) before being stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is calculated, and concentration-response curves are generated to determine the EC50 or pKB values.

Conclusion

This compound serves as a potent and selective agonist for the NOP receptor, demonstrating full agonism in key functional assays such as GTPγS binding and cAMP inhibition. In contrast, J-113397 is a potent and selective antagonist with no intrinsic agonist activity, effectively blocking the actions of NOP receptor agonists like this compound. The complementary nature of these two compounds makes them invaluable tools for elucidating the physiological and pathological roles of the NOP receptor system. This guide provides a foundational understanding of their comparative functional profiles to aid in the design and interpretation of future research.

References

A Comparative Analysis of the Antitussive Efficacy of Ro 64-6198 and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitussive properties of the novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, Ro 64-6198, and the traditional opioid antitussive, codeine. The following sections present a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used in their evaluation, supported by quantitative data from preclinical studies.

Quantitative Comparison of Antitussive Efficacy

The antitussive effects of this compound and codeine have been evaluated in preclinical models, primarily utilizing the capsaicin-induced cough model in guinea pigs. The data from these studies are summarized below to provide a clear comparison of their potency and maximal efficacy.

CompoundAdministration RouteDose RangeMaximum Inhibition of CoughED₅₀ (Dose for 50% Inhibition)Reference
This compound Intraperitoneal (i.p.)0.003 - 3.0 mg/kg42 ± 8% at 3 mg/kgNot explicitly calculated, but dose-dependent inhibition observed.[1][2]
Codeine Oral (p.o.)3 - 30 mg/kgSignificant inhibition observed~10 mg/kg (in a similar NOP agonist comparison study)[3][4]
Codeine Subcutaneous (s.c.)Not specifiedSignificant inhibition observedNot specified[5]

Experimental Protocols

The primary experimental model cited in the evaluation of both this compound and codeine's antitussive effects is the capsaicin-induced cough model in conscious guinea pigs . This model is a standard preclinical assay for screening and characterizing potential antitussive agents.

Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the ability of a test compound to suppress cough induced by the irritant capsaicin (B1668287).

Animals: Male Hartley guinea pigs are typically used.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment, often a whole-body plethysmograph chamber, to minimize stress-induced responses.

  • Drug Administration: The test compound (e.g., this compound) or the comparator (e.g., codeine) is administered via the specified route (e.g., intraperitoneal, oral, or subcutaneous) at predetermined doses. A vehicle control group is also included.

  • Cough Induction: After a set pretreatment time, the animals are exposed to an aerosolized solution of capsaicin (typically 10-300 µmol/L) for a defined period (e.g., 5-10 minutes).[1][7][8]

  • Data Acquisition: The number of coughs is recorded during the exposure period. Coughs are typically identified by their characteristic sound and associated pressure changes within the plethysmograph.

  • Data Analysis: The number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage inhibition of cough is then calculated.

Below is a graphical representation of the typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis acclimatization Animal Acclimatization drug_admin Drug/Vehicle Administration acclimatization->drug_admin Pre-treatment cough_induction Capsaicin Aerosol Exposure drug_admin->cough_induction data_acquisition Cough Recording cough_induction->data_acquisition data_analysis Data Analysis (% Inhibition) data_acquisition->data_analysis

Experimental Workflow for Capsaicin-Induced Cough Assay.

Signaling Pathways and Mechanism of Action

This compound and codeine exert their antitussive effects through distinct signaling pathways.

This compound: NOP Receptor Agonism

This compound is a potent and selective agonist for the NOP receptor.[9] The binding of this compound to the NOP receptor, a G protein-coupled receptor (GPCR), is thought to inhibit the cough reflex. The antitussive effect of this compound is blocked by NOP receptor antagonists but not by classical opioid antagonists like naltrexone.[1][2] This suggests a mechanism independent of the classical opioid pathways. The activation of NOP receptors on sensory nerves may reduce their excitability and neurotransmitter release, thereby suppressing the cough reflex.

Ro646198_pathway Ro646198 This compound NOP_receptor NOP Receptor Ro646198->NOP_receptor binds to G_protein Gi/o Protein NOP_receptor->G_protein activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase inhibits cAMP ↓ cAMP Adenylyl_cyclase->cAMP Neuronal_activity ↓ Neuronal Excitability cAMP->Neuronal_activity Cough_suppression Antitussive Effect Neuronal_activity->Cough_suppression

Signaling Pathway of this compound.
Codeine: µ-Opioid Receptor Agonism

Codeine is a well-established antitussive that primarily acts as an agonist at the µ-opioid receptor in the central nervous system (CNS), particularly in the cough center of the medulla.[10][11][12] Binding of codeine to the µ-opioid receptor, also a GPCR, leads to a cascade of intracellular events that ultimately suppress the cough reflex. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability.[13]

Codeine_pathway Codeine Codeine Mu_receptor µ-Opioid Receptor Codeine->Mu_receptor binds to G_protein Gi/o Protein Mu_receptor->G_protein activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase inhibits Ion_channels ↑ K+ efflux ↓ Ca2+ influx G_protein->Ion_channels modulates cAMP ↓ cAMP Adenylyl_cyclase->cAMP Neuronal_activity ↓ Neuronal Excitability (in Cough Center) cAMP->Neuronal_activity Ion_channels->Neuronal_activity Cough_suppression Antitussive Effect Neuronal_activity->Cough_suppression

Signaling Pathway of Codeine.

Conclusion

This compound demonstrates significant antitussive activity in preclinical models through a mechanism distinct from that of codeine. Its action via the NOP receptor presents a novel therapeutic target for cough suppression. While direct comparative efficacy data with codeine is limited, the available evidence suggests that this compound is a potent antitussive agent. A key advantage of NOP receptor agonists like this compound is the potential to be devoid of codeine-like side effects, such as respiratory depression, sedation, and constipation, which are mediated by the µ-opioid receptor.[1][2] Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of this compound as a novel antitussive agent.

References

Assessing the Abuse Potential of Ro 64-6198 Relative to Morphine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of the novel NOP receptor agonist Ro 64-6198 and the classic mu-opioid receptor agonist, morphine. The information is compiled from preclinical studies and is intended to inform research and drug development efforts.

Executive Summary

Preclinical evidence strongly suggests that this compound has a significantly lower abuse potential compared to morphine. While morphine consistently demonstrates robust rewarding effects and reinforcing properties in established animal models of abuse, this compound either shows neutral or even anti-addictive properties. This difference is rooted in their distinct mechanisms of action, with this compound targeting the nociceptin (B549756)/orphanin FQ (N/OFQ) system, which can functionally oppose the rewarding effects mediated by the mu-opioid system activated by morphine.

Comparative Data on Abuse Liability

The following tables summarize quantitative data from key preclinical studies assessing the abuse potential of this compound and morphine.

Table 1: Conditioned Place Preference (CPP) Studies

CompoundAnimal ModelDose RangeOutcomeCitation
Morphine Rat0.5 - 10 mg/kg (s.c. or i.p.)Consistently induces significant conditioned place preference.[1][2]
This compound Rat, Mouse0.3 - 3.2 mg/kg (i.p.)Does not induce conditioned place preference.[3][4]
This compound + Morphine Mouse1 mg/kg this compound (i.p.) + 20 mg/kg Morphine (s.c.)This compound blocks the acquisition and reinstatement of morphine-induced CPP.[5]

Table 2: Self-Administration Studies

CompoundAnimal ModelExperimental ParadigmOutcomeCitation
Morphine RatIntravenous self-administration (0.56 mg/kg/infusion)Readily self-administered, indicating reinforcing properties.[6]
This compound MonkeyIntravenous self-administrationDoes not produce reinforcing effects.[7][8]
This compound RatEffect on other drug self-administrationReduces self-administration of cocaine and alcohol.[3][9] At high doses, can decrease remifentanil self-administration, but this may be linked to sedative effects.[10]

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a classical behavioral model used to assess the rewarding or aversive properties of a drug.

Apparatus: A typical CPP apparatus consists of a three-chamber box. The two larger outer chambers are distinct in their sensory cues (e.g., wall color, floor texture), while a smaller, neutral central chamber allows access to both.

Procedure:

  • Habituation (Pre-Conditioning): Rats are allowed to freely explore all three chambers for a baseline preference assessment. The time spent in each chamber is recorded.[2][11]

  • Conditioning: This phase typically lasts for several days. On alternating days, rats receive an injection of either the test drug (e.g., morphine, 10 mg/kg, i.p.) and are confined to one of the outer chambers (typically their initially non-preferred chamber), or a saline injection and are confined to the opposite chamber.[2][11][12]

  • Test (Post-Conditioning): On the test day, the rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[11][12]

Operant Self-Administration

This model assesses the reinforcing properties of a drug, i.e., the drug's ability to act as a reward that sustains drug-seeking and drug-taking behavior.

Apparatus: An operant conditioning chamber equipped with two levers. An indwelling intravenous catheter is surgically implanted into the jugular vein of the animal.

Procedure:

  • Acquisition: Rats are placed in the operant chamber and learn to press a specific "active" lever to receive an intravenous infusion of the drug (e.g., morphine, 0.75 mg/kg/infusion).[13] Each infusion may be paired with a cue, such as a light or a tone. Presses on a second "inactive" lever have no consequence.

  • Maintenance: Once the behavior is established, the schedule of reinforcement can be modified (e.g., requiring more lever presses for each infusion) to assess the motivation to obtain the drug.

  • Extinction and Reinstatement: Following the acquisition and maintenance phases, lever pressing can be "extinguished" by replacing the drug with saline. The reinstatement of drug-seeking behavior can then be triggered by a small, non-contingent "priming" dose of the drug or exposure to drug-associated cues.[14]

Signaling Pathways

The contrasting abuse potentials of morphine and this compound can be attributed to their distinct molecular targets and the downstream signaling cascades they activate.

Morphine and the Mu-Opioid Receptor (MOR) Signaling Pathway

Morphine is an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[15] Activation of MOR in neurons of the brain's reward circuitry, particularly in the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to a cascade of events that ultimately increases dopamine (B1211576) release, a key neurochemical mediator of reward and reinforcement.

MOR_Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channels Gi_o->K_channel Activates Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Dopamine_Release Increased Dopamine Release (Reward & Reinforcement) K_channel->Dopamine_Release Ca_channel->Dopamine_Release

Caption: Signaling pathway of morphine via the mu-opioid receptor.

This compound and the NOP Receptor Signaling Pathway

This compound is a selective agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[3] Like MOR, the NOP receptor is a Gi/o-coupled GPCR.[16] However, its activation often produces effects that counteract those of classical opioids. In the context of addiction, NOP receptor activation can inhibit dopamine release and antagonize the rewarding effects of drugs of abuse.[5]

NOP_Signaling Ro646198 This compound NOP NOP Receptor (ORL-1) Ro646198->NOP Binds to Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K+ Channels Gi_o->K_channel Activates Ca_channel Ca2+ Channels Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Dopamine_Modulation Modulation of Dopamine Release (Anti-reward/Anxiolytic) K_channel->Dopamine_Modulation Ca_channel->Dopamine_Modulation

Caption: Signaling pathway of this compound via the NOP receptor.

Experimental Workflow Comparison

The following diagram illustrates the typical workflow for assessing the abuse potential of a novel compound like this compound in comparison to a standard drug of abuse like morphine.

Experimental_Workflow cluster_CPP Conditioned Place Preference (CPP) cluster_SA Self-Administration (SA) CPP_Habituation Habituation/ Baseline Preference CPP_Conditioning Drug/Saline Conditioning CPP_Habituation->CPP_Conditioning CPP_Test Post-Conditioning Test CPP_Conditioning->CPP_Test SA_Acquisition Acquisition of Drug Self-Administration SA_Maintenance Maintenance on Reinforcement Schedule SA_Acquisition->SA_Maintenance SA_Extinction Extinction SA_Maintenance->SA_Extinction SA_Reinstatement Reinstatement Test SA_Extinction->SA_Reinstatement Start Compound Selection (this compound vs. Morphine) cluster_CPP cluster_CPP Start->cluster_CPP cluster_SA cluster_SA Start->cluster_SA Data_Analysis Data Analysis and Comparison (CPP Score, Infusion Rate) Conclusion Assessment of Abuse Potential Data_Analysis->Conclusion cluster_CPP->Data_Analysis cluster_SA->Data_Analysis

Caption: Comparative experimental workflow for abuse potential assessment.

Conclusion

The available preclinical data consistently indicate that this compound lacks the rewarding and reinforcing properties characteristic of morphine. Its mechanism of action through the NOP receptor system appears to confer a low abuse liability and may even offer therapeutic potential for treating substance use disorders. Further research is warranted to fully elucidate the clinical implications of these findings.

References

A Comparative Analysis of Ro 64-6198's Influence on Morphine-Induced Analgesia and Reward

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the dual roles of the NOP receptor agonist Ro 64-6198 reveals a potential pathway to safer opioid therapeutics by dissociating pain relief from reward signaling.

This compound is a potent and selective agonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It has garnered significant interest in neuroscience and pharmacology for its ability to modulate the effects of classical opioids like morphine. This guide compares the experimental data on how this compound distinctly affects two of morphine's primary actions: its powerful pain-relieving (analgesic) effects and its highly addictive rewarding properties. The evidence suggests that co-administration of this compound with morphine could be a strategy to enhance or maintain analgesia while simultaneously mitigating the abuse potential of morphine.

Modulation of Morphine-Induced Analgesia

Experimental findings indicate that this compound's effect on morphine analgesia can be complex, showing additive or potentiating effects depending on the pain model and dosage. Systemic administration of this compound on its own has been shown to produce analgesic effects in certain assays, such as the hot plate test, but not in others, like the tail-flick test.[2][3] This suggests a modality-specific action of NOP receptor activation in pain processing.

When combined with morphine, this compound has demonstrated the ability to enhance pain relief. Co-administration of low doses of both compounds has resulted in an additive analgesic effect.[2][4] This potentiation is significant as it could allow for lower, potentially safer, doses of morphine to be used to achieve the same level of pain control.

Treatment GroupAnimal ModelPain AssayDosage (this compound)Dosage (Morphine)OutcomeReference
This compound + MorphineMiceHot Plate Test1 mg/kgLow DoseAdditive analgesic effect[2][4]
This compoundMiceHot Plate & Shock Threshold3 mg/kgN/AProduced analgesic effects[2]
This compoundRhesus MonkeysThermal Nociception0.1 mg/kg0.1-5.6 mg/kgDid not significantly enhance morphine's antinociceptive effects
This compound + MorphineMiceNot SpecifiedSubthreshold dosesSubthreshold dosesElicited robust analgesia

Table 1: Summary of Quantitative Data on this compound's Effect on Morphine Analgesia.

The hot plate test is a common method for assessing the analgesic effects of drugs in animal models.

  • Apparatus: A metal plate is heated to a constant temperature (e.g., 55 ± 0.5°C). The plate is enclosed in a clear acrylic cylinder to keep the animal on the surface.

  • Acclimation: Animals (typically mice or rats) are individually placed on the unheated plate for a period to acclimate to the environment.

  • Baseline Measurement: The plate is heated, and an animal is placed on the surface. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are administered this compound, morphine, a combination of both, or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Post-Treatment Measurement: At a predetermined time after injection (e.g., 15-30 minutes), the animal is placed back on the hot plate, and the response latency is measured again. An increase in latency compared to baseline indicates an analgesic effect.

Attenuation of Morphine-Induced Reward

In stark contrast to its effect on analgesia, this compound consistently attenuates the rewarding properties of morphine.[5] The primary method for measuring drug reward in preclinical studies is the Conditioned Place Preference (CPP) paradigm. Studies have repeatedly shown that this compound can block the acquisition of morphine-induced CPP.[6][7] This means that when this compound is given before morphine during the conditioning phase, the animals do not form an association between the environmental cues and the rewarding effects of morphine.[6]

Furthermore, this compound has also been shown to block the reinstatement of morphine CPP, which is a model for relapse.[6][7] This suggests that NOP receptor activation can interfere with both the initial rewarding experience and the later craving-induced relapse associated with morphine use.

Treatment GroupAnimal ModelReward AssayDosage (this compound)Dosage (Morphine)OutcomeReference
This compound + MorphineC57BL6/J MiceCPP (Acquisition)1 mg/kg, i.p.20 mg/kg, s.c.Blocked acquisition of morphine CPP[6]
This compound + MorphineC57BL6/J MiceCPP (Reinstatement)1 mg/kg, i.p.20 mg/kg, s.c. (priming)Blocked reinstatement of morphine CPP[6]
This compoundC57BL6/J MiceCPP (Expression)0.3 or 1 mg/kg, i.p.N/AFailed to block the expression of established morphine CPP[6]

Table 2: Summary of Quantitative Data on this compound's Effect on Morphine Reward.

The CPP protocol is designed to evaluate the rewarding or aversive properties of a drug.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber (e.g., different flooring and wall patterns).

  • Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore both chambers, and the time spent in each is recorded to determine any initial preference.

  • Conditioning Phase (Days 2-5): This phase typically lasts for several days.

    • On drug-conditioning days, animals receive an injection of morphine (e.g., 20 mg/kg) and are immediately confined to one of the chambers (the "drug-paired" side) for a set period (e.g., 30 minutes).

    • On vehicle-conditioning days, animals receive a saline injection and are confined to the opposite chamber (the "vehicle-paired" side).

    • To test the effect of this compound on acquisition, it is administered shortly before the morphine injection on drug-conditioning days.[6]

  • Test Phase (Day 6): Animals are placed back in the apparatus in a drug-free state with free access to both chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, signifying the drug's rewarding effect.

G cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning pre_test Day 1: Baseline Test (Free exploration) cond_morphine Morphine + this compound (Confined to Paired Side) pre_test->cond_morphine Alternating Days cond_vehicle Vehicle (Saline) (Confined to Unpaired Side) pre_test->cond_vehicle Alternating Days post_test Final Test (Free exploration, drug-free) cond_morphine->post_test After Conditioning Period cond_vehicle->post_test After Conditioning Period

Conditioned Place Preference (CPP) Experimental Workflow.

Underlying Signaling Pathways

The distinct effects of this compound on morphine's actions can be traced to the interaction between the NOP and mu-opioid receptor (MOR) signaling cascades. Both are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, reducing intracellular cAMP levels.[8]

  • Morphine (MOR agonist): Activation of MORs in the ventral tegmental area (VTA) leads to an inhibition of GABAergic interneurons. This disinhibits dopamine (B1211576) neurons, causing a surge of dopamine in the nucleus accumbens (NAc), a key event in reward signaling.

  • This compound (NOP agonist): NOP receptors are also located on these same neurons.[5] Activation of NOP receptors is believed to counteract the MOR-mediated effects. It can directly inhibit dopamine release, thereby dampening the rewarding dopamine surge caused by morphine.[5] This "anti-opioid" effect in the reward pathway explains its ability to block CPP.[9]

In pain pathways, particularly in the spinal cord, the co-activation of NOP and MOR can lead to a synergistic or additive inhibition of nociceptive signals, resulting in enhanced analgesia.[10]

G cluster_reward Reward Pathway (VTA) cluster_cellular Cellular Signaling morphine Morphine mor Mu-Opioid Receptor (MOR) morphine->mor ro646198 This compound nop NOP Receptor ro646198->nop gaba GABAergic Interneuron mor->gaba Inhibits (-) ac Adenylyl Cyclase mor->ac Inhibit (-) analgesia Analgesia mor->analgesia Pain Pathway (e.g., Spinal Cord) da Dopamine Neuron nop->da Inhibits (-) nop->ac Inhibit (-) nop->analgesia Pain Pathway (e.g., Spinal Cord) gaba->da Inhibits (-) dopamine_release ↑ Dopamine Release da->dopamine_release camp ↓ cAMP ac->camp reward Drug Reward dopamine_release->reward

Simplified signaling of Morphine and this compound.

Conclusion

The selective NOP agonist this compound exhibits a functionally divergent interaction with morphine. It attenuates or blocks morphine's rewarding effects, a key driver of addiction, while simultaneously maintaining or even enhancing its analgesic properties. This dissociation offers a promising therapeutic strategy. By co-administering a NOP agonist like this compound with a classical opioid, it may be possible to develop more effective and safer analgesics that have a significantly lower potential for abuse and addiction. Further research into bifunctional NOP/MOR ligands and combination therapies is warranted to translate these preclinical findings into clinical applications.

References

A Comparative Review of Nonpeptide NOP Agonists: Ro 64-6198 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of selective and bifunctional nonpeptide NOP receptor agonists, offering a comparative analysis of their in vitro and in vivo properties. This guide is intended for researchers, scientists, and drug development professionals working on novel analgesics and therapeutics targeting the nociceptin (B549756)/orphanin FQ (N/OFQ) system.

The nociceptin opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, represents a compelling target for the development of novel therapeutics, particularly in the fields of pain, anxiety, and addiction. Unlike classical opioid receptors, activation of the NOP receptor is not associated with the severe side effects that plague traditional opioid analgesics, such as respiratory depression and high abuse potential.[1] The discovery of nonpeptide agonists, such as Ro 64-6198, has been instrumental in elucidating the therapeutic potential of this system. This guide provides a comparative review of this compound and other key nonpeptide NOP agonists, including the selective agonist SCH 221510 and the emerging class of bifunctional NOP/mu-opioid peptide (MOP) receptor agonists like Cebranopadol and AT-121.

In Vitro Pharmacological Profile: A Quantitative Comparison

The in vitro activity of these compounds reveals significant differences in their affinity, potency, and efficacy at the NOP receptor and other opioid receptors. These parameters are crucial in determining their potential therapeutic window and side-effect profiles.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs. N/OFQ or DAMGO)
This compound NOPSubnanomolar15.9[2]Full agonist[3]
MOP>100-fold selectivity for NOP--
KOPNegligible affinity[4]--
DOPNegligible affinity[4]--
SCH 221510 NOP0.3[5]12[5]Full agonist
MOP65693-
KOP131683-
DOP28548071-
Cebranopadol NOP0.9[6][7]13.0[6][7]89%[6][7]
MOP0.7[6][7]1.2[6][7]104% (vs. DAMGO)[6][7]
KOP2.6[6][7]17[6][7]67%[6][7]
DOP18[6][7]110[6][7]105%[6][7]
AT-121 NOPHigh Affinity35[8]Partial agonist[8]
MOPHigh Affinity20[8]Partial agonist[8]
KOP>100[8]--
DOP>100[8]--

Table 1: Comparative In Vitro Pharmacology of Nonpeptide NOP Agonists. This table summarizes the binding affinities (Ki), functional potencies (EC50), and maximal efficacies (Emax) of this compound, SCH 221510, Cebranopadol, and AT-121 at the NOP receptor and classical opioid receptors (MOP, KOP, DOP). Data is compiled from multiple sources to provide a comprehensive overview.

In Vivo Efficacy: From Bench to Behavior

The preclinical in vivo effects of these agonists highlight their potential therapeutic applications, ranging from analgesia and anxiolysis to the mitigation of substance abuse.

CompoundPrimary In Vivo EffectsKey Findings
This compound Anxiolytic, AnalgesicDemonstrates potent anxiolytic effects in various animal models. Produces analgesia without the respiratory depression or reinforcing effects associated with traditional opioids.
SCH 221510 AnxiolyticExhibits significant anxiolytic-like activity at doses that do not affect locomotion.
Cebranopadol AnalgesicShows robust analgesic effects in diverse pain models, with a potentially favorable side-effect profile compared to morphine.[7][9]
AT-121 Analgesic, Reduced Abuse PotentialProduces morphine-like analgesia without the associated side effects of respiratory depression, abuse potential, or physical dependence in nonhuman primates.[8] Suppresses the reinforcing effects of oxycodone.[8]

Table 2: Summary of Key In Vivo Effects. This table provides a snapshot of the primary therapeutic effects observed for each compound in preclinical studies.

Signaling Pathways and Experimental Workflows

The activation of the NOP receptor by these agonists initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for rational drug design and for predicting the pharmacological profile of novel compounds.

NOP_Signaling_Pathway Agonist NOP Agonist (e.g., this compound) NOPR NOP Receptor Agonist->NOPR G_protein Gαi/o Protein NOPR->G_protein Activation Beta_Arrestin β-Arrestin NOPR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channels (K+ Efflux) G_protein->GIRK Activation Ca_channel Ca2+ Channels (↓ Ca2+ Influx) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling Beta_Arrestin->Signaling

Figure 1: NOP Receptor Signaling Cascade. This diagram illustrates the primary signaling pathways activated upon agonist binding to the NOP receptor, including G-protein-dependent and β-arrestin-mediated pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Behavioral Models Binding Radioligand Binding (Ki determination) GTP [35S]GTPγS Binding (EC50, Emax) Binding->GTP Calcium Calcium Mobilization (Functional Activity) GTP->Calcium Arrestin β-Arrestin Recruitment (Signaling Bias) Calcium->Arrestin Analgesia Hot Plate Test (Analgesia) Arrestin->Analgesia Anxiety Elevated Plus Maze (Anxiolysis) Analgesia->Anxiety

Figure 2: Experimental Workflow for NOP Agonist Characterization. This flowchart outlines the typical experimental progression for characterizing novel NOP receptor agonists, from initial in vitro binding and functional assays to in vivo behavioral assessments.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to characterize these compounds is essential for interpreting the data and for designing future experiments.

In Vitro Assays

1. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the NOP receptor.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of NOP agonists.

  • Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of activated G-proteins.[10][11]

  • Protocol Outline:

    • Prepare cell membranes expressing the NOP receptor.

    • Incubate membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Separate bound from unbound [³⁵S]GTPγS via filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

    • Analyze data using non-linear regression to determine EC50 and Emax values.

2. Calcium Mobilization Assay

This cell-based assay is used to measure the functional activity of Gq-coupled receptors, or Gi/o-coupled receptors co-expressed with a promiscuous G-protein like Gα16.

  • Objective: To assess the ability of NOP agonists to induce intracellular calcium release.

  • Principle: NOP receptors are typically Gi/o-coupled and do not directly signal through calcium mobilization. However, by co-transfecting cells with a chimeric G-protein (e.g., Gαqi5) or a promiscuous G-protein (Gα16), receptor activation can be redirected to the Gq pathway, leading to an increase in intracellular calcium. This change in calcium concentration is detected by a fluorescent calcium indicator.[12][13]

  • Protocol Outline:

    • Culture cells expressing the NOP receptor and a suitable G-protein.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Calculate EC50 values from the concentration-response curves.

3. β-Arrestin Recruitment Assay

This assay is used to investigate the interaction between the activated NOP receptor and β-arrestin, providing insights into receptor desensitization, internalization, and potential for biased agonism.

  • Objective: To quantify the recruitment of β-arrestin to the NOP receptor upon agonist stimulation.

  • Principle: Various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), are used. In a typical BRET assay, the NOP receptor is fused to a luciferase (e.g., RLuc) and β-arrestin is fused to a fluorescent protein (e.g., GFP). Upon agonist-induced interaction, the two proteins are brought into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein, which can be measured.[1][14]

  • Protocol Outline:

    • Co-transfect cells with constructs for the tagged NOP receptor and tagged β-arrestin.

    • Incubate cells with the luciferase substrate (e.g., coelenterazine).

    • Add varying concentrations of the test compound.

    • Measure the light emission from both the luciferase and the fluorescent protein.

    • Calculate the BRET ratio to determine the extent of β-arrestin recruitment.

In Vivo Behavioral Models

1. Hot Plate Test

This is a classic test to assess the analgesic properties of a compound against thermal pain.

  • Objective: To measure the latency of a nociceptive response to a thermal stimulus.

  • Principle: The animal is placed on a heated surface, and the time it takes for it to exhibit a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency indicates an analgesic effect.[15][16]

  • Protocol Outline:

    • Administer the test compound or vehicle to the animals.

    • After a predetermined time, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to the first sign of a pain response.

    • A cut-off time is used to prevent tissue damage.

2. Elevated Plus Maze (EPM)

The EPM is a widely used model to evaluate the anxiolytic or anxiogenic effects of drugs.

  • Objective: To assess anxiety-like behavior in rodents.

  • Principle: The maze consists of two open arms and two enclosed arms. Rodents have a natural aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[17][18]

  • Protocol Outline:

    • Administer the test compound or vehicle to the animals.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into each arm using a video-tracking system.

Conclusion and Future Directions

The study of nonpeptide NOP agonists has significantly advanced our understanding of the N/OFQ system and its therapeutic potential. This compound remains a valuable pharmacological tool, while newer compounds like SCH 221510 offer high selectivity. The development of bifunctional NOP/MOP agonists, such as Cebranopadol and AT-121, represents a paradigm shift in the quest for safer and more effective analgesics.[8][19][20] These compounds aim to harness the analgesic efficacy of MOP receptor activation while mitigating the associated adverse effects through the modulatory actions of NOP receptor agonism. Future research will likely focus on fine-tuning the balance of activity at these receptors and exploring the potential of biased agonism to further improve the therapeutic profile of this promising class of drugs. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

Safety Operating Guide

Safe Disposal of Ro 64-6198: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent psychoactive compounds like Ro 64-6198 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Key Disposal Considerations

ConsiderationBest PracticeRationale
Regulatory Compliance Treat as a controlled substance for disposal purposes.This compound's psychoactive nature necessitates a high degree of caution, aligning with regulations for substances with potential for abuse.
Primary Disposal Method Incineration through a licensed hazardous waste disposal facility.This is the only method currently accepted by the DEA to render a drug non-retrievable.[3]
On-Site Neutralization Use of a chemical destruction kit (e.g., activated carbon-based).Renders the compound inert and non-retrievable, preventing misuse or diversion.[2]
Avoidance of Improper Disposal Do not dispose of in regular trash, down the drain, or in sharps containers.Prevents environmental contamination and potential for accidental exposure or illicit retrieval.[4][5]
Documentation Maintain detailed records of disposal.Essential for regulatory compliance and inventory management of controlled substances.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

  • Consult Institutional and Local Regulations: Before proceeding, review your institution's specific guidelines for hazardous and chemical waste disposal, as well as local and national regulations. Your institution's Environmental Health & Safety (EH&S) department is the primary resource for this information.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Render the Compound Non-Retrievable: The primary goal is to permanently alter the physical and chemical state of this compound to make it unusable.[3]

    • Option A: Chemical Destruction Kits: For small quantities, utilize a commercially available chemical destruction kit, such as those containing activated carbon (e.g., Rx Destroyer).[2] These kits contain a medium that adsorbs and chemically neutralizes the active compound. Follow the manufacturer's instructions for use.

    • Option B: Incineration: For larger quantities or as the preferred institutional method, prepare the waste for collection by a licensed hazardous waste disposal service for incineration.

      • Package the this compound waste in a clearly labeled, sealed, and leak-proof container.

      • The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.

      • Store the container in a secure, designated waste accumulation area until collection.

  • Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as vials, pipette tips, and gloves, should be considered contaminated waste.

    • Segregate these materials into a designated hazardous waste container.

    • Dispose of this container through your institution's hazardous waste program for incineration.

  • Documentation and Record-Keeping: Meticulously document the disposal of this compound. This record should include:

    • Date of disposal.

    • Name of the compound (this compound).

    • Quantity disposed of.

    • Method of disposal.

    • Signature of the individual performing the disposal and a witness, if required by institutional policy.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start This compound Waste Generated consult_regulations Consult Institutional & Local Regulations start->consult_regulations determine_quantity Determine Quantity of Waste consult_regulations->determine_quantity small_quantity Small Quantity determine_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity determine_quantity->large_quantity Is it a large quantity? small_quantity->large_quantity No chemical_destruction Use Chemical Destruction Kit (e.g., Activated Carbon) small_quantity->chemical_destruction Yes prepare_for_incineration Prepare for Licensed Hazardous Waste Incineration large_quantity->prepare_for_incineration Yes dispose_contaminated Dispose of Contaminated Materials via EH&S chemical_destruction->dispose_contaminated prepare_for_incineration->dispose_contaminated document_disposal Document Disposal dispose_contaminated->document_disposal end Disposal Complete document_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Handling Protocols for Ro 64-6198

Author: BenchChem Technical Support Team. Date: December 2025

Prudent handling of Ro 64-6198, a potent and selective nonpeptide agonist for the nociceptin (B549756) receptor (NOP receptor), is critical to ensure the safety of laboratory personnel. [1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on standard laboratory practices for handling potent, powdered chemical compounds. Researchers, scientists, and drug development professionals should always adhere to their institution's specific safety guidelines and conduct a thorough risk assessment before beginning any experiment.

Personal Protective Equipment (PPE)

The primary goal of personal protective equipment is to establish a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, which is typically supplied as a white to beige powder.

Protection Type Recommended Equipment Specifications & Best Practices
Hand Protection Nitrile glovesDouble-gloving is recommended to provide an extra layer of protection. Ensure gloves are compatible with any solvents being used. Change gloves immediately if they become contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory. Goggles provide a tighter seal and are recommended when there is a higher risk of splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. A full-face respirator may be necessary for larger quantities or in situations with a higher potential for aerosolization.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage. A disposable gown can be worn over the lab coat for added protection during high-risk procedures.
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Operational Workflow:

  • Preparation: Before handling this compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.

  • Weighing and Aliquoting: When weighing the powdered compound, do so within a chemical fume hood to minimize the risk of inhalation. Use appropriate tools and techniques to prevent generating dust.

  • Solution Preparation: When dissolving this compound in a solvent, add the solvent to the powder slowly to avoid splashing.

  • Experimental Use: During experimental procedures, handle all solutions containing this compound with the same level of caution as the powdered form.

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when handling this compound:

  • Risk Assessment: Conduct a thorough risk assessment for each experiment, identifying potential hazards and implementing appropriate control measures.

  • Controlled Environment: All handling of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure.

  • Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area, and follow your institution's established spill cleanup procedures.

  • Emergency Procedures: Ensure that all personnel are aware of the location of emergency equipment, such as safety showers and eyewash stations, and are trained in their use.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Prepare to handle this compound assess_form Assess the physical form of the compound start->assess_form is_powder Is it a powder? assess_form->is_powder is_solution Is it in solution? assess_form->is_solution is_powder->is_solution No handling_location Assess handling location is_powder->handling_location Yes ppe_solution Standard PPE: - Lab coat - Safety glasses - Nitrile gloves is_solution->ppe_solution Yes end Proceed with experiment is_solution->end No in_fume_hood Inside a fume hood? handling_location->in_fume_hood on_bench On an open bench? in_fume_hood->on_bench No ppe_powder_hood Standard PPE: - Lab coat - Safety glasses - Nitrile gloves (double) in_fume_hood->ppe_powder_hood Yes ppe_powder_bench Enhanced PPE: - Lab coat - Chemical goggles - Nitrile gloves (double) - N95 respirator on_bench->ppe_powder_bench Yes on_bench->end No ppe_powder_hood->end ppe_powder_bench->end ppe_solution->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ro 64-6198
Reactant of Route 2
Reactant of Route 2
Ro 64-6198

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.